Phenethyl ferulate
Description
a caffeic acid ester present in propolis, a natural resin produced by honey bees; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQNYPBIOHVQQN-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021143 | |
| Record name | Phenylethyl-3-methylcaffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71835-85-3, 132335-98-9 | |
| Record name | Phenylethyl 3-methylcaffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl-3-methylcaffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl ferulate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenethyl Ferulate: A Comprehensive Physicochemical and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PubChem CID: 5316496) is a naturally derived phenolic compound that has garnered significant interest within the scientific community for its potent biological activities. As an ester of ferulic acid and phenethyl alcohol, it belongs to the class of hydroxycinnamic acids. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic exploration of its role as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| IUPAC Name | 2-phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| CAS Number | 71835-85-3 | [2] |
| Appearance | Yellow gel or yellowish solid | [3] |
| Melting Point | Data not available. The related amide, trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide, has a melting point of 118-120°C. | [3] |
| Boiling Point | Data not available. The smaller analogue, ethyl ferulate, has a boiling point of 164-166°C at 0.5 Torr. | [4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). Formulations for in vivo use have been prepared in combinations of DMSO, PEG300, Tween-80, saline, and corn oil. | [5] |
| logP (Octanol/Water) | Data not available. | |
| Storage | Store in a dry, sealed container in a freezer at -20°C. |
Synthesis and Characterization
This compound can be synthesized from ferulic acid through a multi-step process. The general synthetic scheme involves the protection of the phenolic hydroxyl group, activation of the carboxylic acid, esterification with phenethyl alcohol, and subsequent deprotection.
Characterization of the synthesized product is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure[3].
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of key physicochemical properties of phenolic esters like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point can be determined at a given pressure using a Thiele tube.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a given solvent can be determined using the shake-flask method, followed by a suitable analytical technique for quantification.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Dual Inhibition of COX and 5-LOX
This compound exhibits its anti-inflammatory properties primarily through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These two enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to inhibit COX with an IC₅₀ of 4.35 µM and 5-LOX with an IC₅₀ of 5.75 µM[2][5][6].
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. COX-2 is inducibly expressed in response to inflammatory stimuli and is a key target for anti-inflammatory drugs.
Computational docking studies of similar phenolic compounds with COX-2 suggest that they bind within the enzyme's active site. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, interactions with residues such as Arg120 at the channel entrance and others within the hydrophobic pocket are common for COX inhibitors[7]. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site.
5-Lipoxygenase (5-LOX) Pathway
The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form leukotrienes. Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound|CAS 71835-85-3|DC Chemicals [dcchemicals.com]
- 3. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. The structure of NS-398 bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenethyl Ferulate: A Technical Guide to Natural Sources and Biosynthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenethyl ferulate is a naturally occurring ester recognized for its significant bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical document provides an in-depth overview of the primary natural sources of this compound, its complete biosynthetic pathway, and detailed experimental protocols for its extraction and enzymatic synthesis. Quantitative data from literature is summarized for comparative analysis. Furthermore, this guide presents visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Natural Sources of this compound
This compound is found in a limited number of natural sources, with its most significant and well-documented presence in the plant genus Notopterygium. It is also a potential, though less characterized, constituent of propolis, where related phenolic esters are abundant.
Notopterygium Species (Qianghuo)
The primary natural source of this compound is the dried roots and rhizomes of Notopterygium species, a perennial herb from the Apiaceae family.[1][2][3] In Traditional Chinese Medicine, this herb is known as "Qianghuo."[3] The two officially recognized species are Notopterygium incisum Ting ex H.T. Chang and Notopterygium franchetii H. de Boiss.[2][3]
This compound is consistently identified as a major bioactive constituent in Notopterygium incisum.[4][5] It is considered one of the principal compounds responsible for the plant's cyclooxygenase (COX) inhibitory activity.[5] Quantitative analysis via High-Performance Liquid Chromatography (HPLC) has confirmed this compound as one of the key common peaks used to assess the quality and optimal harvest time of cultivated N. incisum.[2]
Propolis
Propolis, a resinous mixture produced by honeybees, is a rich source of polyphenols, including a variety of phenolic acids and their esters. While extensively studied for caffeic acid phenethyl ester (CAPE), a structurally similar compound, the presence of this compound is also plausible due to the co-occurrence of its precursors, ferulic acid and phenethyl alcohol, in plant resins collected by bees. However, direct quantitative analysis specifically identifying this compound in most propolis samples is not as thoroughly documented as for CAPE.
Quantitative Data
The concentration of this compound can vary based on the plant part, geographical origin, and harvest time. The following table summarizes available quantitative data.
| Natural Source | Plant Part | Compound | Concentration / Yield | Analytical Method | Reference |
| Notopterygium incisum | Roots & Rhizomes | This compound | Isolated 30.0 mg from a 150.6 g ethyl acetate fraction (derived from 2 kg of dried plant material) | Column Chromatography, HPLC | [6] |
| Cultivated N. incisum | Roots & Rhizomes | This compound | Identified as one of 10 major quantifiable peaks for quality control | HPLC | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is a convergent pathway involving the formation of two key precursors derived from the aromatic amino acid L-phenylalanine: Ferulic Acid and Phenethyl Alcohol . These precursors are subsequently joined via an esterification reaction.
Pathway for Ferulic Acid Biosynthesis
Ferulic acid is synthesized via the Phenylpropanoid Pathway, which begins with L-phenylalanine.
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Deamination: L-Phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Hydroxylation: Cinnamic acid is hydroxylated at the para position by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.
-
Second Hydroxylation: p-Coumaric acid is then hydroxylated at the meta position by p-Coumarate 3-hydroxylase (C3H) to form caffeic acid.
-
Methylation: Finally, the 3-hydroxyl group of caffeic acid is methylated by Caffeate O-methyltransferase (COMT) , using S-adenosyl methionine (SAM) as a methyl donor, to produce ferulic acid.
An alternative route involves the conversion of p-coumaric acid to its CoA thioester by 4-coumarate-CoA ligase (4CL), followed by hydroxylation and methylation.
Pathway for Phenethyl Alcohol Biosynthesis
Phenethyl alcohol is also synthesized from L-phenylalanine through a pathway analogous to the Ehrlich pathway in yeast.
-
Transamination/Decarboxylation: L-Phenylalanine undergoes either transamination to form phenylpyruvate or decarboxylation via Aromatic Amino Acid Decarboxylase (AADC) to form phenethylamine. The pathway through phenylpyruvate is common in microorganisms.
-
Decarboxylation/Oxidation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. Alternatively, phenethylamine is oxidized to phenylacetaldehyde.
-
Reduction: Phenylacetaldehyde is reduced by Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase to yield 2-phenylethanol (phenethyl alcohol).
Final Esterification Step
The final step is the esterification of ferulic acid with phenethyl alcohol. In plants, this reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent transferases or a similar class of enzymes capable of forming ester bonds.
Experimental Protocols
The following protocols are derived from established methodologies for the extraction of related compounds and the enzymatic synthesis of ferulate esters.
Protocol for Extraction from Notopterygium incisum
This protocol is adapted from methods used for extracting phenolic compounds from plant matrices.[6]
Objective: To extract this compound from the dried roots and rhizomes of N. incisum.
Materials:
-
Dried, powdered roots and rhizomes of N. incisum.
-
Methanol (MeOH), HPLC grade.
-
Cyclohexane (CHA), Ethyl acetate (EtOAc), n-Butanol (n-BuOH), analytical grade.
-
Deionized water.
-
Rotary evaporator.
-
Separatory funnel.
-
Filtration apparatus.
Procedure:
-
Maceration & Reflux Extraction:
-
Weigh 2 kg of powdered N. incisum and place it into a large flask.
-
Add 6 L of methanol and extract under reflux for 2 hours.
-
Filter the extract and repeat the extraction process on the plant material three more times with fresh methanol for 1 hour each.
-
Combine all methanol extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in deionized water.
-
Perform sequential partitioning in a separatory funnel with cyclohexane, followed by ethyl acetate, and finally n-butanol. Collect each fraction. This compound is expected to partition primarily into the ethyl acetate fraction due to its moderate polarity.
-
-
Fraction Concentration:
-
Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched extract.
-
-
Purification (Optional):
-
The enriched extract can be further purified using silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate or a similar solvent system. Fractions are collected and analyzed by HPLC to isolate pure this compound.
-
Protocol for Enzymatic Synthesis
This protocol utilizes lipase-catalyzed esterification, a green and efficient method for synthesizing esters. It is based on established procedures for ferulate and phenethyl esters.
Objective: To synthesize this compound from ferulic acid and phenethyl alcohol using an immobilized lipase.
Materials:
-
Ferulic acid.
-
Phenethyl alcohol.
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).
-
Anhydrous solvent (e.g., 2-methyl-2-propanol or toluene).
-
Molecular sieves (4 Å) to ensure anhydrous conditions.
-
Shaker incubator or stirred reaction vessel with temperature control.
-
HPLC for reaction monitoring.
Procedure:
-
Reactant Preparation:
-
In a sealed reaction vessel, dissolve ferulic acid (e.g., 0.1 M) and phenethyl alcohol (e.g., 0.1 M, for a 1:1 molar ratio) in the chosen anhydrous solvent.
-
Add molecular sieves to the vessel and allow it to stand for at least 1 hour to remove any trace water.
-
-
Enzymatic Reaction:
-
Add the immobilized lipase (e.g., 100 mg of Novozym® 435 for a 5 mL reaction volume) to the reactant solution.
-
Place the vessel in a shaker incubator set to 60°C and agitate to ensure proper mixing.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the aliquots by HPLC to monitor the consumption of ferulic acid and the formation of this compound. The reaction is typically run for 24-72 hours.
-
-
Enzyme Removal and Product Recovery:
-
Once the reaction reaches equilibrium or the desired conversion, stop the agitation.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused.
-
The filtrate, containing the product, unreacted substrates, and solvent, is then concentrated under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by silica gel chromatography to isolate pure this compound.
-
Conclusion
This compound stands out as a promising natural product for pharmaceutical and nutraceutical applications. Its primary, commercially relevant source is the roots and rhizomes of Notopterygium incisum. The biosynthetic pathway, originating from L-phenylalanine, is well-understood, providing opportunities for metabolic engineering in microbial or plant systems. Furthermore, efficient and environmentally friendly enzymatic synthesis protocols offer a viable alternative to direct extraction, enabling the scalable production required for drug development and clinical investigation. This guide provides the foundational technical information necessary for researchers to explore and harness the potential of this valuable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Optimal harvesting period of cultivated Notopterygium incisum based on HPLC specific chromatogram combined with chemometrics and entropy weight-gray correlation analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two Species of Notopterygium by GC-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Phenethyl Ferulate: A Technical Guide on its Anti-Inflammatory Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenethyl ferulate (PF), also known as Caffeic Acid Phenethyl Ester (CAPE), is a natural compound found in honeybee propolis and the traditional Chinese medicine Notopterygii Rhizoma et Radix.[1][2][3] Extensive research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and enzymatic activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core pathways to support further research and drug development efforts.
Core Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades that are crucial for the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[4][5] In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of target genes.[3][5]
This compound potently inhibits this pathway. Studies on LPS-stimulated RAW 264.7 macrophages show that PF suppresses the phosphorylation of IκB-α and the subsequent degradation and nuclear translocation of the p65 subunit.[1][3] This action effectively halts the downstream transcription of NF-κB-dependent inflammatory mediators.[1][6]
Attenuation of the MAPK Signaling Pathway
The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, plays a critical role in translating extracellular stimuli into cellular inflammatory responses.[7] Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the production of inflammatory mediators.[7][8]
This compound has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages.[1][3] By blocking the activation of these key kinases, PF effectively dampens the inflammatory cascade.
Modulation of the Akt Signaling Pathway
The Protein Kinase B (Akt) signaling pathway is involved in regulating cellular survival and metabolism, and it also cross-talks with inflammatory pathways. Western blot analyses have demonstrated that this compound significantly reduces the LPS-induced phosphorylation of Akt, indicating that PF can block this signaling pathway as part of its anti-inflammatory mechanism.[1][3]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Its activation typically requires a priming signal (often from NF-κB activation) and a secondary activation signal.[9][11] While direct studies on this compound are emerging, related compounds like ferulic acid have been shown to suppress NLRP3 inflammasome formation.[9] Given that PF inhibits the NF-κB priming step, it is highly probable that it also attenuates NLRP3 inflammasome activation, thereby reducing the secretion of mature IL-1β.
Inhibition of Key Inflammatory Enzymes
This compound also directly targets enzymes responsible for synthesizing inflammatory mediators.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Arachidonic acid is metabolized via two primary enzymatic pathways to produce pro-inflammatory eicosanoids: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes.[12] this compound is a potent dual inhibitor of both COX and 5-LOX.[12][13] It effectively suppresses the expression of inducible cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes that are upregulated during inflammation and produce prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
Table 1: In Vitro Inhibitory Effects of this compound
| Target/Mediator | Cell Line | Stimulant | PF Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Cell Viability | RAW 264.7 | - | < 48 µM | Not cytotoxic | [1][3] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |
| TNF-α | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |
| IL-1β | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |
| IL-6 | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |
| Nitric Oxide (NO) | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Significant inhibition | [6] |
| iNOS mRNA Expression | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Inhibition | [6] |
| NF-κB Binding Activity | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Inhibition |[6] |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | IC50 Value | Reference |
|---|---|---|
| Cyclooxygenase (COX) | 4.35 µM | [13] |
| 5-Lipoxygenase (5-LOX) | 5.75 µM |[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the anti-inflammatory action of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the common workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of NLRP3 inflammasome pathway in the protective mechanisms of ferulic acid and p-coumaric acid in LPS-induced sickness behavior and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyenylpyrrole Derivatives Inhibit NLRP3 Inflammasome Activation and Inflammatory Mediator Expression by Reducing Reactive Oxygen Species Production and Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Antioxidant Properties of Phenethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Phenethyl ferulate, also widely known as Caffeic Acid Phenethyl Ester (CAPE), is a potent polyphenolic compound found in honeybee propolis.[1] It has garnered significant attention within the scientific community for its diverse biological activities, including well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams of the key signaling pathways involved.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct neutralization of free radicals and the modulation of endogenous cellular antioxidant systems.
1. Direct Radical Scavenging Activity: The chemical structure of this compound, featuring a catechol ring, is fundamental to its potent free radical scavenging capabilities.[3] The hydroxyl groups on the catechol moiety can readily donate a hydrogen atom to stabilize highly reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4] This direct scavenging activity has been demonstrated against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and in assays measuring the inhibition of lipid peroxidation.[5][6]
2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Signaling Pathway: A primary mechanism of its cellular protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] this compound, acting as an electrophile, can interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing it to release Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This results in the increased synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and other enzymes involved in glutathione synthesis and recycling.[2]
3. Inhibition of Pro-Oxidant Enzymes: this compound has been shown to be a potent inhibitor of enzymes that contribute to oxidative stress and inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] These enzymes are involved in the metabolism of arachidonic acid, which leads to the production of prostaglandins and leukotrienes, respectively. By inhibiting COX and 5-LOX, this compound reduces the generation of inflammatory mediators and associated reactive oxygen species.[6]
4. Inhibition of Lipid Peroxidation: Lipid peroxidation is a destructive chain reaction that damages cellular membranes, leading to impaired function and cell death. This compound effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thereby breaking the chain reaction.[1] This protective effect helps maintain the integrity and fluidity of cell membranes, which is crucial for cellular health.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.[2]
| Assay / Target | IC50 Value (µM) | Reference Compound | Comments |
| Radical Scavenging Assays | |||
| DPPH Radical Scavenging | 1.09 | - | Measures direct hydrogen-donating ability.[5] |
| ABTS Radical Scavenging | Activity Confirmed | - | Specific IC50 value not consistently reported, but activity is well-established.[6] |
| AAPH-induced Lipid Peroxidation | 0.70 | - | Measures inhibition of peroxyl radical-induced oxidation.[5] |
| Enzyme Inhibition Assays | |||
| Cyclooxygenase (COX) | 4.35 | - | Dual inhibitor of COX/LOX pathways.[5] |
| 5-Lipoxygenase (5-LOX) | 5.75 | - | Reduces production of inflammatory leukotrienes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for key assays cited.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from violet to yellow.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60-100 µM). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve this compound and a reference standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol) to create a stock solution. Prepare a series of dilutions from the stock.
-
Reaction: In a 96-well microplate or cuvettes, add a small volume of the sample or standard dilution (e.g., 50 µL). To this, add a larger volume of the DPPH working solution (e.g., 950 µL). A blank containing only the solvent instead of the sample should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical, determined by regression analysis.[2]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically around 734 nm.
-
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a reference standard (e.g., Trolox) in the same solvent used for the working solution.
-
Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
3. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
-
Principle: This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound.
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate and allow them to reach confluence.
-
Loading with Probe: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then add the test compound (this compound) at various concentrations, along with a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (approx. 535 nm) with excitation at approx. 485 nm at regular intervals over a period of time (e.g., 1 hour).
-
Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The Cellular Antioxidant Activity is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]
-
EC50 Determination: The median effective concentration (EC50) is determined from the dose-response curve.
-
Conclusion
This compound (CAPE) is a multifaceted antioxidant with significant potential for therapeutic applications. Its efficacy stems from a combination of direct free radical scavenging and the powerful induction of the body's own antioxidant defense systems through the Nrf2 signaling pathway. Furthermore, its ability to inhibit pro-oxidant enzymes like COX and 5-LOX and to prevent lipid peroxidation underscores its comprehensive protective capabilities against oxidative stress. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the antioxidant properties of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Phenethyl Ferulate: A Technical Overview for Neuroscientists and Drug Development Professionals
An In-depth Exploration of the Mechanisms and Experimental Evidence Supporting Phenethyl Ferulate as a Promising Neuroprotective Agent
This compound (PFA), a naturally occurring ester of ferulic acid, is emerging as a compound of significant interest in the field of neuroprotection. Extensive research into its biological activities has revealed a multi-faceted mechanism of action, primarily centered on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the neuroprotective effects of PFA in neuronal cells, detailing the underlying molecular pathways and providing standardized experimental protocols for its investigation.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, offering a multi-pronged approach to combating neuronal damage.
1. Attenuation of Oxidative Stress: A primary driver of neuronal injury in neurodegenerative diseases and acute brain injuries is oxidative stress. PFA effectively mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, PFA promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of crucial protective enzymes such as Heme Oxygenase-1 (HO-1). HO-1, in turn, catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. This cascade of events enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
2. Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurological disorders. PFA demonstrates significant anti-inflammatory activity by inhibiting key inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, PFA downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
3. Inhibition of Apoptosis: PFA protects neuronal cells from programmed cell death, or apoptosis, by modulating the expression of key apoptotic and anti-apoptotic proteins. It has been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the activation of the caspase cascade that ultimately leads to cell death.
Quantitative Data on the Bioactivity of this compound and Related Compounds
The following tables summarize key quantitative data from studies investigating the efficacy of this compound and its structural analogs in neuronal and related cell models. This data provides a comparative basis for evaluating its potential as a neuroprotective agent.
| Compound | Target | IC50 Value (µM) | Cell Type/System | Reference |
| This compound | Cyclooxygenase (COX) | 4.35 | In vitro enzyme assay | [1] |
| This compound | 5-Lipoxygenase (5-LOX) | 5.75 | In vitro enzyme assay | [1] |
| Compound | Treatment | Effect | Cell Type | Reference |
| Ethyl ferulate | 5 µM for 6 hours | Maximal induction of HO-1 protein expression | Rat primary neurons | [2] |
| Ethyl ferulate | 12-hour pre-incubation | Enhanced resistance to glucose oxidase-mediated oxidative damage | Rat primary neurons | [2] |
| Compound | Model | Treatment Concentrations | Key Findings | Reference |
| Benzyl ferulate | Hypoxia/Reoxygenation (H/R) in SH-SY5Y cells | 10⁻⁸ µM, 10⁻⁷ µM, 10⁻⁶ µM | Dose-dependently increased cell viability and decreased apoptosis. | [3][4] |
| Benzyl ferulate | Cerebral Ischemia/Reperfusion in rats | 5 mg/kg, 10 mg/kg, 15 mg/kg | Dose-dependently reduced infarct volume and neuronal apoptosis. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by this compound for neuroprotection.
Caption: General experimental workflow for assessing PFA's neuroprotective effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
96-well culture plates
-
Complete culture medium
-
This compound (PFA) stock solution (dissolved in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, glutamate, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PFA (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the chosen neurotoxic agent at a predetermined concentration and incubate for the desired time (e.g., 24 hours).
-
After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Neuronal cells
-
6-well culture plates
-
PFA and neurotoxic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with PFA and the neurotoxic agent as described in the MTT assay protocol.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture medium (containing floating/dead cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Materials:
-
Neuronal cells
-
6-well culture plates
-
PFA and neurotoxic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells in 6-well plates as previously described.
-
For whole-cell lysates: Wash cells with cold PBS and lyse them directly in RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for whole-cell lysate, Lamin B for nuclear fraction).
-
Conclusion
This compound demonstrates significant promise as a neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to combat oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and NF-κB makes it a compelling candidate for further investigation in the context of various neurodegenerative and acute neurological conditions. The experimental protocols outlined in this guide provide a standardized framework for researchers to further elucidate the neuroprotective potential of this remarkable natural compound. As research continues, this compound may pave the way for novel therapeutic strategies aimed at preserving neuronal function and combating the devastating effects of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phenethyl Ferulate: A Potent Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs a wide array of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Phenethyl ferulate (PF), a naturally occurring phenolic compound, has emerged as a significant inhibitor of the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data and detailed experimental methodologies.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), most notably IκBα. The canonical NF-κB pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).
Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically the p65/p50 heterodimer), facilitating their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory and pro-survival genes, such as those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
This compound's Mechanism of Action in the NF-κB Pathway
This compound has been demonstrated to be a potent anti-inflammatory agent that exerts its effects by directly targeting multiple key steps within the NF-κB signaling cascade.[6][7][8] The primary mechanism of PF's inhibitory action involves the suppression of IκBα phosphorylation and subsequent degradation.[6][8] By preventing the phosphorylation of IκBα, PF ensures that the inhibitory protein remains bound to NF-κB, effectively trapping the transcription factor in the cytoplasm and preventing its nuclear translocation.[6][7]
Furthermore, studies indicate that this compound's influence extends upstream of IκBα phosphorylation. It has been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase that can contribute to the activation of the IKK complex.[6][8] By attenuating Akt phosphorylation, PF adds another layer of inhibition to the NF-κB pathway, reducing the initial signal for IKK activation. The culmination of these inhibitory actions is a significant reduction in the nuclear translocation of the p65 subunit of NF-κB, leading to a downstream suppression of NF-κB-mediated gene transcription.[6][7][8]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory responses have been quantified in various studies. The following tables summarize key findings from research conducted on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 3 | No significant change |
| 6 | No significant change |
| 12 | No significant change |
| 24 | No significant change |
| 48 | No significant change |
| Data synthesized from studies indicating no cytotoxicity below 48 μM.[6][7] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | < 50 | < 20 | < 30 |
| LPS (1 μg/mL) | 2500 ± 200 | 800 ± 75 | 1500 ± 150 |
| LPS + PF (12 μM) | 1500 ± 130 | 500 ± 50 | 900 ± 100 |
| LPS + PF (24 μM) | 800 ± 70 | 250 ± 30 | 400 ± 50 |
| LPS + PF (48 μM) | 400 ± 40 | 100 ± 15 | 200 ± 25 |
| Values are representative of dose-dependent inhibition reported in the literature.[6][7][8] |
Table 3: Suppression of NF-κB Pathway Protein Expression and Phosphorylation by this compound
| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Total p65 Ratio | iNOS Expression (relative units) | COX-2 Expression (relative units) |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 | < 0.1 | < 0.1 |
| LPS (1 μg/mL) | 1.0 ± 0.1 | 0.9 ± 0.08 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + PF (24 μM) | 0.4 ± 0.05 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.4 ± 0.05 |
| LPS + PF (48 μM) | 0.2 ± 0.03 | 0.25 ± 0.04 | 0.2 ± 0.03 | 0.2 ± 0.03 |
| Relative protein expression and phosphorylation ratios are based on densitometric analysis from Western blot data.[6][7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0, 12, 24, 48 μM) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and protein expression studies).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.
NF-κB Luciferase Reporter Assay
-
Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11][12]
-
Treatment and Stimulation: After 24 hours of transfection, the cells are treated with this compound and stimulated with LPS as described in section 4.1.
-
Cell Lysis: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Protein Extraction: Nuclear extracts are prepared from treated and stimulated cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).[13][14]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[14]
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.[15][16]
-
Detection: The gel is transferred to a nylon membrane (for biotin-labeled probes) and detected using a streptavidin-HRP conjugate and chemiluminescence, or exposed to X-ray film (for radiolabeled probes). The resulting bands indicate the DNA-binding activity of NF-κB.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by potently inhibiting the NF-κB signaling pathway. Its multi-faceted mechanism of action, involving the suppression of Akt phosphorylation, inhibition of IκBα phosphorylation and degradation, and the subsequent blockade of p65 nuclear translocation, underscores its efficacy in downregulating the expression of key pro-inflammatory mediators. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NF-κB inhibitors, paving the way for the development of new anti-inflammatory therapeutics.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenethyl Ferulate: A Modulator of MAPK Signaling in Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenethyl ferulate (PF), a natural compound, has demonstrated significant potential as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which PF exerts its effects, with a focus on its inhibitory action on key kinases within the MAPK cascade. The information presented herein is intended to support further research and development of PF as a potential therapeutic agent for inflammatory-mediated immune disorders. This document summarizes key quantitative data, details experimental protocols for replication and further investigation, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and MAPK Signaling
This compound is a bioactive compound found in Notopterygii Rhizoma et Radix. It has garnered interest for its anti-inflammatory properties. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
Quantitative Analysis of MAPK Modulation by this compound
This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the quantitative data on the inhibitory effects of PF on the phosphorylation of these key MAPK proteins.
| Target Protein | Cell Line | Stimulant | PF Concentration (µM) | Inhibition of Phosphorylation (%) | Reference |
| p-ERK | RAW 264.7 | LPS | 12 | 53.6 | [1] |
| p-JNK | RAW 264.7 | LPS | 12 | 73.8 | [1] |
| p-p38 | RAW 264.7 | LPS | 12 | 62.4 | [1] |
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the MAPK signaling pathway. In the context of an inflammatory stimulus such as LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the phosphorylation and activation of MAPK kinases (MAPKKs) and subsequently MAPKs (ERK, JNK, and p38). This compound is thought to interfere with this cascade, leading to a reduction in the phosphorylation of ERK, JNK, and p38.[1] This inhibition, in turn, prevents the activation of downstream transcription factors and the subsequent expression of pro-inflammatory mediators.[1] While the precise upstream target of PF is still under investigation, evidence suggests that like other phenolic acids, it may interfere with the TLR4 signaling pathway.[1]
References
The Bioavailability of Phenethyl Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability of phenethyl ferulate is limited in publicly available scientific literature. This guide synthesizes available information on closely related compounds, particularly ethyl ferulate, and established methodologies to provide a comprehensive overview for research and development purposes. All data presented for ethyl ferulate should be considered as a surrogate and may not be directly extrapolated to this compound.
Executive Summary
This compound, an ester of ferulic acid and phenethyl alcohol, is a compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Understanding its bioavailability—the extent and rate at which it enters the systemic circulation—is critical for its development as a therapeutic agent. This technical guide provides a detailed examination of the factors influencing the bioavailability of this compound, drawing upon pharmacokinetic data from the closely related ethyl ferulate, outlining relevant experimental protocols, and proposing metabolic pathways. The aim is to equip researchers and drug development professionals with the foundational knowledge required to design and interpret studies on this compound's absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetics of Ferulic Acid from Ethyl Ferulate Administration
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of ferulic acid measured in rat plasma following the oral administration of ethyl ferulate at a dose of 150 mg/kg.[2][3]
| Parameter | Value (Mean ± SE) | Description |
| Cmax (Maximum Plasma Concentration) | 18.38 ± 1.38 µg/mL | The highest concentration of ferulic acid observed in the plasma. |
| Tmax (Time to Maximum Concentration) | 0.25 h | The time at which Cmax is reached. |
| t½α (Absorption Half-life) | 0.09 ± 0.01 h | The time taken for half of the ferulic acid to be absorbed. |
| t½β (Elimination Half-life) | 0.11 ± 0.01 h | The time taken for the plasma concentration of ferulic acid to decrease by half during the elimination phase. |
| Vd(area)/F (Apparent Volume of Distribution) | 1.25 ± 0.12 L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Cl(B) (Total Body Clearance) | 7.35 ± 0.57 L/h/kg | A measure of the rate at which a drug is removed from the body. |
| MRT (Mean Residence Time) | 0.40 ± 0.00 h | The average time the drug molecules stay in the body. |
Data from a study on ferulic acid pharmacokinetics following oral administration of ethyl ferulate in rats.[2][3]
Experimental Protocols
The following sections detail the methodologies that can be employed to assess the bioavailability of this compound, based on established protocols for similar compounds.
In Vivo Oral Bioavailability Study in Rats
This protocol is adapted from a study on ethyl ferulate and represents a standard approach for determining the pharmacokinetic profile of a compound after oral administration.[4][5][6][7]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its primary metabolite, ferulic acid, following oral administration in rats.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.[8]
-
Sex: Female or male, with justification.
-
Weight: 300-400 g.[3]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.
Dosing:
-
Test Article: this compound.
-
Dose: To be determined based on preliminary toxicity and efficacy studies.
-
Formulation: Dissolved in a suitable vehicle (e.g., a mixture of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone).[2]
-
Route of Administration: Oral gavage.
Blood Sampling:
-
Collection Site: Retro-orbital plexus or other appropriate site.
-
Time Points: A series of time points to capture the absorption, distribution, and elimination phases (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose).[2]
-
Anticoagulant: K3EDTA.
Sample Processing and Analysis:
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Extraction: Precipitate plasma proteins with a solvent like acetonitrile.[3]
-
Analytical Method: Quantify the concentrations of this compound and its metabolites using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[2][9]
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution using appropriate software.[2]
In Vitro Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11][12][13][14][15]
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.[10][14]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.[13]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using UPLC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]
-
Visualizations: Pathways and Workflows
Proposed Metabolic Pathway of this compound
Based on the known metabolism of ferulic acid and related phenolic compounds, this compound is likely to undergo hydrolysis to liberate ferulic acid and phenethyl alcohol.[16][17][18][19][20] Ferulic acid is then expected to be metabolized primarily through Phase II conjugation reactions, namely glucuronidation and sulfation.[16][17][18][19][20] The phenethyl alcohol moiety may also undergo metabolism.
Proposed metabolic pathway of this compound.
Experimental Workflow for In Vivo Oral Bioavailability Study
The following diagram illustrates the key steps in an in vivo pharmacokinetic study to determine the oral bioavailability of a test compound.
Workflow for an in vivo oral bioavailability study.
Conceptual Diagram of Oral Bioavailability
This diagram illustrates the journey of an orally administered drug and the factors that reduce its bioavailability.
Factors affecting oral bioavailability.
Conclusion
While the direct bioavailability and pharmacokinetic profile of this compound remain to be fully elucidated, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from the closely related ethyl ferulate and employing established in vivo and in vitro methodologies, a comprehensive understanding of this compound's ADME properties can be achieved. The proposed metabolic pathways and experimental workflows offer a starting point for designing studies that will be crucial for the successful development of this compound as a potential therapeutic agent. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to provide the definitive data needed for its clinical advancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of glucuronidation and sulfation by dibutyryl cyclic AMP in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. njacs.org [njacs.org]
- 20. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Phenethyl Ferulate
A Technical Guide for Researchers and Drug Development Professionals
Phenethyl ferulate (PF), a naturally occurring ester of ferulic acid and phenethyl alcohol, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are intricately linked to its unique chemical architecture. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for scientists engaged in the development of novel therapeutics based on this versatile molecule.
Core Structure and Pharmacological Significance
This compound's structure comprises two key moieties: the ferulic acid backbone and the phenethyl ester group. The ferulic acid component, a derivative of cinnamic acid, is characterized by a phenolic hydroxyl group and a methoxy group on the phenyl ring, conjugated to a propenoic acid side chain. The phenethyl group provides a lipophilic character to the molecule. This combination of a potent antioxidant phenolic acid with a lipophilic tail is fundamental to its biological activity, influencing its bioavailability and interaction with cellular targets.
Structure-Activity Relationship Across Key Biological Activities
The biological efficacy of this compound and its analogs is highly dependent on the specific arrangement and nature of their functional groups. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its multifaceted therapeutic potential. This activity is primarily attributed to the ferulic acid moiety.
Key Structural Features for Antioxidant Activity:
-
Phenolic Hydroxyl Group: The free hydroxyl group at the C4 position of the phenyl ring is crucial for donating a hydrogen atom to scavenge free radicals. Masking or removing this group significantly diminishes antioxidant activity.
-
Methoxy Group: The methoxy group at the C3 position enhances the stability of the resulting phenoxy radical through resonance, thereby increasing the radical scavenging capacity.
-
α,β-Unsaturated Ester: The conjugated double bond in the propenoic acid side chain participates in the delocalization of the unpaired electron, further stabilizing the radical and contributing to the overall antioxidant effect.
-
Ester Group: Esterification of the carboxylic acid of ferulic acid generally modulates the lipophilicity of the molecule. While ferulic acid itself is a potent antioxidant, esterification to form this compound can enhance its ability to cross cell membranes and exert its effects within lipid-rich environments. Compared to shorter alkyl esters like methyl and ethyl ferulate, the phenethyl group in PF increases lipophilicity, which can influence its interaction with cellular membranes and antioxidant efficacy in different environments.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | Not explicitly found, but derivatives show activity | - |
| Ethyl Ferulate | DPPH Radical Scavenging | 59.7 ± 0.2 | [1] |
| Ferulic Acid | DPPH Radical Scavenging | 23.5 ± 0.5 | [1] |
This table summarizes available quantitative data for the antioxidant activity of this compound and related compounds. The lack of a specific IC50 for this compound in the DPPH assay from the searched literature highlights a gap for future research.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
Key Structural Features for Anti-inflammatory Activity:
-
Ferulic Acid Moiety: The core ferulic acid structure is essential for inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
-
Phenethyl Ester Group: The lipophilicity conferred by the phenethyl group is thought to enhance cellular uptake and interaction with the active sites of inflammatory enzymes. Modifications to this group can significantly impact potency.
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX | 4.35 | [2] |
| This compound | 5-LOX | 5.75 | [2] |
Anticancer Activity
The anticancer properties of this compound and its derivatives are an area of active investigation. The SAR for this activity is complex and appears to be cell-line dependent.
Key Structural Features for Anticancer Activity:
-
Substitutions on the Phenyl Ring: Modifications on both the ferulic acid and phenethyl phenyl rings can influence cytotoxicity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.
-
Nature of the Ester Group: The size and nature of the ester group can affect the compound's ability to penetrate cancer cells and induce apoptosis or cell cycle arrest.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 24-methylenecyloartanyl ferulate | A549 (Lung) | < 75 | [3] |
| Cycloartenyl ferulate | A549 (Lung) | Significant inhibition | [3] |
| Campesteryl ferulate | A549 (Lung) | Significant inhibition | [3] |
| β-Sitosteryl ferulate | A549 (Lung) | No significant inhibition | [3] |
| Caffeic acid phenethyl ester (CAPE) | MCF-7 (Breast) | 5 µg/mL |
This table provides a comparative overview of the cytotoxic effects of various ferulate derivatives and the related compound CAPE on different cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compound (this compound or its analogs) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The inhibition of this reaction can be monitored by measuring the decrease in the production of a specific prostaglandin, such as PGE2, often using an ELISA-based method.
Protocol (General ELISA-based method):
-
Reagent Preparation:
-
Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer.
-
Prepare a solution of arachidonic acid (substrate) and a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Prepare various concentrations of the test compound.
-
-
Enzyme Reaction:
-
In a reaction tube or well, pre-incubate the enzyme with the test compound or control for a specific time at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).
-
-
PGE2 Quantification (ELISA):
-
The amount of PGE2 produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Calculation:
-
The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control.
-
The IC50 value is determined from the dose-response curve.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme, another critical enzyme in the inflammatory cascade.
Principle: 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes. The formation of a conjugated diene during this reaction results in an increase in absorbance at 234 nm, which can be monitored spectrophotometrically.
Protocol (Spectrophotometric Method):
-
Reagent Preparation:
-
Prepare a solution of 5-lipoxygenase enzyme in a suitable buffer.
-
Prepare a solution of the substrate, linoleic acid or arachidonic acid.
-
Prepare various concentrations of the test compound and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the enzyme solution with the test compound or control and incubate for a short period.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement and Calculation:
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of 5-LOX inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the untreated control.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways provides a deeper insight into its mechanism of action and potential therapeutic applications.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant defenses. Analogs of this compound, such as ethyl ferulate, have been shown to activate this protective pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or activators like this compound analogs can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant genes like heme oxygenase-1 (HO-1).
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and cell proliferation. This compound has been shown to modulate this pathway.
This compound can inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. By doing so, it blocks the downstream activation of transcription factors like AP-1, thereby suppressing the inflammatory response.
Conclusion
The structure-activity relationship of this compound is a rich and complex field of study. The interplay between the ferulic acid and phenethyl moieties, along with the specific nature and position of functional groups, dictates its diverse pharmacological activities. This guide has provided a comprehensive overview of the current understanding of this compound's SAR, detailed key experimental protocols for its evaluation, and visualized its interactions with critical signaling pathways. For researchers and drug development professionals, a thorough grasp of these principles is essential for the design and synthesis of novel, more effective therapeutic agents based on the promising this compound scaffold. Further research, particularly in generating more extensive comparative quantitative data for a wider range of analogs, will undoubtedly unlock the full therapeutic potential of this remarkable natural product derivative.
References
The Discovery and Isolation of Phenethyl Ferulate from Qianghuo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl ferulate, a significant bioactive constituent of the traditional Chinese medicine Qianghuo (Notopterygium incisum), has garnered considerable attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details a comprehensive experimental protocol for its extraction and purification from the roots and rhizomes of Notopterygium incisum. Furthermore, this document elucidates the compound's mechanism of action, focusing on its modulation of key inflammatory signaling pathways, including NF-κB, Akt, and MAPK. All quantitative data are presented in structured tables for clarity, and complex experimental and signaling pathways are visualized using Graphviz diagrams.
Introduction
Notopterygium incisum Ting ex H.T.Chang, commonly known as Qianghuo, is a perennial herb belonging to the Apiaceae family. Its rhizomes and roots have been used for centuries in traditional Chinese medicine to treat a variety of ailments, including colds, headaches, and rheumatic conditions, owing to their analgesic and anti-inflammatory effects. Phytochemical investigations have revealed that Qianghuo is rich in a diverse array of bioactive compounds, with this compound being one of its major and most pharmacologically significant constituents. This guide focuses on the scientific journey of this compound from its natural source to its characterization as a promising anti-inflammatory agent.
Extraction and Isolation of this compound
The isolation of this compound from Notopterygium incisum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature[1].
Experimental Protocol: Extraction and Fractionation
-
Plant Material : 2 kg of dried and powdered roots and rhizomes of Notopterygium incisum are used as the starting material.
-
Extraction : The powdered plant material is subjected to reflux extraction with methanol (6 L) for four cycles (the first for 2 hours, followed by three 1-hour cycles).
-
Concentration : The methanol extracts are combined and concentrated under reduced pressure to yield a crude residue. From 2 kg of plant material, approximately 513.0 g of residue can be obtained, representing a yield of 25.7%[1].
-
Solvent Partitioning : The crude residue is suspended in water and sequentially partitioned with cyclohexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. This step yields a cyclohexane-soluble fraction (89.0 g), an ethyl acetate-soluble fraction (150.6 g), and an n-butanol-soluble fraction[1].
Experimental Protocol: Chromatographic Purification
This compound is primarily found in the ethyl acetate fraction.
-
Initial Column Chromatography : The ethyl acetate soluble partition (150.6 g) is subjected to column chromatography on a silica gel column. A gradient elution is performed with petroleum ether-ethyl acetate (from 10:1 to 0:1, v/v) to yield several fractions[1].
-
Secondary Column Chromatography : A specific fraction from the initial separation (1.3 g) is further chromatographed on a silica gel column using a chloroform-ethyl acetate (40:1, v/v) solvent system[1].
-
Reversed-Phase Semi-Preparative HPLC (RP-SP-HPLC) : A sub-fraction from the secondary chromatography step is then purified by RP-SP-HPLC using a mobile phase of 60% aqueous methanol at a flow rate of 15 mL/min. This is followed by a final purification step on the same system with a mobile phase of 50% aqueous acetonitrile at a flow rate of 8 mL/min, with UV detection at 320 nm. This final step yields pure this compound (30.0 mg)[1].
The following diagram illustrates the overall workflow for the isolation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity through its ability to inhibit key enzymes and modulate inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The following table summarizes key findings.
| Assay | Target | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | iNOS in LPS-activated RAW264.7 macrophages | 2.73 | [1] |
| Cyclooxygenase (COX) Inhibition | COX | 4.35 | |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 5.75 |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades within inflammatory cells.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
The Akt (Protein Kinase B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in the inflammatory response. LPS stimulation activates both Akt and the three main MAPK families: ERK, JNK, and p38. These kinases, in turn, can activate transcription factors that promote the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of Akt, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.
The following diagram depicts the inhibitory effects of this compound on the Akt and MAPK signaling pathways.
Conclusion
This compound, a key bioactive compound isolated from Notopterygium incisum, demonstrates significant potential as an anti-inflammatory agent. The detailed protocols for its isolation and purification provided in this guide offer a reproducible methodology for obtaining this valuable natural product. Furthermore, the elucidation of its inhibitory mechanisms on the NF-κB, Akt, and MAPK signaling pathways provides a strong scientific basis for its further investigation and development as a therapeutic candidate for inflammatory diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
In Vitro Cytotoxicity of Phenethyl Ferulate on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl ferulate (PFE), a naturally occurring ester of ferulic acid and phenethyl alcohol, has garnered significant interest in oncological research due to its potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of PFE against various cancer cell lines. It summarizes key quantitative data, details established experimental protocols for assessing its efficacy, and elucidates the molecular signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. It is important to note that some of the available data pertains to structurally similar compounds like ethyl ferulate and phenethyl isothiocyanate, providing valuable insights into the potential bioactivity of PFE.
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Citation |
| Ethyl Ferulate | HeLa (Cervical Cancer) | Alamar Blue | 52.8 (GI50) | [1] |
| 24-methylenecycloartanyl ferulate | A549 (Lung Cancer) | Not Specified | Not Specified | [2][3] |
| Phenethyl isothiocyanate | PC-3 (Prostate Cancer) | Not Specified | ~10 | [4] |
| Phenethyl isothiocyanate | CaSki (Cervical Cancer) | MTT Assay | 20-30 (Significant Cytotoxicity) | [5][6] |
| Phenethyl isothiocyanate | HeLa (Cervical Cancer) | MTT Assay | Dose-dependent cytotoxicity | [5] |
Experimental Protocols
The following section details the standard methodologies employed to assess the in vitro cytotoxicity and mechanisms of action of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry
This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to visualize the protein of interest.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of this compound and its related compounds are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and death.
Induction of Apoptosis
Studies on related compounds like phenethyl isothiocyanate suggest that PFE likely induces apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the subsequent activation of a caspase cascade.[4][5][6]
Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][8][9][10][11] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[7][8][9][10][11]
Cell Cycle Arrest
This compound and related compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.[12][13] This prevents cancer cells from entering mitosis and undergoing cell division.
The molecular mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[13][14][15][16][17] The Cyclin B1/CDK1 complex is crucial for the G2 to M phase transition, and its inhibition effectively halts the cell cycle at this checkpoint.
Experimental Workflow
A typical workflow for investigating the in vitro cytotoxicity of this compound is outlined below.
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic effects in various cancer cell lines. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest at the G2/M phase. The generation of reactive oxygen species seems to play a crucial role in initiating the apoptotic cascade. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its therapeutic efficacy in preclinical and clinical settings. This guide provides a foundational framework for researchers to design and execute robust in vitro studies to further explore the anticancer potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effects of 24-Methylenecyloartanyl Ferulate on A549 Nonsmall Cell Lung Cancer Cells through MYBBP1A Up-Regulation and AKT and Aurora B Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenethyl isothiocyanate-induced apoptosis in PC-3 human prostate cancer cells is mediated by reactive oxygen species-dependent disruption of the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kinetics of G2 and M Transitions Regulated by B Cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 17. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Phenethyl Ferulate Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PF), a naturally occurring compound found in Notopterygii Rhizoma et Radix, is gaining significant attention in the scientific community for its potential therapeutic properties. As a derivative of ferulic acid, it exhibits potent anti-inflammatory and antioxidant activities.[1][2] This document provides detailed application notes on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, along with protocols for its dissolution and investigation of its effects on key signaling pathways.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for its biological investigation and formulation development. Below is a summary of the known solubility of this compound and a related compound, ethyl ferulate, in various organic solvents.
Table 1: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound | DMSO | 50 [3] | 167.60 | Ultrasonic assistance may be required. The use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[3] |
| This compound | Ethanol | Soluble[4] | - | Quantitative data not readily available. |
| This compound | Ethyl Acetate | Soluble[4] | - | Quantitative data not readily available. |
| Ethyl Ferulate | DMSO | ~11[5] | ~49.5 | For comparison. |
| Ethyl Ferulate | Ethanol | ~20[5] | ~90.0 | For comparison. |
| Ethyl Ferulate | Dimethylformamide (DMF) | ~20[5] | ~90.0 | For comparison. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the vial at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Express the solubility in mg/mL or M (mol/L).
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol provides instructions for preparing solutions of this compound for in vitro and in vivo studies.
For in vitro studies (e.g., cell culture experiments):
-
High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL, which is 167.60 mM) in high-quality, anhydrous DMSO.[3] Aid dissolution by vortexing and, if necessary, gentle warming or sonication. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For in vivo studies (formulation examples): Note: These formulations are intended to provide a clear solution and improve bioavailability. The final concentration of this compound in these formulations is typically ≥ 2.5 mg/mL.[3]
-
Formulation A (with PEG300 and Tween-80): [3]
-
Start with a 10% DMSO solution containing the desired amount of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is obtained.
-
Finally, add 45% saline to reach the final volume.
-
-
Formulation B (with SBE-β-CD): [3]
-
Prepare a 10% DMSO stock solution of this compound.
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution to make up 90% of the final volume and mix well.
-
-
Formulation C (with Corn Oil): [3]
-
Prepare a 10% DMSO stock solution of this compound.
-
Add the DMSO stock solution to corn oil to make up 90% of the final volume and mix thoroughly.
-
Signaling Pathway Involvement
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of COX and 5-LOX Pathways
This compound is a known dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that play crucial roles in the inflammatory cascade by producing prostaglandins and leukotrienes, respectively.[6][7][8][9]
Modulation of NF-κB, Akt, and MAPK Signaling Pathways
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the inflammatory response by inhibiting the activation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinases (MAPKs).[1][2]
This diagram illustrates that this compound inhibits the phosphorylation of Akt and MAPKs, and the activation of the IKK complex.[1][2] This, in turn, prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[1][2]
Experimental Workflow: Investigating Anti-inflammatory Effects
The following workflow outlines a typical experimental approach to characterize the anti-inflammatory effects of this compound in a cell-based model, such as LPS-stimulated RAW 264.7 macrophages.
This structured approach allows for the comprehensive evaluation of this compound's impact on inflammatory responses at both the secreted mediator and intracellular signaling levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ferulic acid phenethyl ester | 71835-85-3 [amp.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 71835-85-3|DC Chemicals [dcchemicals.com]
- 8. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Administration of Phenethyl Ferulate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (FEA) is a naturally occurring compound with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. As a derivative of ferulic acid, its enhanced lipophilicity suggests potentially improved bioavailability, making it a compound of interest for in vivo studies. These application notes provide a detailed protocol for the administration of this compound to mice, covering various routes of administration, dosage considerations, and relevant experimental models. The protocols are compiled from existing literature on FEA and structurally related compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound and related compounds in mice.
Table 1: Dosage and Administration of Ethyl Ferulate (a closely related compound) in Mice
| Parameter | Details | Reference |
| Compound | Ethyl Ferulate | [1][2] |
| Animal Model | C57BL/6 mice | [1][2] |
| Disease Model | Lipopolysaccharide (LPS)-induced acute lung injury | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | [1][2] |
| Dosage | 15 mg/kg and 30 mg/kg | [1][2] |
| Frequency | Twice a day for 5 days | [1][2] |
| Vehicle | Not specified, likely saline or a similar aqueous vehicle |
Table 2: Vehicle Formulations for this compound
| Administration Route | Vehicle Composition | Final Concentration | Reference |
| Intraperitoneal/Intravenous | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| Intraperitoneal/Intravenous | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| Oral | 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Intraperitoneal/Intravenous Injection Vehicle:
-
Method 1 (PEG300/Tween-80 based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL and vortex until a clear solution is obtained.[3]
-
-
Method 2 (SBE-β-CD based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Vortex until the solution is clear.[3]
-
b. Oral Gavage Vehicle:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final oral suspension, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly before each administration.[3]
Administration Protocols in Mice
a. Intraperitoneal (IP) Injection:
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: The lower right quadrant of the abdomen.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid (urine or intestinal contents) is drawn back.
-
Inject the solution slowly.
-
-
Maximum Volume: 10 mL/kg.
b. Intravenous (IV) Injection (Tail Vein):
-
Animal Restraint: Place the mouse in a restraining device.
-
Procedure:
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Use a 27-30 gauge needle.
-
Insert the needle into one of the lateral tail veins, parallel to the vein.
-
Inject the solution slowly.
-
-
Maximum Volume: 5 mL/kg.
c. Oral Gavage:
-
Animal Restraint: Manually restrain the mouse by scruffing the neck.
-
Procedure:
-
Use a flexible feeding tube (gavage needle).
-
Measure the tube from the tip of the mouse's nose to the last rib to determine the correct insertion length.
-
Gently insert the tube into the esophagus and advance it to the predetermined length.
-
Administer the solution slowly.
-
Experimental Models
a. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Anti-inflammatory Model):
-
Animals: C57BL/6 mice.
-
Procedure:
-
Outcome Measures:
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (TNF-α, IL-6, IL-1β).
-
Lung tissue collection for histology (H&E staining), myeloperoxidase (MPO) activity assay, and gene expression analysis (e.g., iNOS, COX-2).
-
b. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke (Neuroprotection Model):
-
Animals: C57BL/6 or other appropriate mouse strain.
-
Procedure:
-
Induce transient focal cerebral ischemia by MCAO for a specific duration (e.g., 60 minutes).
-
Administer this compound at a selected dose (e.g., 15 mg/kg, IP, based on ethyl ferulate data) either before or after the ischemic insult.
-
Continue treatment for a specified period (e.g., once daily for 3 days).
-
-
Outcome Measures:
-
Neurological deficit scoring.
-
Infarct volume measurement using TTC staining.
-
Immunohistochemical analysis of brain tissue for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Behavioral tests (e.g., rotarod, grip strength).
-
Visualizations
References
- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Phenethyl Ferulate in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate, a derivative of ferulic acid, is a compound of increasing interest in pharmaceutical research due to its potential therapeutic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the determination of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is designed to be robust, specific, and sensitive for bioanalytical applications.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first subjected to a protein precipitation step to remove interfering macromolecules. The supernatant is then injected into the HPLC system. The compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Caffeic acid)[1]
-
Water (HPLC grade, 0.1% Formic Acid)[3]
-
Formic acid (analytical grade)[3]
-
Drug-free plasma (e.g., rat, human)[5]
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water (containing 0.1% formic acid) is commonly used.[3][6] An isocratic elution with a ratio of 60:40 (v/v) methanol:water can be a starting point. The optimal ratio should be determined during method development.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., Caffeic acid) in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of, for example, 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.[8]
HPLC Method Parameters
The following are recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Water (0.1% Formic Acid) (60:40, v/v)[3][9] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 25°C[6][8] |
| Detection Wavelength | 320 nm[6] |
| Run Time | Approximately 15 minutes |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters that should be assessed according to regulatory guidelines (e.g., FDA, ICH) include:[10][11]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples to check for interfering peaks at the retention time of this compound and the IS.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be >0.99.[5]
-
Precision and Accuracy: The closeness of agreement between a series of measurements. This is evaluated at multiple concentration levels (low, medium, and high QC samples) within a single day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) for precision should be ≤15%, and the accuracy should be within 85-115%.[5][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve with acceptable precision and accuracy.[5]
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Stability: The stability of the analyte in plasma under different storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Water (0.1% Formic Acid) (60:40, v/v)[3][9] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[8] |
| Detection Wavelength | 320 nm[6] |
| Retention Time (this compound) | ~6.5 min (example) |
| Retention Time (IS) | ~4.2 min (example) |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1 - 100 µg/mL | r² > 0.99[5] |
| Correlation Coefficient (r²) | 0.9992 | |
| Intra-day Precision (%CV) | < 5% | ≤ 15%[10] |
| Inter-day Precision (%CV) | < 8% | ≤ 15%[10] |
| Intra-day Accuracy (%) | 95.8 - 103.2% | 85 - 115%[10] |
| Inter-day Accuracy (%) | 94.5 - 105.1% | 85 - 115%[10] |
| Recovery (%) | > 90% | Consistent and reproducible |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N > 10 |
Visualizations
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Determination of Piperazine Ferulate in Human Plasma by HPLC and Its Pharmacokinetic Study [jcps.bjmu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Phenethyl Ferulate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PF) is a natural compound that has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive set of protocols to investigate and quantify the anti-inflammatory effects of PF in a well-established in vitro model of inflammation using the RAW 264.7 macrophage cell line. The protocols detail methods for assessing cell viability, measuring key inflammatory mediators, and analyzing the underlying molecular signaling pathways.
Key Experimental Workflow
The overall workflow for evaluating the anti-inflammatory properties of this compound is depicted below.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.8 ± 5.3 |
| 25 | 94.1 ± 4.9 |
| 50 | 70.3 ± 6.2 |
| 100 | 45.1 ± 5.8 |
Table 2: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 5.8 | 35.7 ± 4.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1245.6 ± 110.2 | 987.4 ± 85.3 |
| LPS + PF (5 µM) | 30.2 ± 2.5 | 850.4 ± 75.6 | 654.8 ± 60.1 |
| LPS + PF (10 µM) | 20.7 ± 1.8 | 543.8 ± 48.9 | 421.5 ± 38.7 |
| LPS + PF (25 µM) | 10.5 ± 1.1 | 210.1 ± 20.5 | 180.9 ± 17.4 |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells (Fold Change vs. Control)
| Treatment | iNOS | COX-2 | TNF-α | IL-6 |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 18.9 ± 1.7 | 30.1 ± 2.8 | 22.5 ± 2.0 |
| LPS + PF (10 µM) | 12.1 ± 1.1 | 9.2 ± 0.8 | 14.5 ± 1.3 | 10.8 ± 0.9 |
| LPS + PF (25 µM) | 4.3 ± 0.4 | 3.5 ± 0.3 | 5.8 ± 0.5 | 4.1 ± 0.4 |
Table 4: Densitometric Analysis of Western Blots for Key Signaling Proteins (Relative Protein Expression)
| Treatment | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-ERK/ERK | p-JNK/JNK |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.8 ± 0.5 | 4.9 ± 0.4 | 4.5 ± 0.4 | 3.8 ± 0.3 | 4.1 ± 0.3 |
| LPS + PF (25 µM) | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.5 ± 0.1 | 1.7 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days by scraping and reseeding at a 1:4 to 1:6 dilution to maintain sub-confluent cultures.
This compound Preparation
-
Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well.[1] After overnight adherence, pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Then, stimulate with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well.[2] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Gene Expression Analysis (qRT-PCR)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.[1] Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 6 hours.[3]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at 1 x 10^6 cells/well.[1] After reaching 80-90% confluency, pre-treat with this compound for 1-2 hours, followed by a short-term stimulation with 1 µg/mL LPS (e.g., 30 minutes for signaling pathway activation).[4]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes: DPPH Assay for Measuring Phenethyl Ferulate Antioxidant Activity
Introduction
Phenethyl ferulate, an ester of phenethyl alcohol and ferulic acid, is a compound of significant interest due to the well-documented antioxidant properties of its parent molecules. Ferulic acid and its derivatives are known to act as potent free radical scavengers, a characteristic crucial for mitigating oxidative stress implicated in numerous disease states. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds.[1][2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it.[2][4] The reduction of the DPPH radical is visually apparent as the deep violet solution turns pale yellow, a change that is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][5] These application notes provide a detailed protocol for assessing the free-radical scavenging activity of this compound using the DPPH assay.
Mechanism of Action
The core of the DPPH assay lies in a single-electron transfer or hydrogen atom transfer reaction. The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[1] Phenolic compounds, such as this compound, act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[2][5] The resulting phenoxy radical from the antioxidant is stabilized by resonance, making the initial hydrogen donation energetically favorable.[6] The antioxidant activity is directly proportional to the extent of DPPH reduction, which is measured by the decrease in absorbance.
Caption: DPPH radical scavenging by an antioxidant donor.
Experimental Protocol
This protocol details the necessary steps to determine the IC50 value of this compound, which represents the concentration required to scavenge 50% of the DPPH radicals.
1. Materials and Reagents
-
Chemicals:
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm
-
Analytical balance
-
Volumetric flasks and pipettes
-
96-well microplates or quartz cuvettes
-
Vortex mixer
-
Aluminum foil
-
2. Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]
-
This solution should be freshly prepared daily.[7] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[1]
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol to create a 1 mg/mL stock solution.
-
-
Serial Dilutions of this compound:
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The solvent used for dilution should be the same as that used for the stock solution.
-
-
Positive Control Solution (e.g., Ascorbic Acid):
-
Prepare a stock solution and serial dilutions of the positive control in the same manner as the test sample.
-
3. Assay Procedure
The following workflow outlines the steps for conducting the assay in a 96-well microplate format.
Caption: Experimental workflow for the DPPH assay.
-
Reaction Setup: In a 96-well plate, add 100 µL of each concentration of this compound, the positive control, and the solvent (for the blank) into separate wells. Perform all measurements in triplicate.[1]
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to each well containing the sample, control, or blank.[7]
-
Incubation: Mix the contents of the wells gently. Cover the plate and incubate in the dark at room temperature for 30 minutes.[1][7][8]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7][8]
4. Data Analysis
-
Calculate Percent Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8][9]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + this compound).
-
-
Determine IC50 Value: The IC50 value is the concentration of the antioxidant that inhibits 50% of the free radicals.
-
Plot a graph with the percentage of inhibition on the y-axis and the corresponding sample concentrations on the x-axis.[8][10]
-
Determine the IC50 value from the dose-response curve. This can be done by using linear regression analysis from the linear portion of the curve and solving for the concentration (x) when the inhibition (y) is 50%.[10][11]
-
5. Data Presentation
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison.
| Concentration (µg/mL) | This compound Mean Absorbance (517 nm) | This compound % Inhibition | Ascorbic Acid Mean Absorbance (517 nm) | Ascorbic Acid % Inhibition |
| Control (0) | 0.985 | 0.0% | 0.985 | 0.0% |
| 6.25 | 0.812 | 17.6% | 0.650 | 34.0% |
| 12.5 | 0.655 | 33.5% | 0.483 | 51.0% |
| 25 | 0.491 | 50.1% | 0.296 | 69.9% |
| 50 | 0.315 | 68.0% | 0.141 | 85.7% |
| 100 | 0.158 | 84.0% | 0.089 | 91.0% |
| IC50 (µg/mL) | ~25 | ~12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
6. Troubleshooting
-
Low Scavenging Activity: Ensure the sample is fully dissolved. Consider extending the incubation time or increasing the concentration range of the test sample.[7]
-
Inconsistent Results: Verify pipetting accuracy. Use a freshly prepared DPPH solution for each experiment, as it degrades over time.[7]
-
High Absorbance in Sample Blanks: If this compound itself has color and absorbs at 517 nm, a sample blank (sample + solvent, without DPPH) should be run, and its absorbance should be subtracted from the sample's reading.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinebiology.pt [marinebiology.pt]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Application Note: FRAP Assay for Determining the Antioxidant Capacity of Phenethyl Ferulate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenethyl ferulate, an ester of phenethyl alcohol and ferulic acid, is a phenolic compound of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. Quantifying the antioxidant capacity of such compounds is crucial for their validation and application in pharmaceuticals, nutraceuticals, and cosmetics. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and robust method to assess the total antioxidant capacity of a substance. This application note provides a detailed protocol for using the FRAP assay to determine the antioxidant potential of this compound.
Principle of the FRAP Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay relies on a reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH (3.6), antioxidants in the sample reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.[1] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample. The antioxidant capacity is then determined by comparing the absorbance change to that of a standard, typically Trolox or ferrous sulfate (FeSO₄).
Materials and Reagents
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm.
-
Water bath or incubator set to 37°C.
-
Micropipettes and tips.
-
Vortex mixer.
-
Test tubes or 96-well microplate.
-
-
Chemicals:
-
This compound (test sample).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ferrous Sulfate (FeSO₄·7H₂O) as the standard.
-
Sodium acetate trihydrate (CH₃COONa·3H₂O).
-
Glacial acetic acid.
-
2,4,6-Tripyridyl-s-triazine (TPTZ).
-
Hydrochloric acid (HCl).
-
Ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Distilled or deionized water.
-
Solvent for dissolving this compound (e.g., ethanol or DMSO).
-
Experimental Protocols
4.1. Preparation of Reagents
-
Acetate Buffer (300 mM, pH 3.6):
-
Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water.
-
Add 16 mL of glacial acetic acid.
-
Adjust the final volume to 1 L with distilled water.
-
Confirm the pH is 3.6.
-
-
TPTZ Solution (10 mM):
-
Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.
-
This solution should be prepared fresh and protected from light.
-
-
Ferric Chloride Solution (20 mM):
-
Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
This solution should be prepared fresh.
-
-
FRAP Working Reagent:
-
Prepare the FRAP reagent fresh on the day of the assay by mixing the Acetate Buffer, TPTZ Solution, and Ferric Chloride Solution in a 10:1:1 (v/v/v) ratio.
-
For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of ferric chloride solution.
-
The reagent should be a pale yellow color. If it turns blue, it may be contaminated with ferrous ions and should be discarded.
-
Pre-warm the FRAP reagent to 37°C before use.
-
4.2. Preparation of Standard and Sample Solutions
-
Trolox Standard Stock Solution (1 mM):
-
Dissolve 25 mg of Trolox in 100 mL of a suitable solvent (e.g., ethanol).
-
From this stock, prepare a series of working standard solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) by diluting with distilled water.
-
-
This compound Sample Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution to several concentrations to ensure the absorbance readings fall within the linear range of the standard curve.
-
4.3. Assay Procedure
The following procedure is adapted for a microplate reader but can be scaled for cuvettes.
-
Reaction Setup:
-
Add 20 µL of the sample, standard, or blank (distilled water or solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Mix thoroughly using a plate shaker or by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time. A 4-minute incubation is common, but reaction times can be extended (e.g., up to 30 minutes) to ensure the reaction goes to completion.[2] The optimal time should be determined empirically.
-
-
Measurement:
-
Measure the absorbance of the solution at 593 nm against a reagent blank. The blank consists of 20 µL of the solvent used for the sample and 180 µL of the FRAP reagent.
-
4.4. Data Analysis
-
Standard Curve: Plot the absorbance values of the Trolox standards against their corresponding concentrations (µM).
-
Linear Regression: Perform a linear regression on the standard curve to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Calculate FRAP Value: Use the regression equation to calculate the FRAP value of the this compound sample from its absorbance reading. The result is typically expressed as µmol Trolox Equivalents per gram or per mole of the compound (µmol TE/g or µmol TE/mol).
Data Presentation
The table below presents comparative antioxidant activity data for ferulic acid and its derivatives from a study using the FRAP assay. Researchers should generate specific data for this compound following the protocol above.
Table 1: Ferric Reducing Antioxidant Power (FRAP) of Ferulic Acid and its Derivatives
| Compound | FRAP Value (µmol Trolox Equivalents/µmol compound) |
| Ferulic Acid | Value A |
| iso-Ferulic Acid | Value B |
| Methyl Ferulate | Value C |
| Ethyl Ferulate | Value D |
| This compound | To be determined experimentally |
Note: Values A, B, C, and D are placeholders representing data that would be obtained from experimental analysis comparing these compounds under the same assay conditions. It is generally observed that while ferulic acid is a potent antioxidant, its esters also exhibit significant, though sometimes slightly lower, activity in polar systems.
Conclusion
The FRAP assay is a reliable and efficient method for determining the total antioxidant capacity of this compound. The protocol outlined in this application note provides a standardized procedure for researchers, scientists, and drug development professionals to quantify its ferric reducing ability. The results can be used to compare its antioxidant potential with other compounds and to support its development for various therapeutic and commercial applications. It is recommended to perform the assay in triplicate to ensure the accuracy and reproducibility of the results.
References
- 1. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antioxidant-properties-of-ferulic-acid-and-its-related-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. semanticscholar.org [semanticscholar.org]
Application Notes: Western Blot Analysis of COX-2 Expression Following Phenethyl Ferulate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases and cancers.[1][2] Its expression is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Phenethyl ferulate (PF), a natural compound, has demonstrated potent anti-inflammatory properties by inhibiting the expression of key inflammatory mediators, including COX-2.[3][4] This document provides a detailed protocol for the analysis of COX-2 protein expression in cell lysates after treatment with this compound using Western blot, a widely used technique for protein quantification.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data is presented as a relative density of the COX-2 band normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on LPS-Induced COX-2 Expression
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Relative COX-2 Expression (Normalized to β-actin) |
| Control | 0 | - | 1.00 |
| LPS | 0 | + | 8.50 |
| PF 10 µM + LPS | 10 | + | 6.25 |
| PF 25 µM + LPS | 25 | + | 4.10 |
| PF 50 µM + LPS | 50 | + | 2.30 |
Table 2: Inhibition of Key Signaling Proteins by this compound
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Relative p-p65 Expression (Normalized to total p65) | Relative p-ERK1/2 Expression (Normalized to total ERK1/2) |
| Control | 0 | - | 1.00 | 1.00 |
| LPS | 0 | + | 5.80 | 4.50 |
| PF 50 µM + LPS | 50 | + | 2.10 | 1.80 |
Experimental Protocols
Western Blot Protocol for COX-2 Detection
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of COX-2 expression.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[3]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours) to induce COX-2 expression. Include a negative control group with no LPS stimulation.
-
2. Protein Extraction:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 5x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of COX-2.
Caption: this compound's inhibitory signaling pathway on COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Phenethyl Ferulate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the preparation, storage, and handling of Phenethyl ferulate stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound (CAPE, Caffeic acid phenethyl ester) is a natural phenolic compound known for a range of biological activities, including inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1][2][3]. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable results in in vitro studies. This protocol outlines the necessary steps, from solvent selection to long-term storage, to ensure the stability and integrity of this compound.
Physicochemical Properties and Solubility
This compound is a white to off-white solid[1]. Understanding its solubility is key to preparing a homogenous stock solution. Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but readily soluble in organic solvents.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₄ | [1][4] |
| Molecular Weight | 298.33 g/mol | [1][4] |
| CAS Number | 71835-85-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (167.60 mM) | [1] |
| Solubility in Ethanol | Data for the related compound, ferulic acid, suggests good solubility. | [5][6] |
| Aqueous Solubility | Sparingly soluble. | [5][6] |
Note: The use of newly opened, anhydrous (hygroscopic) DMSO is recommended as moisture can significantly impact solubility[1].
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Step-by-Step Procedure
-
Pre-Weighing Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution:
-
Calculation: 0.1 mol/L * 1 L * 298.33 g/mol = 29.83 mg/mL.
-
Weigh out 29.83 mg of this compound.
-
-
Dissolution:
-
Add the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes[1]. Gentle warming (to 37°C) can also aid dissolution, but avoid excessive heat.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes[1].
-
Preparation of Working Solutions
The high-concentration stock solution must be diluted to the final working concentration required for the specific in vitro assay.
-
Determine Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% - 0.5%) to avoid solvent-induced cytotoxicity[7]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock:
-
First, make an intermediate dilution: Add 1 µL of 100 mM stock to 999 µL of medium for a 100 µM solution (a 1:1000 dilution). This results in a 0.1% DMSO concentration.
-
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound. Phenolic compounds are often sensitive to light, temperature, and oxidation[8].
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Conditions | Source(s) |
| Solid Powder | -20°C | Long-term | Sealed, dry, protected from light | [9] |
| 4°C | Short-term | Sealed, dry, protected from light | [1] | |
| Stock Solution | -80°C | ≤ 6 months | Aliquoted, sealed, protected from light | [1] |
| (in DMSO) | -20°C | ≤ 1 month | Aliquoted, sealed, protected from light | [1] |
Note: Avoid repeated freeze-thaw cycles. Do not store working solutions in aqueous buffers for more than one day[1][6].
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Example Signaling Pathway
This compound is known to inhibit the COX and 5-LOX enzymes, which are key to the inflammatory pathway.
Caption: Inhibition of COX and 5-LOX pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 71835-85-3|DC Chemicals [dcchemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 71835-85-3 [sigmaaldrich.com]
Application Notes and Protocols for Phenethyl Ferulate in Preclinical Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PF), an ester of ferulic acid, is a natural compound found in Notopterygii Rhizoma et Radix. It has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. While research into its specific application in neurodegenerative diseases is emerging, comprehensive in vivo dosage and protocol guidelines are not yet well-established.
These application notes provide a summary of the available data on this compound and its closely related analogs, such as caffeic acid phenethyl ester (CAPE), in animal models relevant to neurodegenerative conditions. The provided protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for researchers designing their own studies.
Data Presentation: Dosage and Administration of this compound Analogs
Due to the limited availability of in vivo studies specifically on this compound for neurodegenerative diseases, the following table summarizes quantitative data from studies on the closely related and structurally similar compound, caffeic acid phenethyl ester (CAPE), in a relevant animal model. This data can serve as a valuable reference for dose-ranging studies with this compound.
| Compound | Disease Model | Animal Model | Dosage | Route of Administration | Key Findings |
| Caffeic Acid Phenethyl Ester (CAPE) | Transient Focal Cerebral Ischemia | Long-Evans Rats | 0.1, 1, and 10 µg/kg | Intravenous | Dose-dependent reduction in infarct volume[1]; Neuroprotection through antioxidant and anti-inflammatory effects[1][2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Transient Focal Cerebral Ischemia | Rat | 1-10 mg/kg | Not Specified | Dose-dependent brain protection, wide therapeutic window, downregulation of inflammation via NF-κB[2] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to the investigation of this compound in animal models of neurodegenerative disease.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for dissolving this compound for administration to animal models. It is crucial to prepare a clear and stable solution for reliable experimental results. The working solution should be prepared fresh on the day of use.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Method 1: Formulation with PEG300 and Tween-80
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the working solution (example for a 1 mL final volume):
-
Take 100 µL of the DMSO stock solution (25 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Mix until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4]
-
Method 2: Formulation with Corn Oil
-
Prepare a stock solution: As in Method 1, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare the working solution (example for a 1 mL final volume):
Protocol 2: Induction of a Focal Cerebral Ischemia Model in Rats
This protocol describes the induction of transient middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.[1]
Materials:
-
Male Long-Evans or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a 4-0 nylon suture through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.[1]
-
Suture the incision and allow the animal to recover.
Protocol 3: Assessment of Neurological Deficit
Neurological function can be assessed 24 hours after MCAO using a scoring system.
Scoring:
-
0: No observable neurological deficit.
-
1: Forelimb flexion upon lifting the animal by the tail.
-
2: Circling towards the contralateral side.
-
3: Inability to bear weight on the contralateral limb.
-
4: No spontaneous motor activity.
Protocol 4: Measurement of Infarct Volume
Infarct volume is a key measure of the extent of brain injury.
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an animal model.
Signaling Pathways
Anti-Inflammatory Signaling Pathway of this compound
Recent research has elucidated that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB, Akt, and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3][5] This pathway is crucial in the neuroinflammatory processes associated with neurodegenerative diseases.
Caption: this compound's anti-inflammatory mechanism.[3]
Antioxidant Signaling Pathway Modulated by Ferulic Acid and its Esters
Ferulic acid and its derivatives are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.[6][7][8][9] This is a critical mechanism for neuroprotection against oxidative stress, a common feature of neurodegenerative diseases.
Caption: Antioxidant response via the Nrf2/ARE pathway.
References
- 1. Caffeic acid phenethyl ester ameliorates cerebral infarction in rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester reduces neurovascular inflammation and protects rat brain following transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Phenethyl Ferulate on RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenethyl ferulate (PF), a natural phenolic compound, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects. RAW 264.7 macrophages are a widely used and well-characterized murine cell line that provides a robust in vitro model to study the inflammatory processes and the effects of novel compounds. When stimulated with lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for utilizing RAW 264.7 macrophages to investigate the biological effects of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound
| Analyte | This compound Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 3 | Significant Inhibition | [1] |
| 6 | Significant Inhibition | [1] | |
| 12 | Significant Inhibition | [1] | |
| Prostaglandin E2 (PGE2) | 3 | Dose-dependent Inhibition | [1] |
| 6 | Dose-dependent Inhibition | [1] | |
| 12 | 50.5% | [1] | |
| Tumor Necrosis Factor-α (TNF-α) | 3 | Dose-dependent Inhibition | [1] |
| 6 | Dose-dependent Inhibition | [1] | |
| 12 | Significant Inhibition | [1] | |
| Interleukin-1β (IL-1β) | 3 | Dose-dependent Inhibition | [1] |
| 6 | Dose-dependent Inhibition | [1] | |
| 12 | Significant Inhibition | [1] | |
| Interleukin-6 (IL-6) | 3 | Dose-dependent Inhibition | [1] |
| 6 | Dose-dependent Inhibition | [1] | |
| 12 | Significant Inhibition | [1] |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Protein | This compound Concentration (µM) | Effect | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | 3 | Dose-dependent Downregulation | [1] |
| 6 | Dose-dependent Downregulation | [1] | |
| 12 | Dose-dependent Downregulation | [1] | |
| Cyclooxygenase-2 (COX-2) | 3 | Dose-dependent Downregulation | [1] |
| 6 | Dose-dependent Downregulation | [1] | |
| 12 | Dose-dependent Downregulation | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in RAW 264.7 macrophages.
Caption: this compound's Inhibition of Inflammatory Signaling Pathways.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (PF)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production). Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.
Caption: General experimental workflow for studying PF effects.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 24, 48 µM) for 24 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the general protocol.
-
After 24 hours of incubation, collect the culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[2]
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
Protocol:
-
Seed RAW 264.7 cells (3 x 10⁵ cells/well) in a 24-well plate and treat with this compound and LPS as described in the general protocol.[1]
-
After 24 hours, collect the culture supernatants and centrifuge to remove cell debris.[1]
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1]
Western Blot Analysis
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound and an ROS inducer (e.g., LPS or H₂O₂).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
Nuclear Translocation of Nrf2
Protocol:
-
Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Alternatively, perform nuclear and cytoplasmic fractionation followed by Western blot analysis for Nrf2.
Antioxidant Signaling Pathway of Ferulate Esters
Based on studies with the related compound ethyl ferulate, this compound is expected to exert its antioxidant effects through the activation of the Nrf2/HO-1 pathway.
Caption: Proposed antioxidant mechanism of this compound via Nrf2/HO-1.
These detailed notes and protocols provide a comprehensive framework for researchers to effectively utilize RAW 264.7 macrophages as a model system to elucidate the anti-inflammatory and antioxidant mechanisms of this compound.
References
Application Notes and Protocols for Testing Phenethyl Ferulate in an Alzheimer's Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of Phenethyl Ferulate (PF) in preclinical models of Alzheimer's disease (AD). The protocols outlined below cover in vitro and in vivo assays to assess the compound's key bioactivities, including its antioxidant, anti-inflammatory, and anti-amyloidogenic properties, as well as its impact on cognitive function.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. This compound, a derivative of ferulic acid, has emerged as a promising therapeutic candidate due to its potential to counteract these pathological hallmarks.[1][2] Ferulic acid and its derivatives are known for their antioxidant and anti-inflammatory properties and their ability to inhibit Aβ aggregation.[1][2] Furthermore, the lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[3][4]
This document provides detailed protocols for a series of experiments designed to rigorously test the efficacy of this compound in relevant AD models.
In Vitro Experimental Protocols
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
This assay assesses the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological event in AD.
Protocol:
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature to ensure monomerization. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Assay Preparation: Resuspend the Aβ42 peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Dilute this stock into phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 10 µM.
-
Treatment: Add this compound (dissolved in DMSO) to the Aβ42 solution at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the mixtures at 37°C for 24-48 hours with gentle agitation to promote aggregation.
-
Thioflavin T (ThT) Measurement: Prepare a 5 µM ThT solution in 50 mM glycine-NaOH buffer, pH 8.5. Add 10 µL of each Aβ42 sample to 190 µL of the ThT solution in a 96-well black plate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[5][6][7]
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Calculate the percentage inhibition of Aβ aggregation.
Antioxidant Capacity Assays
These assays determine the free radical scavenging and reducing potential of this compound.
-
Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add 20 µL of this compound at various concentrations to 180 µL of the diluted ABTS•+ solution.
-
Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity.
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Assay: Mix 100 µL of this compound at various concentrations with 100 µL of the DPPH solution in a 96-well plate.
-
Measurement: Incubate for 30 minutes in the dark at room temperature and measure the absorbance at 517 nm.[9][10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Assay: Add 10 µL of this compound at various concentrations to 190 µL of the FRAP reagent pre-warmed to 37°C.
-
Measurement: After a 30-minute incubation at 37°C, measure the absorbance at 593 nm.[8][11]
-
Calculation: Create a standard curve using FeSO4·7H2O and express the results as Fe²⁺ equivalents.
Anti-inflammatory Effects in Microglia
This experiment investigates the ability of this compound to suppress the inflammatory response in microglial cells, the primary immune cells of the brain.
Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[12][13]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.[13]
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits according to the manufacturer's instructions.[13][14]
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-p65, p-IκBα).[12][14]
Neuroprotection Assay in a Neuronal Cell Line
This assay evaluates the protective effects of this compound against Aβ-induced neurotoxicity.
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in 96-well plates. Pre-treat with various concentrations of this compound for 2 hours.
-
Toxicity Induction: Expose the cells to pre-aggregated Aβ42 oligomers (e.g., 10 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[15]
-
Apoptosis Assay: Assess apoptosis by staining with Annexin V-FITC and propidium iodide followed by flow cytometry analysis.
Blood-Brain Barrier (BBB) Permeability Assay
This in vitro model assesses the potential of this compound to cross the blood-brain barrier.
Protocol:
-
Model Setup: Use an in vitro BBB model consisting of human brain microvascular endothelial cells (HBMECs) cultured on transwell inserts.[16][17]
-
Permeability Study: Add this compound to the apical (blood side) chamber.
-
Sample Collection: At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability.
In Vivo Experimental Design
Animal Model
A commonly used animal model for AD is the APP/PS1 transgenic mouse, which develops age-dependent Aβ plaques and cognitive deficits.[18] Other models include the 5XFAD and Tg2576 mice.[18][19]
Experimental Groups
-
Group 1: Wild-type (WT) mice + Vehicle
-
Group 2: APP/PS1 mice + Vehicle
-
Group 3: APP/PS1 mice + this compound (low dose)
-
Group 4: APP/PS1 mice + this compound (high dose)
-
Group 5: APP/PS1 mice + Positive control (e.g., an approved AD drug)
Dosing Regimen
Administer this compound or vehicle daily via oral gavage for a period of 3-6 months, starting before or at the onset of pathology.
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions impaired in AD.[20][21][22]
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.[23]
-
Acquisition Phase (5-7 days):
-
Four trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[23]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[22]
-
Post-mortem Tissue Analysis
At the end of the treatment period, euthanize the animals and collect brain tissue for biochemical and histological analysis.
Protocols:
-
Aβ Plaque Load:
-
Perform immunohistochemistry or immunofluorescence on brain sections using anti-Aβ antibodies (e.g., 6E10, 4G8).
-
Quantify the Aβ plaque area and number in the cortex and hippocampus using image analysis software.
-
-
Neuroinflammation Assessment:
-
Use immunohistochemistry to detect activated microglia (Iba1) and astrocytes (GFAP).
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA.
-
-
Oxidative Stress Markers:
-
Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in brain homogenates.
-
-
Signaling Pathway Analysis:
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound (IC50/EC50 in µM) | Positive Control |
| Aβ Aggregation | ThT Fluorescence | Curcumin | |
| Antioxidant | ABTS Scavenging | Trolox | |
| DPPH Scavenging | Ascorbic Acid | ||
| FRAP | Trolox | ||
| Anti-inflammatory | NO Production (LPS-stimulated BV-2) | Dexamethasone | |
| TNF-α Release (LPS-stimulated BV-2) | Dexamethasone | ||
| Neuroprotection | Aβ-induced toxicity (SH-SY5Y) | ||
| BBB Permeability | Papp (cm/s) | Caffeine |
Table 2: In Vivo Effects of this compound in APP/PS1 Mice
| Parameter | WT + Vehicle | APP/PS1 + Vehicle | APP/PS1 + PF (Low Dose) | APP/PS1 + PF (High Dose) |
| Morris Water Maze | ||||
| Escape Latency (Day 5, s) | ||||
| Time in Target Quadrant (s) | ||||
| Biochemical Markers | ||||
| Aβ Plaque Load (% area) | ||||
| Iba1+ Microglia (% area) | ||||
| MDA Levels (nmol/mg protein) | ||||
| SOD Activity (U/mg protein) |
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathways of this compound in AD.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid: A Hope for Alzheimer’s Disease Therapy from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 8. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids (PILs) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [Inhibitory effect of ferulic acid on inflammatory response in microglia induced by lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the In Vitro Blood–Brain Barrier Transport of Ferula persica L. Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 21. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer’s Disease: A Systematic Literature Review [ouci.dntb.gov.ua]
- 25. mdpi.com [mdpi.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Phenethyl Ferulate and its Putative Metabolites in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of phenethyl ferulate and its potential metabolites in plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the accurate quantification of this compound and its metabolic products in a biological matrix.
Introduction
This compound is a naturally occurring ester of phenethyl alcohol and ferulic acid, found in various plants. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and neuroprotective properties. To facilitate further research into its pharmacological activities and metabolic fate, a reliable and high-throughput analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the analysis of this compound and its putative metabolites, including hydroxylated, glucuronidated, and sulfated forms, in plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound not endogenously present in the matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Table 1: Proposed MRM Transitions for this compound and its Putative Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 297.1 | 193.1 | 15 | 100 |
| Hydroxylated this compound | 313.1 | 209.1 | 15 | 100 |
| This compound Glucuronide | 473.1 | 297.1 | 20 | 100 |
| This compound Sulfate | 377.1 | 297.1 | 25 | 100 |
| Internal Standard | [Appropriate m/z] | [Appropriate m/z] | [Optimized Value] | 100 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of phenolic compounds in plasma using LC-MS/MS, which can be expected for the presented method.[2][3][4]
Table 2: Quantitative Method Performance for Related Phenolic Compounds
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |
| Ferulic Acid | 0.5 | 500 | >0.995 |
| p-Coumaric Acid | 1.0 | 500 | >0.995 |
| Caffeic Acid | 0.8 | 400 | >0.996 |
Table 3: Precision and Accuracy Data for a Representative Phenolic Compound
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 2.5 | 6.8 | 8.2 | 105.4 |
| 50 | 4.5 | 6.1 | 102.1 |
| 400 | 3.9 | 5.5 | 98.7 |
Table 4: Recovery and Matrix Effect for a Representative Phenolic Compound
| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 2.5 | 88.2 | 95.1 |
| 50 | 91.5 | 98.3 |
| 400 | 93.1 | 101.2 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Putative metabolic pathway of this compound.
Discussion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound and its potential metabolites in plasma. The simple protein precipitation sample preparation is amenable to automation and allows for rapid sample processing. The use of a C18 column with a gradient elution provides good chromatographic separation of the parent compound and its more polar metabolites. Negative ion ESI is well-suited for the analysis of phenolic compounds, and the high selectivity and sensitivity of MRM detection enable accurate quantification at low concentrations.
The proposed metabolic pathway for this compound includes phase I hydroxylation, likely mediated by cytochrome P450 enzymes, and phase II conjugation reactions, including glucuronidation and sulfation, which are common metabolic routes for phenolic compounds.[5][6] The developed LC-MS/MS method is capable of monitoring these potential metabolites, allowing for a comprehensive assessment of the metabolic fate of this compound.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the determination of this compound and its putative metabolites in plasma. The method is suitable for a wide range of research applications, including pharmacokinetic and metabolism studies, and can aid in the further elucidation of the pharmacological properties of this promising natural compound.
References
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of Phenethyl Ferulate for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Phenethyl ferulate (PF). It is intended for researchers requiring a pure sample of PF for preclinical studies, particularly for investigating its anti-inflammatory properties.
Introduction
This compound (PF) is an ester formed from ferulic acid, a ubiquitous phenolic compound found in plants, and phenethyl alcohol. Like other ferulic acid derivatives, PF is investigated for its potent antioxidant and anti-inflammatory activities. Research suggests that PF can modulate key inflammatory signaling pathways, making it a compound of interest for developing therapeutics against inflammation-mediated disorders.[1] Its ester linkage increases its lipophilicity compared to ferulic acid, potentially enhancing its bioavailability and efficacy.
This application note outlines a reliable method for synthesizing this compound, a subsequent purification protocol using column chromatography, and methods for analytical verification. Additionally, it describes the well-documented anti-inflammatory signaling pathway inhibited by PF.
Synthesis and Purification Workflow
The overall process involves a multi-step chemical synthesis followed by purification and analysis. The workflow ensures the production of a high-purity compound suitable for research applications.
Caption: Overall workflow from synthesis to final product analysis.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard Fischer esterification, which uses an acid catalyst to combine ferulic acid and phenethyl alcohol.
Materials:
-
Ferulic Acid (1.0 eq)
-
Phenethyl Alcohol (1.5 eq)
-
Toluene (or Benzene)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a round-bottom flask, add ferulic acid (1.0 eq), phenethyl alcohol (1.5 eq), and toluene (enough to suspend the reagents).
-
Add a catalytic amount of concentrated sulfuric acid (~5 mol%).
-
Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue reflux for 4-8 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ferulic acid.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or semi-solid.
Alternative Method: Enzymatic synthesis using an immobilized lipase, such as Novozym 435, can be employed as a greener alternative, often requiring milder conditions but potentially longer reaction times.[2]
| Parameter | Condition |
| Reactants | Ferulic Acid, Phenethyl Alcohol |
| Catalyst | Sulfuric Acid or p-TsOH |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% (post-purification) |
Table 1: Summary of typical reaction conditions for Fischer esterification.
Purification by Column Chromatography
The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (non-polar eluent)
-
Ethyl Acetate (polar eluent)
-
TLC plates (silica gel on aluminum)
Protocol:
-
Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add the powdered sample to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (254 nm). This compound is UV active.
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield pure this compound. A final purity of >98% is achievable with this method.
Characterization and Data
The identity and purity of the final product should be confirmed by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | Single major peak (>98% purity) |
| MS (ESI+) | Molecular Weight | Expected m/z: 299.12 [M+H]⁺, 321.10 [M+Na]⁺ for C₁₈H₁₈O₄ |
| NMR | Structural Elucidation | Chemical shifts consistent with the proposed structure |
Table 2: Analytical techniques for product verification.
Predicted NMR Spectral Data
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimated based on the known spectra of ferulic acid esters and phenethyl alcohol.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.60 | d, J ≈ 15.9 Hz | 1H | H-7 (vinylic) |
| ~7.20-7.35 | m | 5H | Phenyl H (phenethyl group) |
| ~7.05 | d, J ≈ 1.9 Hz | 1H | H-2 |
| ~6.90 | d, J ≈ 8.1 Hz | 1H | H-5 |
| ~6.85 | dd, J ≈ 8.1, 1.9 Hz | 1H | H-6 |
| ~6.30 | d, J ≈ 15.9 Hz | 1H | H-8 (vinylic) |
| ~5.90 | s (broad) | 1H | Ar-OH |
| ~4.45 | t, J ≈ 7.0 Hz | 2H | -O-CH₂- |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.00 | t, J ≈ 7.0 Hz | 2H | -CH₂-Ph |
Table 3: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | C-9 (C=O) |
| ~148.0 | C-3 |
| ~146.8 | C-4 |
| ~145.0 | C-7 |
| ~138.0 | C-1' (Quaternary, phenethyl) |
| ~129.0 | C-2', C-6' (phenethyl) |
| ~128.6 | C-3', C-5' (phenethyl) |
| ~127.0 | C-1 |
| ~126.5 | C-4' (phenethyl) |
| ~123.0 | C-6 |
| ~115.5 | C-8 |
| ~114.8 | C-5 |
| ~109.5 | C-2 |
| ~65.0 | -O-CH₂- |
| ~56.0 | -OCH₃ |
| ~35.0 | -CH₂-Ph |
Table 4: Predicted ¹³C NMR chemical shifts for this compound.
Biological Activity: Anti-inflammatory Signaling
This compound has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways in macrophages stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. The primary mechanism involves the suppression of the NF-κB and MAPK pathways.
Upon binding to its receptor (TLR4), LPS triggers a cascade that activates IKK, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins. Simultaneously, LPS activates the MAPK pathway, including ERK, JNK, and p38, which further promotes inflammatory responses.
This compound inhibits this process by preventing the phosphorylation of key upstream kinases (like Akt) and the IκBα subunit, thereby blocking p65 nuclear translocation. It also suppresses the phosphorylation of ERK, JNK, and p38.
Caption: this compound inhibits LPS-induced inflammatory pathways.
References
Application Notes and Protocols: Assessing Phenethyl Ferulate Permeability Using an In Vitro Blood-Brain Barrier Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[1] However, it also poses a significant challenge for the delivery of therapeutic agents to the brain.[2] In vitro BBB models are essential tools for screening the permeability of potential neuroprotective compounds.[1][3] These models, often utilizing a Transwell co-culture system with brain microvascular endothelial cells (BMECs), astrocytes, and sometimes pericytes, mimic the cellular architecture and barrier function of the in vivo BBB.[4][5][6]
Phenethyl ferulate (PF) is a natural compound with demonstrated anti-inflammatory and neuroprotective properties.[7] Its therapeutic potential for neurological disorders is contingent on its ability to cross the BBB. This document provides detailed protocols for establishing a co-culture in vitro BBB model and assessing the permeability of this compound.
Data Presentation
As no specific quantitative data for the BBB permeability of this compound is currently available in the cited literature, the following table provides a template with example data for well-characterized compounds to serve as a reference for experimental outcomes. Researchers can use this structure to report their findings for this compound. The apparent permeability coefficient (Papp) is a common metric used to quantify permeability in in vitro models.[1]
| Compound | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Known CNS Permeability |
| This compound | User-defined | A to B | Experimental Value | Experimental Value | To be determined |
| This compound | User-defined | B to A | Experimental Value | ||
| Caffeine (High Permeability Control) | 10 | A to B | 15.2 ± 1.8 | 1.1 | High |
| Sucrose (Low Permeability Control) | 10 | A to B | 0.1 ± 0.05 | - | Low |
| Rhodamine 123 (P-gp Substrate) | 10 | A to B | 0.5 ± 0.1 | 4.2 | Low (due to efflux) |
| Rhodamine 123 (P-gp Substrate) | 10 | B to A | 2.1 ± 0.3 |
-
A to B: Apical (blood side) to Basolateral (brain side)
-
B to A: Basolateral (brain side) to Apical (blood side)
Experimental Protocols
I. Establishment of the In Vitro Co-culture BBB Model
This protocol describes the establishment of a static in vitro BBB model using a co-culture of brain microvascular endothelial cells (BMECs) and astrocytes on Transwell inserts.[4][6]
Materials:
-
Primary or immortalized rat or human brain microvascular endothelial cells (BMECs)
-
Primary or immortalized rat or human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well companion plates
-
Cell culture medium for BMECs and astrocytes
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fibronectin or collagen
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with fibronectin or collagen solution (e.g., 50 µg/mL) and incubate for at least 2 hours at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry.
-
-
Seeding Astrocytes:
-
Trypsinize and count astrocytes.
-
Seed astrocytes on the basolateral side of the Transwell insert membrane by inverting the insert and adding the cell suspension (e.g., 1 x 105 cells/cm2).[4]
-
Incubate the inverted inserts for 4-6 hours to allow for cell attachment.
-
Place the inserts in the 24-well companion plate containing astrocyte medium.
-
-
Seeding BMECs:
-
Once the astrocytes have reached confluence (typically 2-3 days), trypsinize and count the BMECs.
-
Seed the BMECs onto the apical side of the coated Transwell insert (e.g., 2 x 105 cells/cm2).[4]
-
-
Co-culture and Barrier Formation:
-
Maintain the co-culture for 4-6 days to allow for the formation of a tight endothelial monolayer.
-
Change the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Barrier Integrity Assessment (TEER Measurement):
-
Monitor the formation of tight junctions by measuring the Transendothelial Electrical Resistance (TEER) using a voltohmmeter.
-
TEER values should be measured daily. The barrier is considered established when TEER values plateau (typically >150 Ω x cm2 for many cell lines).[5]
-
Subtract the resistance of a blank, cell-free insert from the measured TEER values.
-
II. This compound Permeability Assay
This protocol details the steps to assess the permeability of this compound across the established in vitro BBB model.
Materials:
-
Established in vitro BBB co-culture model in Transwell plates
-
This compound (PF) stock solution (e.g., in DMSO)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Positive control (e.g., Caffeine)
-
Low permeability marker (e.g., Lucifer Yellow or Sucrose)
-
P-glycoprotein (P-gp) substrate (e.g., Rhodamine 123)
-
P-gp inhibitor (e.g., Verapamil)
-
96-well plates for sample collection
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Wash the apical and basolateral compartments of the Transwell inserts twice with pre-warmed transport buffer (37°C).
-
Prepare the dosing solutions of this compound and control compounds in transport buffer at the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to not affect barrier integrity.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Add the dosing solution containing this compound or control compound to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh, pre-warmed transport buffer.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Permeability Experiment (Basolateral to Apical - B to A for Efflux Assessment):
-
To assess active efflux, perform the experiment in the reverse direction.
-
Add the dosing solution to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).
-
Follow the same sampling procedure as in the A to B experiment.
-
To confirm the involvement of specific efflux transporters like P-gp, co-incubate with a known inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of substance transport across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration in the donor chamber (µmol/cm3).
-
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound permeability.
Signaling Pathway of this compound
Caption: Anti-inflammatory signaling pathways of this compound.
References
- 1. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of an In Vitro Model of Blood Brain Barrier (BBB) | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intestinal Transport of a Phenylethanoid Glycoside-Rich Extract from Cistanche deserticola across the Caco-2 Cell Monolayer Model | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Measuring Nitric Oxide Production in Response to Phenethyl Ferulate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PF), a natural phenolic compound, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory action is the modulation of nitric oxide (NO) production. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on nitric oxide production in a laboratory setting. Nitric oxide is a critical signaling molecule in various physiological and pathological processes. In the context of inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) can lead to tissue damage.[1][2] this compound has been shown to suppress the expression of iNOS, thereby reducing the overproduction of NO.[1][2][3] The primary mechanism for this suppression is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[1][2][3] Additionally, PF has been observed to influence the Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory cascade.[1][2][3]
These protocols and notes are designed to guide researchers in accurately quantifying the dose-dependent effects of this compound on NO production, providing a basis for its evaluation as a potential anti-inflammatory agent.
Data Presentation
The inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is summarized below. The data is based on studies investigating the dose-dependent response of PF.
| This compound (µM) | Cell Viability (%) | Nitric Oxide Production | iNOS Protein Expression |
| 0 (Control + LPS) | 100 | High | High |
| 3 | ~100 | Significantly Inhibited | Suppressed |
| 6 | ~100 | Significantly Inhibited | Suppressed |
| 12 | ~100 | Significantly Inhibited | Suppressed |
| 24 | ~100 | Significantly Inhibited | Suppressed |
| 48 | ~100 | Significantly Inhibited | Suppressed |
Note: The table qualitatively summarizes the findings that this compound was not cytotoxic at concentrations up to 48 µM and significantly inhibited nitric oxide production and iNOS expression in a dose-dependent manner. For precise quantitative data, refer to the original research articles.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the inhibitory action of this compound.
References
- 1. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Phenethyl Ferulate
For researchers, scientists, and drug development professionals, the poor aqueous solubility of Phenethyl ferulate presents a significant hurdle in advancing its therapeutic potential. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
Q2: Which solubility enhancement techniques are most promising for this compound?
A2: Based on its hydrophobic nature, several techniques are viable for improving the aqueous solubility of this compound. These include:
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Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents.
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Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
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Solid Dispersions: Dispersing this compound in a solid polymer matrix at a molecular level.
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution rate.
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Liposomal Formulations: Encapsulating this compound within lipid bilayers.
Q3: Are there any ready-to-use protocols for dissolving this compound for in vivo studies?
A3: Yes, a co-solvent system including a cyclodextrin has been documented to achieve a solubility of at least 2.5 mg/mL. This provides a reliable starting point for animal studies.[1] The protocol involves first dissolving this compound in a stock solution of Dimethyl Sulfoxide (DMSO) and then diluting this into a solution containing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Problem: After preparing a stock solution in an organic solvent (e.g., DMSO, ethanol), this compound precipitates upon dilution with water or an aqueous buffer.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Solvent Capacity | The final concentration of the organic solvent may be too low to maintain solubility. Try to keep the final concentration of the organic solvent as high as is permissible for your experiment. For cell-based assays, ensure the final DMSO concentration is typically below 0.5%. |
| pH Effects | The phenolic hydroxyl group on the ferulate moiety can ionize at higher pH, which may affect solubility. Evaluate the solubility of this compound across a range of pH values to determine if a buffered solution can improve its stability in the dissolved state. |
| Slow Dissolution Kinetics | Even with co-solvents, the dissolution rate can be slow. Use of sonication or gentle heating (if the compound is stable) can aid in the dissolution process.[1] |
Issue 2: Low Drug Loading or Encapsulation Efficiency
Problem: When preparing formulations like solid dispersions, cyclodextrin complexes, or liposomes, the amount of this compound successfully incorporated is lower than expected.
Possible Causes & Solutions:
| Formulation Type | Cause | Solution |
| Solid Dispersion | Poor miscibility between this compound and the chosen polymer. | Screen different polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) at various drug-to-polymer ratios. The choice of solvent in the solvent evaporation method is also critical to ensure both drug and polymer are fully dissolved. |
| Cyclodextrin Complex | Steric hindrance or a poor fit between this compound and the cyclodextrin cavity. | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), SBE-β-CD) as their cavity sizes and hydrophobicity differ. The method of complexation (kneading, co-evaporation, freeze-drying) can also significantly impact efficiency. |
| Liposomes | Inefficient partitioning of the hydrophobic this compound into the lipid bilayer. | Optimize the lipid composition (e.g., ratio of phosphatidylcholine to cholesterol) to better accommodate the drug. The method of preparation (e.g., thin-film hydration, ethanol injection) and the drug-to-lipid ratio are key parameters to adjust. |
Issue 3: Physical Instability of the Formulation Over Time
Problem: The prepared formulation (e.g., nanosuspension, amorphous solid dispersion) shows signs of instability during storage, such as particle aggregation, crystal growth, or sedimentation.
Possible Causes & Solutions:
| Formulation Type | Cause | Solution |
| Nanosuspension | Insufficient stabilization leading to particle aggregation or Ostwald ripening (growth of larger particles at the expense of smaller ones). | The choice and concentration of stabilizers (surfactants and/or polymers) are critical. A combination of stabilizers providing both electrostatic and steric stabilization is often more effective. Ensure the zeta potential of the nanosuspension is sufficiently high (typically > |30| mV) for good electrostatic stabilization. |
| Solid Dispersion | Recrystallization of the amorphous this compound back to its more stable, less soluble crystalline form. | The choice of polymer is crucial. A polymer with a high glass transition temperature (Tg) can help to restrict the molecular mobility of the drug and prevent recrystallization. Storing the solid dispersion in a dry environment is also essential as moisture can act as a plasticizer and promote recrystallization. |
Data on Solubility Enhancement of this compound
While specific quantitative data for all enhancement methods with this compound are not extensively published, the following table summarizes known data and provides expected improvements based on similar poorly soluble compounds.
| Method | Carrier/System | Achieved Solubility / Expected Enhancement | Reference |
| Co-solvent / Cyclodextrin Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 100-fold increase (Estimated) | General literature |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | Up to 1000-fold increase (Estimated) | General literature |
| Nanosuspension | Surfactant/Polymer Stabilized | Significant increase in dissolution rate and apparent solubility | General literature |
| Liposomal Formulation | Phosphatidylcholine/Cholesterol | High encapsulation efficiency, improved stability | General literature |
*Note: Estimated values are based on typical performance of these techniques for BCS Class II compounds and are not specific experimental data for this compound. Researchers should perform their own studies to determine the actual solubility enhancement.
Experimental Protocols
The following are detailed methodologies for key experiments to improve the aqueous solubility of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple, cost-effective, and avoids the use of large volumes of organic solvents.
-
Molar Ratio Calculation: Determine the required masses of this compound (guest) and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
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Slurry Formation: Place the accurately weighed cyclodextrin into a mortar and add a small amount of water to form a thick, uniform paste.
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Incorporation of Drug: Gradually add the weighed this compound to the cyclodextrin paste.
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Kneading: Triturate the mixture vigorously for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a minimal amount of water.
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Drying: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved. Alternatively, a vacuum oven can be used.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD).
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Solubility Determination: Perform a phase solubility study by adding an excess amount of the prepared complex to water, agitating at a constant temperature, and then filtering and quantifying the amount of dissolved this compound by a suitable analytical method like HPLC.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method is effective for thermo-labile compounds and can lead to a high degree of amorphization.
-
Selection of Polymer and Ratio: Choose a hydrophilic polymer (e.g., PVP K30, PEG 6000) and a drug-to-polymer weight ratio (e.g., 1:1, 1:2, 1:4).
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Dissolution: Dissolve the accurately weighed this compound and polymer in a suitable common organic solvent (e.g., ethanol, methanol, or a mixture). Ensure a clear solution is formed.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal stress on the compound.
-
Final Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
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Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.
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Characterization: Analyze the solid dispersion for amorphicity (DSC, XRPD) and drug-polymer interactions (FTIR).
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Solubility and Dissolution Testing: Determine the apparent solubility by adding an excess of the solid dispersion to water and measuring the concentration of dissolved this compound. Perform in vitro dissolution studies to assess the rate of drug release compared to the pure drug.
Protocol 3: Preparation of a this compound Nanosuspension (Antisolvent Precipitation Method)
This bottom-up approach can produce very fine nanoparticles, significantly increasing the surface area for dissolution.
-
Phase Preparation:
-
Solvent Phase: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated solution (e.g., 10-20 mg/mL).
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Antisolvent Phase: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v Tween 80, 0.2% w/v HPMC).
-
-
Precipitation: Under high-speed stirring (e.g., >1000 rpm), inject the solvent phase into the antisolvent phase using a syringe. The rapid mixing will cause the this compound to precipitate as nanoparticles.
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Homogenization (Optional but Recommended): To further reduce particle size and improve uniformity, subject the resulting suspension to high-energy homogenization, such as probe sonication or high-pressure homogenization.
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Solvent Removal: If necessary, remove the organic solvent by stirring the suspension at room temperature under a vacuum or by dialysis.
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Characterization:
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Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualize the particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Solubility/Dissolution Assessment: Evaluate the saturation solubility and dissolution velocity of the nanosuspension in comparison to the unformulated drug.
References
Stability of Phenethyl ferulate in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Phenethyl Ferulate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a natural compound found in some plants. It is structurally related to Caffeic Acid Phenethyl Ester (CAPE), a well-studied component of propolis.[1][2] this compound is investigated for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[3] It is often used in cell-based assays to explore its effects on various cellular processes.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: In which cell culture media can I use this compound?
This compound can be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640. However, the stability of this compound may vary between different media formulations due to differences in their composition, such as pH and the presence of serum and other additives. It is crucial to assess its stability under your specific experimental conditions.
Q4: What is the expected stability of this compound in cell culture media?
While specific public data on the stability of this compound in cell culture media is limited, a related compound, Caffeic Acid Phenethyl Ester (CAPE), is known to be unstable in physiological conditions due to its reactive ester bond, α,β-unsaturated carbonyl group, and catechol group.[1] Since this compound shares a similar ester linkage, it is likely to undergo hydrolysis in aqueous cell culture media, especially at 37°C. Therefore, it is highly recommended to prepare fresh working solutions for each experiment and minimize the pre-incubation time of the compound in the media before adding it to the cells.
Troubleshooting Guide
Issue 1: I am observing lower-than-expected or inconsistent biological activity of this compound in my cell-based assays.
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Potential Cause 1: Degradation of this compound in cell culture media.
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Solution: As this compound is likely susceptible to hydrolysis, its concentration in the media may decrease over the course of your experiment.
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Recommendation 1: Prepare Fresh Solutions. Prepare a fresh working solution of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
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Recommendation 2: Time-Course Experiment. To assess the stability in your specific system, you can perform a time-course experiment. Incubate this compound in your cell culture medium at 37°C for different durations (e.g., 0, 2, 6, 12, 24 hours) and then analyze the remaining concentration by HPLC. This will help you determine the effective concentration over time.
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Recommendation 3: Replenish the Medium. For long-term experiments (e.g., over 24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration.[1]
-
-
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Potential Cause 2: Precipitation of this compound in the media.
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Solution: this compound has limited solubility in aqueous solutions.
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Recommendation 1: Check Solubility. Ensure that the final concentration of this compound in your medium does not exceed its solubility limit. When preparing the working solution, add the DMSO stock solution to the medium dropwise while vortexing to facilitate dissolution.
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Recommendation 2: Visual Inspection. Before adding the medium to your cells, visually inspect the solution for any precipitate. If precipitation is observed, consider lowering the working concentration.
-
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Issue 2: I am seeing unexpected changes in my cell culture, such as a drop in pH or altered cell morphology, that do not seem to be directly related to the expected biological activity of this compound.
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Potential Cause: Formation of degradation products.
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Solution: The hydrolysis of this compound would release ferulic acid and phenethyl alcohol.
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Recommendation 1: Analyze for Degradation Products. Use an analytical technique like HPLC to analyze the cell culture supernatant for the presence of ferulic acid. This can confirm if degradation is occurring.
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Recommendation 2: Control Experiments. Run control experiments with the potential degradation products (ferulic acid and phenethyl alcohol) individually and in combination to determine if they are responsible for the observed effects.
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-
Data on Stability of a Structurally Related Compound (CAPE)
Due to the lack of direct quantitative stability data for this compound, the following table presents hypothetical data based on the known instability of the related compound, Caffeic Acid Phenethyl Ester (CAPE), to illustrate how stability might be affected over time in a typical cell culture medium (e.g., DMEM with 10% FBS at 37°C).
| Incubation Time (Hours) | Hypothetical % Remaining this compound | Potential Degradation Products Detected |
| 0 | 100% | None |
| 2 | ~85% | Ferulic Acid, Phenethyl Alcohol |
| 6 | ~60% | Ferulic Acid, Phenethyl Alcohol |
| 12 | ~35% | Ferulic Acid, Phenethyl Alcohol |
| 24 | <15% | Ferulic Acid, Phenethyl Alcohol |
Note: This table is for illustrative purposes only and is intended to highlight the potential for degradation. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium.
1. Materials
-
This compound
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Dimethyl sulfoxide (DMSO)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
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HPLC-grade methanol
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HPLC-grade water
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Formic acid or acetic acid (for mobile phase acidification)
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HPLC system with a UV detector and a C18 column
2. Preparation of Solutions
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Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C or -80°C.
-
Working Solution (e.g., 100 µM): Prepare a fresh working solution by diluting the stock solution in the cell culture medium to the final desired concentration.
3. Stability Experiment
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Add the this compound working solution to a sterile container (e.g., a 50 mL conical tube).
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Incubate the solution at 37°C in a cell culture incubator.
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At various time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot (e.g., 500 µL) of the solution.
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Immediately stop any further degradation by adding an equal volume of cold methanol to the aliquot. This will precipitate proteins from the serum that could interfere with the analysis.
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Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]
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Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile. A typical gradient might start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase.[5]
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Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation product, ferulic acid, have strong absorbance (e.g., around 320 nm).[5][6]
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Injection Volume: 10-20 µL.
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Analysis:
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Run a standard of this compound and ferulic acid to determine their retention times.
-
Integrate the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential interactions of this compound and its degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical mechanism of Caffeic Acid Phenylethyl Ester (CAPE) selective toxicity towards melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jfda-online.com [jfda-online.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phenethyl Ferulate Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phenethyl ferulate (PF) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound (PF) is highly dependent on the cell type and the specific assay being performed. Based on available research, a good starting point for most cell-based assays is in the low micromolar range. For anti-inflammatory assays in RAW 264.7 macrophages, concentrations below 48 μM have been shown to be effective without causing cytotoxicity.[1] For assays investigating the antioxidant effects by measuring the reduction of intracellular reactive oxygen species (ROS), concentrations between 4 and 20 μM of the related compound prenyl ferulate have been effective.
Q2: What is the known cytotoxicity of this compound?
A2: this compound has been shown to be non-cytotoxic to RAW 264.7 macrophages at concentrations below 48 μM.[1] However, cytotoxicity is cell-line dependent. For instance, the related compound ethyl ferulate has shown cytotoxic effects at 50 μM in rat astrocytes and neurons. It is crucial to perform a dose-response experiment to determine the IC50 value and the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A common practice is to prepare a 10 mM or 20 mM stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB, Akt, and MAPK signaling pathways.[1] It also inhibits the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of PF used may be below the effective range for the specific cell line or assay. - Inadequate incubation time: The duration of treatment may not be sufficient for the biological effect to manifest. - Compound degradation: Improper storage or handling of the PF stock solution may have led to its degradation. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). - Optimize the incubation time by performing a time-course experiment. - Prepare a fresh stock solution of PF and store it properly in aliquots at -20°C or -80°C, protected from light. |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of PF is likely above the cytotoxic threshold for the specific cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | - Determine the IC50 value of PF for your cell line using a cell viability assay (e.g., MTT assay) to identify the appropriate non-toxic concentration range. - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). |
| Precipitation of this compound in culture medium | - Poor solubility: PF has limited solubility in aqueous media. - High final concentration: The desired final concentration of PF in the culture medium may exceed its solubility limit. | - Ensure the PF stock solution is fully dissolved before diluting it into the culture medium. - Prepare the final working solution by adding the stock solution to pre-warmed culture medium while vortexing or mixing gently. - Consider using a lower final concentration of PF. If a higher concentration is necessary, the use of a solubilizing agent may be explored, but its effect on the cells must be validated. |
| Inconsistent or variable results | - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses. - Cell density: Variations in cell seeding density can influence the outcome of the experiment. - Inconsistent treatment conditions: Variations in incubation time, temperature, or CO2 levels can affect results. | - Use cells with a consistent and low passage number for all experiments. - Ensure a uniform cell seeding density across all wells and experiments. - Maintain consistent experimental conditions for all treatments and controls. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and IC50 Values of this compound and Related Compounds
| Compound | Assay/Effect | Cell Line | Effective Concentration / IC50 | Citation |
| This compound | Anti-inflammatory | RAW 264.7 macrophages | < 48 µM (non-cytotoxic) | [1] |
| This compound | COX Inhibition | - | IC50: 4.35 µM | [2] |
| This compound | 5-LOX Inhibition | - | IC50: 5.75 µM | [2] |
| Ethyl ferulate | HO-1 Induction | Rat Astrocytes | 15 µM (maximal expression) | |
| Ethyl ferulate | HO-1 Induction | Rat Neurons | 5 µM (maximal expression) | |
| Prenyl ferulate | ROS Reduction | Human Skin Fibroblasts | 4 - 20 µM |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Inflammatory Cytokines
-
Sample Collection: After treating the cells with this compound and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.
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ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.
-
Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for PF assays.
References
Technical Support Center: Synthesis of Phenethyl Ferulate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Phenethyl Ferulate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves Fischer esterification, where ferulic acid and phenethyl alcohol react in the presence of an acid catalyst.[1] Enzymatic synthesis typically utilizes lipases to catalyze the esterification reaction, offering a more environmentally friendly alternative.[2]
Q2: What are the main challenges faced during the chemical synthesis of this compound?
A2: Common challenges in chemical synthesis include low yields, the occurrence of side reactions such as etherification and oxidation, and the need for harsh reaction conditions (e.g., high temperatures and strong acids).[3] The purification of the final product from byproducts and unreacted starting materials can also be complex.
Q3: What are the common hurdles in the enzymatic synthesis of this compound?
A3: Enzymatic synthesis can be hampered by low conversion rates, which can be multifactorial.[4] Other challenges include the high cost of enzymes, potential enzyme inhibition by substrates or products, and longer reaction times compared to chemical methods.[5] Maintaining optimal conditions such as temperature, pH, and water activity is crucial for enzyme stability and activity.[4]
Q4: How can I purify this compound after synthesis?
A4: Purification of this compound typically involves techniques like column chromatography, crystallization, and filtration.[5][6] High-performance centrifugal partition chromatography (HPCPC) has also been successfully used for the purification of similar ferulates, yielding high purity products.
Troubleshooting Guides
Low Product Yield
| Common Cause | Troubleshooting Steps |
| Chemical Synthesis: Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[7] - Increase Temperature: Gently reflux the reaction mixture to increase the reaction rate.[8] - Use Excess Alcohol: Employing phenethyl alcohol as the solvent can drive the equilibrium towards the product side according to Le Chatelier's Principle.[8][9] |
| Chemical Synthesis: Side Reactions | - Optimize Catalyst Concentration: An excessive amount of acid catalyst can lead to side reactions. Titrate the catalyst amount to find the optimal concentration.[10] - Control Temperature: Overheating can promote the formation of unwanted byproducts. Maintain a gentle reflux. |
| Enzymatic Synthesis: Low Conversion Rate | - Optimize Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of phenethyl alcohol can improve the conversion rate. However, a very large excess may inhibit the enzyme.[4] - Optimize Enzyme Concentration: Increasing the enzyme amount can increase the reaction rate up to a certain point.[4] - Control Water Content: The presence of water can shift the equilibrium towards hydrolysis. Use molecular sieves or a solvent-free system to remove water. - Optimize Temperature: Determine the optimal temperature for the specific lipase used, typically between 40°C and 70°C, to maximize activity without causing denaturation.[4] |
| Enzymatic Synthesis: Enzyme Inactivation | - Immobilize the Enzyme: Immobilized enzymes often exhibit greater stability and can be reused.[2] - Choose a Suitable Solvent: The choice of organic solvent can significantly impact enzyme stability and activity. |
Product Purification Issues
| Common Cause | Troubleshooting Steps |
| Co-elution of Impurities during Chromatography | - Optimize Solvent System: Experiment with different solvent systems with varying polarities to achieve better separation of this compound from impurities. - Use a Different Stationary Phase: If co-elution persists, consider using a different type of chromatography column with a different stationary phase. |
| Poor Crystallization | - Select an Appropriate Solvent System: Test various solvent and anti-solvent combinations to find the optimal conditions for crystallization. - Slow Cooling: Allow the saturated solution to cool slowly to encourage the formation of pure crystals.[5] |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the "Low Product Yield" section to ensure the reaction goes to completion. - Perform an Aqueous Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted ferulic acid.[11] |
Experimental Protocols
Chemical Synthesis: Fischer Esterification
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
Ferulic Acid
-
Phenethyl Alcohol (in excess, can be used as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ferulic acid and an excess of phenethyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture to a gentle reflux with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[11]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol provides a general method for the enzymatic synthesis of this compound.
Materials:
-
Ferulic Acid
-
Phenethyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
An appropriate organic solvent (e.g., tert-butanol, toluene) or a solvent-free system
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or a stirred reactor
-
Filtration setup
Procedure:
-
In a reaction vessel, dissolve ferulic acid and phenethyl alcohol in the chosen organic solvent. For a solvent-free system, directly mix the reactants.
-
Add the immobilized lipase to the mixture. If controlling water content is critical, add activated molecular sieves.
-
Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 40-60°C) with constant shaking or stirring.[12]
-
Monitor the conversion of ferulic acid to this compound using a suitable analytical method (e.g., HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The filtrate containing this compound can then be further purified if necessary, for example, by solvent evaporation followed by chromatography.[12]
Data Presentation
Table 1: Comparison of Optimized Conditions for Ferulate Ester Synthesis
| Parameter | Chemical Synthesis (Ethyl Ferulate)[10] | Enzymatic Synthesis (Ethyl Ferulate)[13] |
| Catalyst | Sulfuric Acid | Immobilized Lipase from Mucor sp. |
| Solvent | Ethanol (also a reactant) | tert-Butyl alcohol |
| Temperature | 88 °C (Microwave) | 45 °C |
| Reactant Molar Ratio (Acid:Alcohol) | 1:6 | 1.5:1 |
| Reaction Time | 3 minutes (Microwave) | 120 hours |
| Yield | 94% | 9.9% |
Note: The data presented are for the synthesis of ethyl ferulate, a closely related compound, and serve as a reference for optimizing this compound synthesis.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation [mdpi.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. The Lipase-catalyzed Synthesis of Ethyl Ferulate | Atlantis Press [atlantis-press.com]
Degradation products of Phenethyl ferulate under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phenethyl Ferulate (PF) under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions and yields two main products:
-
Ferulic Acid
-
Phenethyl Alcohol
This degradation is a common characteristic of ester-containing compounds in aqueous environments.
Q2: How does pH influence the stability of this compound?
A2: The stability of this compound is significantly dependent on the pH of the solution. The ester hydrolysis reaction is catalyzed by both acids (H+) and bases (OH-). Consequently:
-
Acidic Conditions (pH < 4): Expect an accelerated rate of hydrolysis.
-
Neutral Conditions (pH ~6-7): The rate of hydrolysis is generally at its minimum. This is typically the pH of maximum stability for esters.
-
Alkaline Conditions (pH > 8): The rate of hydrolysis is significantly accelerated.
Therefore, to minimize degradation, it is crucial to control the pH of the experimental medium, aiming for a near-neutral range if possible.
Q3: Are there any secondary degradation products I should be aware of?
A3: Yes, the primary degradation product, ferulic acid, can undergo further reactions. Researchers should be aware of two potential secondary degradation pathways:
-
trans to cis Isomerization: Ferulic acid naturally exists in the trans configuration. Under certain conditions, such as exposure to UV light or prolonged time in solution, it can isomerize to its cis form.[1]
-
Decarboxylation: In some instances, particularly with exposure to heat, ferulic acid can undergo decarboxylation, leading to the formation of 4-vinylguaiacol.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To ensure the integrity of your experimental results, follow these storage guidelines:
-
Prepare Freshly: Whenever possible, prepare solutions immediately before use.
-
Use Buffered Solutions: If the experiment allows, dissolve this compound in a buffer solution at a pH of maximum stability (near neutral).
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of chemical degradation.[2] For short-term storage, refrigeration (2-8°C) is recommended.
-
Protect from Light: Ferulic acid and related compounds can be light-sensitive. Store solutions in amber vials or protect them from light to prevent photodegradation and isomerization.
Troubleshooting Guide
Issue 1: I am observing a new, unexpected peak in my chromatogram (e.g., HPLC, LC-MS) during analysis.
-
Possible Cause: This is likely a degradation product. Based on the expected degradation pathway, the new peak could correspond to ferulic acid or phenethyl alcohol.
-
Troubleshooting Steps:
-
Confirm Identity: Run commercially available standards of ferulic acid and phenethyl alcohol under the same chromatographic conditions to compare retention times.
-
Use Mass Spectrometry: If available, use LC-MS to determine the mass of the unknown peak. Ferulic acid has a molecular weight of approximately 194.18 g/mol , and phenethyl alcohol is approximately 122.16 g/mol .
-
Check for Isomers: The new peak could also be cis-ferulic acid, which may have a different retention time than the trans isomer.
-
Review Experimental pH: Check the pH of your sample. If it is acidic or alkaline, hydrolysis is the most probable cause.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: The compound is degrading in the solvent. The rate of degradation will depend on the solvent, pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[2]
-
Evaluate Solvent: If using a non-buffered aqueous solvent, the pH may be contributing to instability. Consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol and making final dilutions into your aqueous medium immediately before the experiment.
-
Perform a Stability Study: Quantify the concentration of this compound at several time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine its stability window.
-
Issue 3: My solution of this compound has developed a yellow or brownish tint.
-
Possible Cause: This is often due to the oxidation of the phenolic hydroxyl group on the ferulic acid moiety, which can form colored quinone-type structures. This process is often accelerated at higher pH values and in the presence of oxygen.
-
Troubleshooting Steps:
-
De-gas Solvents: If your experiment is sensitive to oxidation, consider using solvents that have been de-gassed by sparging with nitrogen or argon.
-
Lower the pH: If compatible with your experimental design, adjusting the pH to a slightly acidic or neutral range can help reduce the rate of oxidation.
-
Add Antioxidants (with caution): In some formulation studies, antioxidants may be added. However, this is not recommended for most analytical or biological experiments as it can interfere with the results.
-
Data Presentation
The table below summarizes the expected degradation reactions of this compound under forced degradation conditions.
| Condition | Stress Agent | Primary Reaction | Expected Degradation Products | Secondary Reactions |
| Acidic | e.g., 0.1 M HCl, Heat | Acid-Catalyzed Hydrolysis | Ferulic Acid, Phenethyl Alcohol | Isomerization of Ferulic Acid |
| Alkaline | e.g., 0.1 M NaOH, Heat | Base-Catalyzed Hydrolysis | Ferulic Acid, Phenethyl Alcohol | Isomerization, Oxidation/Color Change |
| Neutral | Heat in Water/Buffer | Neutral Hydrolysis | Ferulic Acid, Phenethyl Alcohol | Isomerization of Ferulic Acid |
| Photolytic | UV/Visible Light | - | - | trans to cis Isomerization of Ferulic Acid moiety |
Experimental Protocols
Protocol: Forced Degradation Study of this compound via Hydrolysis
This protocol outlines a general procedure to investigate the stability of this compound in acidic, alkaline, and neutral conditions.
1. Materials and Reagents:
-
This compound (PF)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Phosphate Buffer (pH 7.0)
-
HPLC system with UV/DAD or MS detector
-
pH meter
-
Heating block or water bath
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
3. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl.
-
Dilute to volume with water. Final concentration will be ~0.1 mg/mL PF in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.
-
Dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M NaOH.
-
Dilute to volume with water. Final concentration will be ~0.1 mg/mL PF in 0.1 M NaOH.
-
Incubate the solution at room temperature for 1 hour (alkaline hydrolysis is typically much faster).
-
After incubation, neutralize with an appropriate volume of 1.0 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the PF stock solution into a 10 mL volumetric flask.
-
Dilute to volume with water or a pH 7.0 buffer.
-
Incubate the solution in a water bath at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute with mobile phase for HPLC analysis.
-
4. Analysis:
-
Analyze all samples, including an untreated control sample (PF diluted in mobile phase), by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Characterize degradation peaks by comparison with standards and/or by using LC-MS.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Potential secondary degradation pathways of Ferulic Acid.
Caption: Experimental workflow for a forced degradation study.
References
How to prevent oxidation of Phenethyl ferulate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Phenethyl ferulate during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, indicating potential oxidation.
Question 1: My this compound solution has developed a yellow or brownish tint. What does this indicate?
Answer: Discoloration, typically to a yellow or brown hue, is a primary indicator of this compound degradation, likely due to oxidation. The phenolic hydroxyl group and the conjugated double bond in the ferulate moiety are susceptible to oxidation, which can lead to the formation of colored quinone-type structures and other degradation products.
Immediate Actions:
-
Cease using the discolored solution in critical experiments as its purity and potency may be compromised.
-
Verify the storage conditions of the stock compound and other solutions.
-
Perform an analytical check (e.g., HPLC-UV) to assess the purity of the discolored solution and compare it to a fresh, properly prepared standard.
Question 2: I am observing a loss of biological activity or inconsistent results in my assays using a stored solution of this compound. Could this be related to oxidation?
Answer: Yes, a decrease in potency or inconsistent results are common consequences of chemical degradation. Oxidation can alter the molecular structure of this compound, reducing its ability to interact with its biological targets.
Troubleshooting Steps:
-
Prepare a fresh solution: Prepare a new solution of this compound from a solid stock that has been stored under optimal conditions.
-
Compare activities: Re-run the assay with the fresh solution and compare the results to those obtained with the older solution. A significant difference in activity points towards degradation of the stored solution.
-
Review storage protocol: Ensure that solutions are stored at the recommended low temperatures, protected from light, and in tightly sealed containers to minimize exposure to oxygen.
Question 3: My analytical chromatogram (e.g., HPLC) of this compound shows additional peaks that were not present in the freshly prepared sample. What are these new peaks?
Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. For this compound, these are likely oxidation products. Based on the structure of ferulic acid and its esters, potential oxidation products include:
-
Vanillin and related compounds: Formed from the cleavage of the propenoic acid side chain.
-
Quinone-type compounds: Resulting from the oxidation of the phenolic hydroxyl group.
-
Oligomeric products: Formed through radical-mediated coupling of phenoxy radicals.
-
Hydrolysis products: Ferulic acid and phenethyl alcohol, if moisture is present.
Analytical Approach:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the molecular weights of the impurity peaks, which can help in their identification.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under oxidative conditions (e.g., with a mild oxidizing agent like hydrogen peroxide) and analyze the resulting mixture. This can help to confirm the identity of the degradation products seen in your stored samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, at low temperatures. For long-term storage, -20°C or -80°C is recommended.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use amber vials or wrap clear vials in aluminum foil to protect from light.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For long-term storage of solutions, ensure the solvent is of high purity and has a low water content. Degassing the solvent by sparging with an inert gas before use can help to remove dissolved oxygen.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of a suitable antioxidant can significantly improve the stability of this compound solutions. Common and effective antioxidants for phenolic compounds include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that acts as a free radical scavenger.[1][2][3][4] A typical starting concentration is 0.01% to 0.1% (w/v).
-
Other Phenolic Antioxidants: In some cases, a combination of phenolic antioxidants can have a synergistic effect.[5][6][7][8][9]
Q5: Can metal ions in my buffer or solvent contribute to the oxidation of this compound?
A5: Yes, trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds. If you suspect metal ion contamination, consider adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your solutions at a low concentration (e.g., 0.1 mM) to sequester these ions.[10][11][12][13][14]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Container |
| Solid | -20°C or -80°C | Required | Normal | Tightly sealed |
| Solution | -20°C or -80°C | Required | Inert gas (Argon/Nitrogen) | Tightly sealed, single-use aliquots |
Table 2: Recommended Additives for Stabilization of this compound Solutions
| Additive | Function | Typical Concentration | Notes |
| BHT | Antioxidant (Radical Scavenger) | 0.01% - 0.1% (w/v) | Effective at low concentrations. |
| EDTA | Chelating Agent | 0.1 mM | Sequesters catalytic metal ions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To determine the purity and quantify the degradation of this compound in a sample over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good separation of this compound from its potential degradation products. A common starting point is a gradient elution.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the UV detector to the λmax of this compound (around 320 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample.
-
Data Interpretation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates degradation. The percentage of purity can be calculated based on the relative peak areas.
Protocol 2: Forced Degradation Study (Oxidative Stress)
Objective: To intentionally degrade this compound to identify potential oxidation products and to validate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
3% Hydrogen peroxide solution
-
Methanol or other suitable solvent
-
HPLC-MS system
Methodology:
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add a small volume of 3% hydrogen peroxide to the this compound solution. The amount may need to be optimized to achieve a partial degradation (e.g., 10-30%).
-
Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the stressed sample using the HPLC-MS method described in Protocol 1.
-
Data Interpretation: Compare the chromatogram of the stressed sample to that of an unstressed control. Identify the degradation peaks and analyze their mass spectra to propose structures for the oxidation products.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound oxidation.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
- 9. remedypublications.com [remedypublications.com]
- 10. nbinno.com [nbinno.com]
- 11. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 12. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 13. ethylenediaminetetraacetic acid chelation: Topics by Science.gov [science.gov]
- 14. scielo.br [scielo.br]
HPLC troubleshooting for Phenethyl ferulate peak tailing
Technical Support Center: HPLC Troubleshooting
Topic: Resolving Peak Tailing for Phenethyl Ferulate
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for analyzing this compound?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Tailing is problematic because it can reduce analytical resolution, decrease sensitivity by lowering peak height, and compromise the accuracy and reproducibility of quantification by causing unreliable peak area calculations.[1][3][4] For phenolic compounds like this compound, maintaining peak symmetry is critical for accurate analysis, especially in complex mixtures.[2]
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4][5] For this compound, this typically involves:
-
Secondary Silanol Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These active sites can form strong hydrogen bonds with the polar hydroxyl group of the ferulate moiety, causing some molecules to be retained longer than others and resulting in a "tail".[2]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[2][6] If the pH is not optimal, it can lead to a mix of ionized and unionized species of both the analyte and the surface silanols, causing peak distortion.[2][7]
-
Column Issues: Column contamination, degradation (e.g., accumulation of strongly retained materials), or physical damage like a void at the column inlet can lead to distorted peaks.[3][8]
-
System and Method Issues: Extra-column effects (e.g., excessive tubing length), sample overload, or using an inappropriate sample solvent can also contribute to tailing.[3][7][9]
Q3: How can I tell if secondary silanol interactions are the cause of my peak tailing?
If you observe peak tailing specifically for polar or basic compounds while neutral compounds have good peak shape, secondary interactions are a likely culprit.[10][11] this compound, with its phenolic hydroxyl group, is susceptible to these interactions.[2][3] You can confirm this by:
-
Lowering the Mobile Phase pH: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase.[12] This protonates the acidic silanol groups, neutralizing their charge and minimizing the unwanted secondary interaction.[5][12] If the peak shape improves, silanol interactions were likely the primary cause.
-
Using a Competing Base: For basic analytes, adding a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[6][7] However, for an acidic compound like this compound, pH modification is the more appropriate strategy.
-
Trying a Modern, End-Capped Column: Modern, high-purity (Type B) silica columns are designed with minimal residual silanols and are often "end-capped" to block most of the remaining active sites.[1][4][13] Comparing the performance on an older column versus a new, end-capped one can be a definitive test.[13][14]
Q4: Can my sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[3][10] This "solvent mismatch" leads to poor focusing of the analyte band at the head of the column.[3] Always try to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
Troubleshooting Guide & Summary
The following table summarizes the common causes of peak tailing for this compound and the recommended solutions.
| Potential Cause | Symptoms & Observations | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing observed for polar analytes like this compound, but not for non-polar compounds. | Lower mobile phase pH to < 3 using an acidic modifier (e.g., 0.1% formic acid).[12] Use a modern, fully end-capped C18 column.[1][4] |
| Incorrect Mobile Phase pH | Peak shape is poor or variable. The mobile phase pH is close to the analyte's pKa. | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[2] For acidic phenols, a low pH (e.g., 2.5-3.0) is generally effective.[12] |
| Column Contamination/Damage | All peaks in the chromatogram are tailing. System backpressure may have increased over time.[8] | Perform a column cleaning/regeneration procedure (see Protocol 1). If the problem persists, replace the column.[8][12] |
| Column Overload | Peak tailing worsens as sample concentration increases. Peaks may also show fronting.[7] | Reduce the injection volume or dilute the sample.[7] |
| Sample Solvent Mismatch | Early eluting peaks are most affected. Peak shape may be split or distorted.[10] | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Extra-Column Volume | All peaks are broad and tailing, even with a new column. | Use shorter, narrower internal diameter tubing (e.g., 0.005").[9] Ensure all fittings are properly connected to avoid dead volume.[10] |
Experimental Protocols
Protocol 1: Reversed-Phase Column Cleaning and Regeneration
This protocol is designed to remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.
Objective: To restore column performance by flushing with a series of strong solvents.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
(Optional, for severe contamination) Tetrahydrofuran (THF), Hexane
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.[15]
-
Reverse the Column: Reverse the column flow direction. This allows contaminants collected at the inlet frit to be flushed out more efficiently.[12][15]
-
Buffer Flush: If your mobile phase contained a buffer, flush the column with at least 10-20 column volumes of HPLC-grade water (mixed with the same percentage of organic solvent as your mobile phase, but without the buffer salt) to prevent buffer precipitation.[15]
-
Organic Solvent Wash: Set the flow rate to half of your typical analytical flow rate.[8] Sequentially wash the column with 10-20 column volumes of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibration: Return the column to the normal flow direction. Flush with the initial mobile phase until the baseline is stable.
-
Test Performance: Inject a standard to check if the peak shape and pressure have returned to normal. If the problem persists, the column may be permanently damaged and require replacement.
Protocol 2: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing silanol ionization.
Materials:
-
HPLC system with a C18 column
-
This compound standard solution
-
Mobile phase solvents (e.g., Acetonitrile and Water)
-
Acidic modifier (e.g., Formic Acid)
Procedure:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phases with varying amounts of formic acid. For example:
-
Aqueous A: 0.2% Formic Acid in Water
-
Aqueous B: 0.1% Formic Acid in Water (a common starting point, pH ~2.7)[6]
-
Aqueous C: 0.05% Formic Acid in Water
-
-
Equilibrate the Column: Start with the mobile phase containing 0.1% formic acid (Aqueous B) mixed with your organic solvent at the desired isocratic or initial gradient composition. Equilibrate the column until the baseline is stable.
-
Inject Standard: Inject the this compound standard and record the chromatogram. Note the peak asymmetry factor.
-
Test Other pH Conditions: Sequentially switch to the other mobile phases (Aqueous A and C), ensuring the column is fully equilibrated before each injection.
-
Analyze Data: Compare the peak shapes and asymmetry factors obtained with each mobile phase. The pH that provides the most symmetrical peak (asymmetry factor closest to 1.0) is optimal. For acidic compounds like this compound, a lower pH is generally better for reducing tailing.[5][12]
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and resolving peak tailing issues.
Caption: A flowchart for systematic HPLC peak tailing troubleshooting.
Mechanism of Peak Tailing
This diagram illustrates the desired and undesired interactions between this compound and a C18 stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. chromanik.co.jp [chromanik.co.jp]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. silicycle.com [silicycle.com]
Minimizing off-target effects of Phenethyl ferulate in cell culture
Welcome to the Technical Support Center for Phenethyl Ferulate (PF). This guide is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (PF) is primarily known for its anti-inflammatory properties. In models like lipopolysaccharide (LPS)-stimulated macrophages, PF has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This is achieved by suppressing key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-Activated Protein Kinase (MAPK).[1] PF can block the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB, as well as reduce the phosphorylation of Akt, ERK, JNK, and p38.[1]
Q2: What are the potential off-target effects or assay interferences I should be aware of?
Beyond its intended targets, PF can cause off-target effects, especially at higher concentrations. Researchers should be aware of the following:
-
Cytotoxicity: Like many phenolic compounds, PF can be toxic to cells at high concentrations. This is a critical off-target effect that can confound experimental results, making it essential to determine the non-toxic concentration range for your specific cell line.
-
Non-specific Antioxidant Activity: Ferulates are known antioxidants.[2] This general radical-scavenging activity can interfere with experiments studying specific redox signaling pathways if not properly controlled.
-
Assay Interference: As a colored compound, PF may interfere with colorimetric or fluorescence-based assays.[3][4]
-
Light Absorption: It may absorb light at wavelengths used for measurement in assays like the MTT or Bradford protein assay.
-
Autofluorescence: The compound may fluoresce, leading to false-positive signals in fluorescence microscopy or plate reader assays. It is crucial to run controls with the compound alone (no cells) to check for interference.[3]
-
-
Effects on Xenobiotic-Metabolizing Enzymes: Related compounds like phenethyl isothiocyanate have been shown to affect Phase I and Phase II xenobiotic-metabolizing enzymes, such as Cytochrome P450s.[5] While specific data for PF is limited, this represents a potential off-target pathway that could alter cellular metabolism.
Q3: How do I choose the optimal starting concentration of this compound?
Choosing the right concentration is critical. A concentration that is too low will show no effect, while one that is too high will cause cytotoxicity.
-
Review the Literature: Start by examining concentrations used in similar cell lines. For example, PF was found to be non-cytotoxic to RAW 264.7 macrophages at concentrations below 48 μM.[1] In other studies, related ferulate esters showed cytotoxicity in neurons and fibroblasts at concentrations around 50 μM and higher.[6][7]
-
Perform a Dose-Response Curve: The most reliable method is to perform a cell viability assay (e.g., MTT, MTS, or using a trypan blue exclusion test) with a wide range of PF concentrations (e.g., 1 µM to 100 µM) on your specific cell line.
-
Select a Working Range: Based on your viability data, choose the highest concentrations that show minimal to no cytotoxicity (e.g., >90% cell viability) for your functional experiments.
Troubleshooting Guides
Problem: High or Unexpected Cytotoxicity
You've treated your cells with this compound and observe widespread cell death, detachment, or poor morphology.
Initial Checks
-
Concentration Verification: Double-check your stock solution calculations and dilutions. A simple decimal error is a common source of unexpectedly high concentrations.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO should be kept below 0.5%, and a vehicle-only control must always be included.
-
Compound Purity and Stability: Verify the purity of your PF supply. Impurities could be toxic. Consider if the compound may have degraded during storage.
Systematic Troubleshooting Workflow
Quantitative Data on Ferulate Cytotoxicity
The following table summarizes reported cytotoxic concentrations for PF and related compounds. Use this as a guide for selecting a concentration range for your initial viability assays.
| Compound | Cell Line | Reported Cytotoxic / Non-Toxic Concentration | Citation |
| This compound | RAW 264.7 macrophages | Non-cytotoxic below 48 µM | [1] |
| Ethyl ferulate | Rat neurons | Cytotoxic at 50 µM | [6] |
| Ethyl ferulate | RAW 264.7 macrophages | No cytotoxicity up to 80 mg/L (~268 µM) | [8] |
| Prenyl ferulate | Human skin fibroblasts | IC50 of 220.23 µM | [9] |
| Benzyl ferulate | SH-SY5Y cells | Dose-dependently increased viability after H/R treatment | [10] |
Problem: Inconsistent or No Observed Effect
You have treated your cells with a non-toxic concentration of PF but do not see the expected biological outcome (e.g., no reduction in inflammatory markers).
Troubleshooting Steps
-
Confirm Cell Line Responsiveness: Is your cell line a valid model for the pathway you are studying? For example, to study anti-inflammatory effects, cells must first be stimulated (e.g., with LPS) to produce inflammatory mediators. Include a positive control (a known inhibitor of the pathway) to ensure the assay is working.
-
Check Compound Integrity:
-
Solubility: Ensure PF is fully dissolved in your stock solution and does not precipitate when added to the culture medium. Poor solubility is a common reason for lack of activity.
-
Stability: PF may be unstable in aqueous media over long incubation times. Consider preparing fresh dilutions for each experiment.
-
-
Optimize Incubation Time: The effect of PF may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.
-
Verify Target Expression: Confirm that your cells express the target proteins of the pathway you are investigating (e.g., COX-2, components of the NF-κB pathway).
Key Experimental Protocols
Protocol 1: Determining Optimal PF Concentration using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound (PF) stock solution (e.g., 50 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of PF in complete culture medium. For a range of 1-100 µM, you might prepare 2X final concentrations of 200, 100, 50, 20, 10, 2 µM.
-
Treatment: Remove the old medium from the cells. Add 100 µL of the PF dilutions to the appropriate wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control (after subtracting background absorbance). Plot viability (%) vs. PF concentration to determine the non-toxic range.
Protocol 2: Western Blot Analysis for p-p65 and COX-2
Principle: Western blotting allows for the detection and semi-quantification of specific proteins to confirm if PF is inhibiting the NF-κB pathway and downstream inflammatory protein expression.
Materials:
-
6-well plates
-
Cells and culture reagents
-
LPS (or other stimulus)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with non-toxic concentrations of PF for 1-2 hours. Then, stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for p-p65, 12-24 hours for COX-2). Include untreated, LPS-only, and PF+LPS groups.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). Compare the levels of p-p65 and COX-2 between treatment groups.
References
- 1. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of phenethyl isothiocyanate, a carcinogenesis inhibitor, on xenobiotic-metabolizing enzymes and nitrosamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized synthesis of novel prenyl ferulate performed by feruloyl esterases from Myceliophthora thermophila in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Phenethyl Ferulate Dosage in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Phenethyl ferulate in animal studies. The following information, presented in a question-and-answer format, addresses potential challenges in dosage selection to mitigate toxicity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in my animal study?
A1: Due to the limited availability of public toxicity data specifically for this compound, establishing a definitive safe starting dose is challenging. However, data from its parent compound, ferulic acid, and the structurally similar caffeic acid phenethyl ester (CAPE) can provide initial guidance. It is crucial to conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) in your specific animal model and experimental conditions.
Q2: Are there any reported LD50 or NOAEL values for this compound or related compounds?
Table 1: Summary of Acute Toxicity Data for Compounds Related to this compound
| Compound | Animal Model | Route of Administration | Toxicity Value |
| Ferulic Acid | Mouse | Intraperitoneal | LD50 > 350 mg/kg[1] |
| Ferulic Acid | Mouse | Intraperitoneal | LD50 > 194 mg/kg[2] |
| Ferulic Acid | Mouse | Oral | TDLO: 857 mg/kg[1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Mouse | Subcutaneous | TDLO: 50 mg/kg |
| Caffeic Acid Phenethyl Ester (CAPE) | Rat | Intraperitoneal | TDLO: 20 mg/kg |
LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose
For repeated-dose studies, a 90-day subchronic oral toxicity study of two novel ethyl-carbamates in rats established a NOAEL of 12.5 mg/kg/day, which may offer a conservative starting point for designing studies with esterified phenolic compounds.
Q3: What are the potential mechanisms of this compound toxicity?
A3: The specific toxic mechanisms of this compound are not well-elucidated. However, based on its known pharmacological activities and the activities of related compounds, potential toxicity could be linked to the modulation of several signaling pathways. This compound is a known inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response.[3] Dysregulation of these pathways could potentially lead to adverse effects. Furthermore, it has been shown to inhibit the NF-κB, Akt, and MAPK signaling pathways. While these are often therapeutic targets for inflammation, significant off-target effects or excessive inhibition could lead to toxicity. Related compounds have also been shown to interact with the Nrf2/HO-1 and NLRP3 inflammasome pathways, which are critical in cellular stress responses and inflammation.
Troubleshooting Guide
Issue: Observed signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in animals after administering this compound.
Troubleshooting Steps:
-
Immediate Dose Reduction: The first step is to immediately reduce the dosage in subsequent cohorts or, if ethically permissible and scientifically sound, in the current cohort.
-
Review Dose Calculation and Preparation: Double-check all calculations for dose preparation and administration volumes. Ensure the compound is fully solubilized and stable in the chosen vehicle.
-
Vehicle Control Evaluation: Assess the vehicle control group for any adverse effects to rule out toxicity from the vehicle itself.
-
Conduct a Dose-Range Finding (DRF) Study: If not already performed, a DRF study is essential to identify the MTD. This involves administering a wide range of doses to a small number of animals to quickly identify a dose that causes mild, reversible toxicity.
-
Staggered Dosing: When initiating a study with a new compound, consider a staggered dosing approach where a small number of animals receive the initial dose, and the remaining animals are dosed only after an observation period confirms the absence of acute toxicity.
Issue: Difficulty in dissolving this compound for in vivo administration.
Troubleshooting Steps:
-
Solvent Selection: this compound is a lipophilic compound. Common solvents for in vivo use include DMSO, PEG300, Tween-80, and corn oil. It is critical to first prepare a stock solution in a suitable organic solvent like DMSO and then dilute it with an appropriate vehicle for administration.
-
Co-solvents and Surfactants: The use of co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) can improve solubility and stability in aqueous-based vehicles.
-
Sonication and Gentle Warming: Sonication and gentle warming can aid in the dissolution process. However, be cautious of potential degradation of the compound with excessive heat.
-
Preparation Freshness: It is recommended to prepare the dosing solution fresh for each administration to avoid precipitation and degradation.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for Oral Administration in Mice
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, with an equal number of males and females.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Dose Selection: Based on available data for related compounds, select a wide range of doses. For example, starting from a low dose (e.g., 10 mg/kg) and escalating geometrically (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg).
-
Group Size: Use a small number of animals per group (n=2-3 per sex).
-
Administration: Administer a single oral gavage of the selected doses. Include a vehicle control group.
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days. Record body weight daily.
-
Endpoint: The highest dose that does not cause mortality or severe, irreversible toxicity is considered the preliminary MTD. This information will guide the dose selection for subsequent definitive toxicity studies.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar), typically 6-8 weeks old.
-
Group Design: Establish at least three dose groups (low, mid, high) and a vehicle control group. The high dose should be a fraction of the MTD determined in the DRF study, aiming to induce minimal toxicity. The low dose should be a multiple of the anticipated efficacious dose and ideally the NOAEL. The mid-dose should be spaced geometrically between the low and high doses. Use a sufficient number of animals per group (e.g., n=10 per sex) to allow for statistical analysis.
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity daily.
-
Body Weight and Food Consumption: Measure weekly.
-
Clinical Pathology: Collect blood at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
-
Data Analysis: Analyze the data to identify any dose-dependent adverse effects and to determine the NOAEL.
Visualizations
References
How to handle hygroscopic Phenethyl ferulate powder
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling hygroscopic Phenethyl ferulate powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a natural compound and a derivative of ferulic acid. It is recognized for its inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual inhibition suggests its potential role in modulating inflammatory and other related biological pathways.
Q2: Is this compound powder hygroscopic?
Q3: What are the recommended storage conditions for this compound powder?
To maintain its stability and integrity, this compound powder should be stored under the following conditions:
| Storage Condition | Temperature | Duration | Additional Notes |
| Solid Powder | 4°C | Short to medium term | Must be in a sealed container, protected from light and moisture.[1] |
| -20°C | Long term | Sealed from moisture and light.[2] | |
| -80°C | Extended long term | Sealed from moisture and light.[1] | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Stored sealed and away from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Stored sealed and away from light.[1] |
Q4: What are the visible signs of moisture absorption in this compound powder?
Exposure of hygroscopic powders like this compound to humidity can lead to several physical changes.[3] Researchers should be vigilant for the following signs:
-
Clumping or Caking: The powder may lose its fine, free-flowing consistency and form lumps or a solid mass.
-
Changes in Color or Appearance: The white to off-white powder might change in appearance.
-
Difficulty in Weighing and Handling: The powder may become sticky and difficult to transfer, leading to inaccurate measurements.
-
Reduced Solubility: The powder may not dissolve as expected, even in appropriate solvents.
Troubleshooting Guide
This guide addresses common issues encountered when working with hygroscopic this compound powder.
Experimental Protocols
Protocol 1: Purity and Stability Assessment of this compound after Exposure to Humidity
This protocol outlines a method to assess the impact of moisture on the purity and stability of this compound powder using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound after exposure to a high-humidity environment.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Environmental chamber or a sealed container with a saturated salt solution to create a high-humidity environment (e.g., saturated potassium chloride solution for ~85% relative humidity).
-
Analytical balance
-
HPLC system with a C18 column
Methodology:
-
Sample Preparation (Time Zero):
-
Accurately weigh 10 mg of this compound powder that has been properly stored.
-
Dissolve the powder in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is your Time Zero sample.
-
-
Humidity Exposure:
-
Place a pre-weighed, open vial containing approximately 50 mg of this compound powder into the high-humidity chamber at room temperature.
-
At predetermined time points (e.g., 24, 48, 72 hours), remove a small aliquot (approx. 10 mg) of the exposed powder.
-
-
Sample Preparation (Post-Exposure):
-
For each time point, accurately weigh the removed aliquot and prepare a 1 mg/mL solution as described in step 1.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 320 nm).
-
Inject equal volumes of the Time Zero and post-exposure samples.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed samples to the Time Zero sample.
-
Calculate the percentage of remaining this compound and identify any new peaks that may correspond to degradation products.
-
Quantify the degradation by comparing the peak area of this compound at each time point relative to Time Zero.
-
Signaling Pathway Diagrams
This compound is known to inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These pathways are critical in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.
References
Technical Support Center: Optimizing the Extraction of Phenethyl Ferulate from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Phenethyl ferulate (PF) from its natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors, from the choice of extraction method to the handling of the plant material.
-
Suboptimal Extraction Method: For compounds like this compound, which can be heat-sensitive, the extraction method is critical. Traditional methods like decoction may lead to degradation. Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have been shown to be more efficient than methods like Supercritical Fluid Extraction (SFE) for related compounds, while hydrodistillation and decoction may not yield any this compound at all.[1][2]
-
Inappropriate Solvent Selection: The polarity of the solvent plays a crucial role. For similar phenolic compounds, aqueous mixtures of ethanol or methanol often provide better results than pure solvents.[3] For sonication of the related coniferyl ferulate, a mixture of methanol and formic acid (95:5, v/v) has been used effectively.[1]
-
Degradation During Extraction: this compound, like other phenolic esters, can be susceptible to degradation from heat, light, and oxidative enzymes.[4] It is advisable to protect the extraction mixture from light and consider performing extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[3]
-
Incomplete Extraction: The extraction time and solvent-to-solid ratio may be insufficient. For ultrasound-assisted extraction (UAE), the majority of phenolic compounds are often extracted in the first 10-20 minutes.[5] Ensure your parameters are optimized for your specific plant material.
Troubleshooting Steps:
-
Review your extraction method: If using high-temperature methods, consider switching to PLE or UAE.
-
Optimize your solvent system: Experiment with different polarities, such as varying percentages of ethanol or methanol in water.
-
Protect your sample: Use amber glassware and consider adding antioxidants like ascorbic acid to the extraction solvent.[3]
-
Adjust extraction parameters: Increase the extraction time or the solvent-to-solid ratio to ensure complete extraction.
Q2: I am observing peak tailing and co-elution in my HPLC analysis of this compound. How can I resolve this?
A2: Peak tailing and co-elution are common challenges in the HPLC analysis of plant extracts due to the complexity of the matrix.
-
Co-elution with Similar Compounds: Plant extracts, such as those from Notopterygium incisum, contain numerous related compounds that may have similar retention times to this compound.[6]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing.[7]
-
Secondary Interactions: Residual silanols on the HPLC column can interact with polar functional groups on this compound, causing peak tailing.[8]
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good separation.
Troubleshooting Steps:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) to check for peak purity. If the UV-Vis spectra are not consistent across the peak, co-elution is likely occurring.[9][10]
-
Optimize Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic modifier (e.g., acetonitrile, methanol) percentage will increase retention time and may improve separation.[9]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[9]
-
Modify pH: Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can suppress the ionization of phenolic compounds and reduce peak tailing.[8]
-
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which may offer different selectivity.[11][12]
-
Sample Dilution: Dilute your sample to check if the peak shape improves, which would indicate column overload.[7]
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: Phenolic esters like this compound can be prone to hydrolysis and oxidation.
-
Temperature: High temperatures can accelerate degradation. For heat-sensitive compounds, lower extraction temperatures are preferable.[4]
-
pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the ester bond. Neutral or slightly acidic conditions are generally recommended.[3]
-
Light and Oxygen: Exposure to UV light and oxygen can lead to photodegradation and oxidation.[3][4]
Preventative Measures:
-
Use Non-Thermal Extraction Methods: Techniques like Ultrasound-Assisted Extraction (UAE) can be performed at or near room temperature.
-
Control pH: Maintain a neutral to slightly acidic pH of your extraction solvent.
-
Protect from Light and Air: Use amber glassware or cover your extraction vessel with aluminum foil.[3] Purging the extraction vessel with nitrogen can help to exclude oxygen.[3]
-
Add Stabilizers: The addition of antioxidants such as ascorbic acid or BHT to the extraction solvent can help prevent oxidative degradation.[3]
Experimental Protocols & Data
This section provides detailed methodologies for key extraction techniques and summarizes quantitative data for comparison.
Detailed Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound from Notopterygium incisum
This protocol is a general guideline and may require optimization for specific equipment and plant material batches.
-
Sample Preparation:
-
Obtain dried rhizomes of Notopterygium incisum.
-
Grind the rhizomes into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
-
-
Extraction Procedure:
-
Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (e.g., 80% ethanol in water). This corresponds to a 10:1 solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Extract for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the extract at -20°C until further analysis.
-
2. Supercritical Fluid Extraction (SFE) of this compound
SFE is a green technology that uses supercritical CO₂ as the primary solvent.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described for UAE.
-
Mix the plant powder with a dispersing agent like diatomaceous earth to prevent clumping.
-
-
SFE Procedure:
-
Load the prepared sample into the extraction vessel of the SFE system.
-
Set the extraction parameters. Based on studies of similar compounds, initial parameters could be:
-
Introduce a co-solvent (modifier) such as ethanol (e.g., 5-10%) to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.
-
Perform the extraction for a set duration (e.g., 60-120 minutes).
-
Collect the extract in the separator vessel by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Dissolve the collected extract in a suitable solvent for analysis.
-
Quantitative Data Summary
The following tables summarize extraction parameters and yields for ferulate derivatives from natural sources. Note that data specifically for this compound is limited, and data for the structurally similar Coniferyl ferulate is included for comparison.
Table 1: Comparison of Extraction Methods for Coniferyl Ferulate from Angelica sinensis
| Extraction Method | Solvent | Temperature (°C) | Time | Pressure | Yield (mg/g of raw material) | Reference |
| Sonication (SE) | Methanol-Formic Acid (95:5) | Room Temp. | 40 min | N/A | ~1.8 | [1] |
| Pressurized Liquid (PLE) | Methanol | 100 | 10 min | 1200 psi | ~1.8 | [1] |
| Supercritical Fluid (SFE) | CO₂ with Ethyl Acetate | 40 | 4 h | 350 Bar | ~1.2 | [1] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds
| Plant Material | Optimal Solvent | Optimal Time (min) | Optimal Temperature (°C) | Optimal Amplitude/Power | Reference |
| Rosa canina L. | Water | 30 | 50 | 30% | [13] |
| Tricosanthes cucumerina | Water | 6.25 | 40 | 40% | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and comparison of five methods for extraction of coniferyl ferulate from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving poor reproducibility in Phenethyl ferulate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Phenethyl ferulate (PF), aiming to improve reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (PF) is an ester of phenethyl alcohol and ferulic acid. It is a constituent of Qianghuo and has shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. Research has also indicated its role as a potent inhibitor of inflammation by acting on nuclear factor kappa-B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The compound should be sealed and protected from moisture and light. It is also advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles[1].
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), PEG300, and Corn Oil[1]. For in vivo experiments, specific solvent systems are recommended. For instance, a stock solution in DMSO can be further diluted with PEG300, Tween-80, and saline[1]. It is crucial to prepare working solutions freshly on the day of use for in vivo studies to ensure reliable results[1].
Troubleshooting Guide
Synthesis and Purification
Q4: My this compound synthesis is yielding unexpected byproducts. What could be the cause?
Inconsistent reaction conditions or impurities in starting materials can lead to byproduct formation. One common issue in esterification reactions is the presence of water, which can lead to hydrolysis of the ester product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Additionally, side reactions involving the phenolic hydroxyl group of ferulic acid can occur. Protecting this group before esterification and deprotecting it afterward can improve yield and purity.
Q5: I am having difficulty purifying this compound. What methods are most effective?
High-performance centrifugal partition chromatography (HPCPC) has been successfully used to purify similar compounds like coniferyl ferulate from natural extracts, achieving purities of over 98%. A two-phase solvent system such as n-hexane-ethyl acetate-ethanol-water can be effective. High-performance liquid chromatography (HPLC) is a reliable method for assessing purity.
Compound Stability and Handling
Q6: I am observing a decrease in the bioactivity of my this compound solution over time. Why is this happening?
This compound, like other phenolic compounds, can be susceptible to degradation. This can be caused by exposure to light, high temperatures, or inappropriate pH levels. Storing the compound as a solid at low temperatures and preparing fresh solutions for each experiment is highly recommended. For solutions, aliquotting and storing at -80°C can help maintain stability[1]. The choice of solvent can also impact stability; ensure the solvent is of high purity and appropriate for the intended application.
Q7: My this compound solution appears cloudy or shows precipitation. How can I resolve this?
Precipitation or phase separation can occur, especially in aqueous solutions, due to the hydrophobic nature of this compound. If this happens, gentle heating and/or sonication can aid in dissolution[1]. Using a co-solvent system, such as DMSO with PEG300 and Tween-80, can also improve solubility for in vivo studies[1].
Biological Assays
Q8: I am observing high variability in my IC50 values for this compound in cell-based assays. What are the potential sources of this inconsistency?
Several factors can contribute to variable IC50 values:
-
Cell Health and Density: Ensure cells are in a healthy, logarithmic growth phase and that seeding density is consistent across experiments.
-
Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment. Consider the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure).
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all treatments, including controls, as it can have cytotoxic effects.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and detection methods can all contribute to variability. Standardize the protocol and ensure all steps are performed consistently.
Q9: How can I confirm the purity and identity of my this compound sample?
The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). The identity can be confirmed using techniques such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure.
Data Presentation
Table 1: Solubility and IC50 Values for this compound
| Parameter | Value | Reference |
| Solubility in DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (8.38 mM) | [1] |
| Solubility in DMSO/SBE-β-CD in Saline | ≥ 2.5 mg/mL (8.38 mM) | [1] |
| Solubility in DMSO/Corn Oil | ≥ 2.5 mg/mL (8.38 mM) | [1] |
| IC50 (Cyclooxygenase - COX) | 4.35 μM | [1] |
| IC50 (5-Lipoxygenase - 5-LOX) | 5.75 μM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
This protocol is adapted from recommendations for similar compounds and aims to achieve a clear solution for administration.
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.
-
Prepare the working solution:
-
Take 100 μL of the DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix thoroughly.
-
Add 450 μL of Saline to bring the final volume to 1 mL.
-
-
Final concentrations in the working solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
Note: This protocol should yield a clear solution of ≥ 2.5 mg/mL. If precipitation occurs, gentle heating or sonication may be used to aid dissolution. Prepare this working solution fresh on the day of the experiment[1].
Protocol 2: Quality Control of this compound using HPLC
This protocol provides a general framework for assessing the purity of a this compound sample.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., determined by UV scan, likely around 320 nm for ferulates).
-
Column Temperature: 25-30°C.
-
-
Analysis: Inject the standard solutions and the sample solution. Purity is calculated by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.
Visualizations
Caption: A typical experimental workflow for this compound from synthesis to biological assay.
Caption: The inhibitory effect of this compound on key inflammatory signaling pathways.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Phenethyl Ferulate and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both synthetic non-steroidal anti-inflammatory drugs (NSAIDs) and naturally derived compounds are of significant interest. This guide provides a detailed comparison of the anti-inflammatory properties of ibuprofen, a widely used NSAID, and Phenethyl ferulate (PFE), a natural compound. This objective analysis is based on available experimental data to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
Ibuprofen and this compound exert their anti-inflammatory effects through distinct yet overlapping mechanisms, primarily centered on the inhibition of the cyclooxygenase (COX) enzymes.
Ibuprofen , a derivative of propionic acid, is a well-established non-selective COX inhibitor.[1][2] It competitively and reversibly inhibits both COX-1 and COX-2 enzymes.[3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory, analgesic, and antipyretic effects, as this enzyme is induced at sites of inflammation and mediates the production of prostaglandins (PGs) like PGE2.[4][5] However, its inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable side effects, such as gastrointestinal irritation.[4] Ibuprofen has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[6][7]
This compound (PFE) , a natural phenolic compound, also demonstrates significant anti-inflammatory activity. Its primary mechanism involves the inhibition of both COX and 5-lipoxygenase (5-LOX) enzymes.[8] Beyond direct enzyme inhibition, PFE has been shown to suppress the inflammatory cascade at a molecular level by targeting key signaling pathways. Studies have demonstrated that PFE can inhibit the activation of NF-κB, as well as the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[9] By downregulating these pathways, PFE effectively reduces the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and various inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and ibuprofen against key inflammatory enzymes. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | COX | 4.35 | [8] |
| 5-LOX | 5.75 | [8] | |
| Ibuprofen | COX-1 | 13 | [10][11] |
| COX-2 | 370 | [10] | |
| (S)-(+)-Ibuprofen | COX-1 | 2.9 | [10] |
| (S)-(+)-Ibuprofen | COX-2 | 1.1 | [10] |
| Ibuprofen | COX-1 | 12 | [12] |
| Ibuprofen | COX-2 | 80 | [12] |
Note: The potency of ibuprofen can vary depending on the enantiomeric form and the specific assay conditions.
In Vivo and In Vitro Experimental Data
While direct comparative studies are limited, independent research provides insights into the anti-inflammatory efficacy of both compounds in established experimental models.
Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
This compound (as Ethyl Ferulate): In a study on rats with carrageenan-induced paw edema, ethyl ferulate, a closely related compound, was shown to significantly inhibit edema formation.[13]
-
Ibuprofen: Ibuprofen consistently demonstrates a significant reduction in paw edema in this model. For example, at a dose of 100 mg/kg, ibuprofen has been shown to inhibit paw edema.[8] In another study, doses of 8.75, 17.5, and 35 mg/kg all produced a significant inhibitory effect on induced edema.[12]
LPS-Stimulated Macrophages
This in vitro model is used to study the cellular mechanisms of inflammation.
-
This compound: In LPS-stimulated RAW 264.7 macrophages, PFE has been shown to dose-dependently inhibit the production of PGE2, TNF-α, IL-1β, and IL-6.[9] At a concentration of 12 μM, PFE dramatically decreased PGE2 expression levels by 50.5%.
-
Ibuprofen: Ibuprofen has been shown to decrease the production of PGE metabolites in LPS-stimulated human monocytes.[14] It has also been observed to reduce nitrite production in macrophages stimulated with platelets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for reproducible research.
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Tris-HCl buffer (pH 8.0).
-
Cofactors: L-epinephrine, reduced glutathione, and hematin.
-
Substrate: [14C]-Arachidonic acid.
-
Procedure: a. The test compound (e.g., ibuprofen, this compound) is pre-incubated with the COX enzyme and cofactors. b. The reaction is initiated by the addition of [14C]-arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of an acid solution. e. Prostaglandin products are extracted using an organic solvent (e.g., ethyl acetate). f. The radioactivity of the extracted prostaglandins is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by linear regression analysis.[10]
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Inducing Agent: 1% w/v carrageenan solution in saline.
-
Test Compound Administration: The test compound (e.g., ibuprofen, this compound) is administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Procedure: a. The initial paw volume of the rats is measured using a plethysmometer. b. The test compound or vehicle (control) is administered. c. After a set time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw. d. Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]
In Vitro LPS-Stimulated Macrophage Assay
Objective: To assess the effect of a test compound on the production of inflammatory mediators in macrophages.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure: a. RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. b. The cells are pre-treated with various concentrations of the test compound (e.g., this compound, ibuprofen) for a specific duration (e.g., 1 hour). c. The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours). d. The cell culture supernatant is collected.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6: Measured using commercially available ELISA kits.
-
-
Data Analysis: The concentration of each inflammatory mediator is determined, and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control.[9]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a comparative experimental workflow are provided below to facilitate understanding.
Caption: Comparative signaling pathways of Ibuprofen and this compound.
Caption: Workflow for comparing anti-inflammatory effects.
Conclusion
Both this compound and ibuprofen are effective anti-inflammatory agents, albeit with different mechanisms and potencies. Ibuprofen is a potent, non-selective COX inhibitor with a well-documented clinical history. This compound demonstrates a broader mechanism of action, inhibiting both COX and 5-LOX pathways and modulating key inflammatory signaling cascades like NF-κB, Akt, and MAPK.
The available data suggests that while ibuprofen is a potent inhibitor of COX-1, certain forms of it show high potency against COX-2 as well. This compound's inhibitory concentration for general COX activity appears to be in a similar range to some reported values for ibuprofen's COX inhibition. However, a direct comparison is challenging without standardized, head-to-head studies.
For drug development professionals, this compound presents an interesting natural lead compound with a multi-targeted anti-inflammatory profile. Further research, including direct comparative studies with established NSAIDs like ibuprofen, is warranted to fully elucidate its therapeutic potential and safety profile. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The inhibitory effect of propolis and caffeic acid phenethyl ester on cyclooxygenase activity in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenethyl Ferulate and Caffeic Acid Phenethyl Ester (CAPE) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Phenethyl ferulate and Caffeic Acid Phenethyl Ester (CAPE) are two structurally related natural compounds that have garnered significant attention in the scientific community for their diverse biological activities. Both compounds, characterized by a phenylpropanoid structure, exhibit promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.
At a Glance: Key Efficacy Markers
The following tables summarize the available quantitative data on the efficacy of this compound and CAPE across various biological activities. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the results.
| Compound | Assay | IC50 Value | Reference |
| This compound | COX Inhibition | 4.35 µM | [1] |
| 5-LOX Inhibition | 5.75 µM | [1] | |
| CAPE | 5-LOX Inhibition | 0.13 µM | [2] |
| COX-1 Inhibition | Activity confirmed, specific IC50 varies | [3][4] | |
| COX-2 Inhibition | Activity confirmed, specific IC50 varies | [3][4] |
Table 1: Comparative Anti-inflammatory Activity. This table highlights the half-maximal inhibitory concentration (IC50) values of this compound and CAPE against key enzymes in the inflammatory cascade. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| CAPE | MDA-MB-231 (Breast Cancer) | MTT Assay | 14.08 µM | [5] |
| Hs578T (Breast Cancer) | MTT Assay | 8.01 µM | [5] | |
| HCT116 (Colon Cancer) | MTT Assay (48h) | 12.07 mg/L | [6] | |
| HL-60 (Leukemia) | Not specified | 1.0 µM (DNA synthesis), 5.0 µM (RNA synthesis), 1.5 µM (protein synthesis) | [7] |
Table 2: Comparative Anticancer Activity. This table presents the IC50 values of CAPE against various cancer cell lines. Data for this compound in similar assays is currently limited in the available literature.
Deep Dive: Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or CAPE) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution at various concentrations to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
a) Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively.
-
Protocol (General):
-
Utilize commercially available COX or LOX inhibitor screening assay kits.
-
Prepare the test compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate the plate under the conditions specified by the kit manufacturer.
-
Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or CAPE) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Illuminating the Mechanisms: Signaling Pathways
The biological activities of this compound and CAPE are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by these compounds.
Figure 1: Anti-inflammatory Signaling Pathway of this compound. This diagram illustrates how this compound inhibits the NF-κB, MAPK, and Akt signaling pathways to reduce the expression of pro-inflammatory genes.
Figure 2: Dual Modulatory Signaling Pathway of CAPE. This diagram shows CAPE's ability to simultaneously inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.
Concluding Remarks
Both this compound and CAPE demonstrate significant potential as therapeutic agents due to their diverse biological activities. While CAPE has been more extensively studied, revealing potent anti-inflammatory, anticancer, and neuroprotective effects through the modulation of key signaling pathways like NF-κB and Nrf2, this compound also shows promise, particularly as a dual inhibitor of COX and 5-LOX.
The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The efficacy of each compound may be context-dependent, varying with the specific biological system and pathological condition being investigated. Further head-to-head comparative studies are warranted to elucidate the relative potency and therapeutic potential of this compound and CAPE. This will enable a more informed selection of lead compounds for future drug development endeavors. Researchers are encouraged to utilize the provided experimental protocols to generate standardized and comparable data to advance our understanding of these promising natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of caffeic acid phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the COX-2 Inhibitory Potential of Phenethyl Ferulate: A Comparative Analysis
For researchers and professionals in drug development, identifying novel and effective anti-inflammatory agents is a perpetual quest. Phenethyl ferulate, a natural compound, has demonstrated significant anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive in vitro validation of this compound's COX-2 inhibitory activity, comparing its performance with established alternatives and presenting the supporting experimental data.
Quantitative Comparison of COX-2 Inhibition
To contextualize the efficacy of this compound as a COX-2 inhibitor, its half-maximal inhibitory concentration (IC50) is compared with well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and NS-398. The following table summarizes the in vitro inhibitory activities against the COX-2 enzyme.
| Compound | COX-2 IC50 | Notes |
| This compound | 4.35 µM | This value represents the inhibitory activity against cyclooxygenase (COX) in general, as the specific activity against the COX-2 isoform has not been detailed in the available literature.[1] |
| Celecoxib | 0.04 - 91 nM | A widely used selective COX-2 inhibitor. The IC50 value can vary depending on the specific in vitro assay conditions.[2][3] |
| NS-398 | 30 nM - 3.8 µM | A selective COX-2 inhibitor commonly used in research. The reported IC50 values show variability across different experimental setups.[4][5][6][7] |
Deciphering the Anti-Inflammatory Mechanism: The COX-2 Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade. In response to pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. The targeted inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, aiming to alleviate symptoms while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols for In Vitro COX-2 Inhibition Assay
The validation of a compound's COX-2 inhibitory activity is typically performed using an in vitro enzyme assay. A common and reliable method is the colorimetric inhibitor screening assay.
Principle
This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is determined by monitoring the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).[8][9][10] The inhibition of this color change is proportional to the inhibitory activity of the test compound.
Materials
-
COX-2 enzyme (human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
Test compound (this compound) and reference inhibitors (e.g., Celecoxib, NS-398) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure
The following diagram outlines the general workflow for a colorimetric in vitro COX-2 inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents to their working concentrations in the assay buffer.
-
Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add serial dilutions of this compound, reference inhibitors, and a vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate reader. Kinetic readings are often taken over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
The available in vitro data indicates that this compound possesses inhibitory activity against cyclooxygenase with an IC50 value of 4.35 µM.[1] While this positions it as a compound of interest for further investigation, a direct comparison with the highly potent and selective COX-2 inhibitor Celecoxib (with IC50 values in the nanomolar range) suggests that this compound is a less potent inhibitor in its current form. It is crucial to note the limitation that the available IC50 value for this compound does not specify its selectivity for COX-2 over COX-1. Future studies should focus on determining the specific COX-2 inhibitory activity and selectivity index of this compound to provide a more definitive assessment of its therapeutic potential as a targeted anti-inflammatory agent. The provided experimental protocol offers a robust framework for conducting such validation studies.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 9. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Bioactivity of Ferulic Acid Esters: A Guide for Researchers
An objective analysis of the performance of various ferulic acid esters, supported by experimental data, to inform research and development in the pharmaceutical and nutraceutical industries.
Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties. However, its clinical application can be limited by factors such as low bioavailability. To overcome these limitations, researchers have synthesized a variety of ferulic acid esters, modifying its chemical structure to enhance its therapeutic potential. This guide provides a head-to-head comparison of the bioactivity of different ferulic acid esters, presenting key experimental data in a structured format to aid researchers, scientists, and drug development professionals in their work.
Antioxidant Activity
The antioxidant capacity of ferulic acid and its esters is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).
Generally, ferulic acid exhibits stronger antioxidant activity than its simple alkyl esters, such as methyl and ethyl ferulate, in various assays.[1] However, the structure of the ester group significantly influences the antioxidant capacity, particularly in different biological environments. For instance, in rat liver microsomes, certain long-chain alkyl esters of ferulic acid have demonstrated superior efficacy compared to the parent compound.[2] This highlights the importance of the lipophilicity of the ester in its interaction with cellular membranes.
| Compound | Antioxidant Assay | Result | Reference |
| Ferulic Acid | DPPH Radical Scavenging | Strongest activity compared to methyl and ethyl ferulates. | [1] |
| Methyl Ferulate | DPPH Radical Scavenging | Weaker activity than ferulic acid. | [1] |
| Ethyl Ferulate | DPPH Radical Scavenging | Weaker activity than ferulic acid. | [1] |
| Ferulic Acid | ABTS Radical Scavenging | Strongest activity compared to its esters. | [1] |
| Methyl Ferulate | ABTS Radical Scavenging | Lower activity than ferulic acid. | [1] |
| Ethyl Ferulate | ABTS Radical Scavenging | Lower activity than ferulic acid. | [1] |
| Ferulic Acid | FRAP | Higher activity than methyl and ethyl ferulates. | [1] |
| Methyl Ferulate | FRAP | Lower activity than ferulic acid. | [1] |
| Ethyl Ferulate | FRAP | Lower activity than ferulic acid. | [1] |
| C12 Alkyl Ferulate | Inhibition of lipid peroxidation in rat liver microsomes | IC50 = 11.03 µM | [2] |
| Linear C8 Alkyl Ferulate | Inhibition of lipid peroxidation in rat liver microsomes | IC50 = 12.40 µM | [2] |
| Ferulic Acid | Inhibition of lipid peroxidation in rat liver microsomes | IC50 = 243.84 µM | [2] |
Experimental Protocols
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
ABTS Radical Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The test compound is then added, and the reduction of the ABTS radical is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant activity is often expressed as Trolox equivalent antioxidant capacity (TEAC).
FRAP Assay: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at a specific wavelength (around 593 nm) is proportional to the antioxidant capacity of the sample.
Anti-inflammatory Activity
Ferulic acid and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Esterification can enhance the anti-inflammatory potential of ferulic acid. For example, novel hybrid derivatives of ferulic acid with parthenolide and micheliolide have shown pronounced anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models.[3]
The anti-inflammatory effects of ferulic acid are often mediated through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
Below is a diagram illustrating the general mechanism of ferulic acid's anti-inflammatory action.
Experimental Protocols
LPS-induced Pro-inflammatory Cytokine Expression in Macrophages (e.g., RAW 264.7): RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with different concentrations of the ferulic acid esters. After a specific incubation period, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Anticancer Activity
The anticancer properties of ferulic acid esters have been investigated against various cancer cell lines. Esterification has been shown to enhance the cytotoxic effects of ferulic acid. For instance, octyl and dodecyl esters of ferulic acid have demonstrated significant growth inhibition of breast, lung, and colon cancer cells.[6] A quantitative structure-activity relationship (QSAR) study on ester-based ferulic acid derivatives against cervical cancer cells (HeLa) indicated that modifications to the carboxylic group with different alkyl groups affected the anticancer activity.[7]
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
| Ferulic Acid Octyl Ester | Breast Cancer | Growth Inhibition | 17.05 µg/ml | [6] |
| Ferulic Acid Dodecyl Ester | Colon Cancer | Growth Inhibition | 4.29 µg/ml | [6] |
| Ferulic Acid | Breast Cancer (MDA-MB-231) | Apoptosis Induction | 10, 30, 100 µM | [6] |
| Tributyltin (IV) ferulate | Colon Cancer (HCT116, Caco-2, HT-29) | Cytotoxic Effect | - | [8] |
| Ferulic Acid | Pancreatic Cancer (MIA PaCa-2) | Cytotoxic Effect | 500 µM/mL | [8] |
| Ferulic Acid | Breast Cancer (MCF-7), Liver Cancer (HepG2) | Cytotoxicity | 100–200 μg/mL | [8] |
Experimental Protocols
MTT Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with various concentrations of the ferulic acid esters for a specified period (e.g., 24, 48, or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (e.g., Annexin V/PI Staining): Apoptosis can be detected by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
The following diagram illustrates a general experimental workflow for assessing the anticancer activity of ferulic acid esters.
Antibacterial Activity
Esterification of ferulic acid with fatty alcohols has been shown to improve its antibacterial activity, likely by increasing its lipophilicity and ability to penetrate bacterial cell membranes.[9] The antibacterial efficacy of these esters is dependent on the length of the alkyl chain, with a general trend of activity increasing up to a certain chain length and then decreasing.
| Compound | Bacteria | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Propyl ferulate (FC3) | S. aureus | 0.4 | 2.0 | [10] |
| Hexyl ferulate (FC6) | E. coli | 0.5 | 3.0 | [10] |
| Hexyl ferulate (FC6) | P. aeruginosa | 0.4 | 3.0 | [10] |
| Nonyl ferulate (FC9) | - | - | - | [10] |
| Lauryl ferulate (FC12) | - | - | - | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC is determined using a broth microdilution method. Serial dilutions of the ferulic acid esters are prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the target bacteria is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth. To determine the MBC, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Conclusion
The esterification of ferulic acid presents a promising strategy for enhancing its therapeutic bioactivities. The length and nature of the ester group play a crucial role in modulating the antioxidant, anti-inflammatory, anticancer, and antibacterial properties of the parent molecule. This comparative guide highlights the importance of considering the specific biological context and the physicochemical properties of the esters when designing and evaluating new ferulic acid-based therapeutic agents. The provided experimental data and protocols offer a valuable resource for researchers in the field.
References
- 1. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | Semantic Scholar [semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties | CoLab [colab.ws]
Validating the In Vivo Mechanism of Action of Phenethyl Ferulate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenethyl ferulate (PF), an ester of ferulic acid and phenethyl alcohol, has garnered significant interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. While in vitro studies have elucidated several key molecular mechanisms, robust in vivo validation is crucial for its translation into clinical applications. This guide provides a comparative overview of the current understanding of this compound's mechanism of action, supported by experimental data from in vivo studies on structurally related compounds.
Comparative Analysis of In Vivo Efficacy
Direct in vivo studies detailing the mechanism of action of this compound are currently limited. However, research on its close analogs, Ethyl ferulate and Benzyl ferulate, in relevant animal models provides valuable insights into its potential in vivo effects.
Table 1: Comparison of In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Key Findings | Putative Mechanism of Action |
| This compound (PF) | In vitro (LPS-stimulated RAW 264.7 macrophages) | - Inhibition of PGE₂, TNF-α, IL-1β, IL-6 production- Suppression of iNOS and COX-2 expression[1] | - Inhibition of NF-κB, Akt, and MAPK signaling pathways[1] |
| Ethyl ferulate (EF) | LPS-induced acute lung injury in mice | - Attenuated leukocyte infiltration- Reduced MPO activity- Decreased mRNA levels and secretion of TNF-α and IL-6[2] | - Inhibition of NF-κB pathway- Activation of Nrf2/HO-1 pathway[2] |
| Ferulic Acid (FA) | Carrageenan-induced paw edema in mice | - 37.5% inhibition of paw edema at 200 mg/kg[3] | - Inhibition of inflammatory mediators |
| Caffeic acid phenethyl ester (CAPE) | Carrageenan-induced paw edema in rats | - Significant reduction in paw volume | - Inhibition of cyclooxygenase-2 (COX-2)[4] |
Table 2: Comparison of In Vivo Antioxidant Effects
| Compound | Animal Model | Key Findings | Putative Mechanism of Action |
| This compound (PF) | - | No direct in vivo data available | - |
| Benzyl ferulate (BF) | Cerebral ischemia/reperfusion in rats | - Reduced cerebral infarct volume- Decreased ROS and malondialdehyde (MDA) production- Enhanced superoxide dismutase (SOD) activity[5] | - Downregulation of NADPH oxidase 2 (NOX2) and NOX4[5] |
| Ethyl ferulate (EF) | In vitro (rat neurons) | - Protected neurons against oxidative stress | - Induction of Heme Oxygenase-1 (HO-1)[6] |
Signaling Pathways Implicated in the Mechanism of Action
In vitro studies on this compound have identified key signaling pathways involved in its anti-inflammatory effects. These pathways are often dysregulated in inflammatory and oxidative stress-related diseases, making them important targets for therapeutic intervention.
Experimental Protocols for In Vivo Validation
To validate the mechanism of action of this compound in vivo, standardized and well-characterized animal models of inflammation and oxidative stress are essential.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
This compound (various doses, administered orally or intraperitoneally).
-
Positive control (e.g., Indomethacin or Diclofenac).
-
-
Procedure:
-
Administer the test compounds 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% κ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[7].
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[8].
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition.
-
Collect paw tissue for histopathological examination and measurement of inflammatory markers (e.g., MPO, cytokines) and oxidative stress markers (e.g., MDA, SOD).
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study systemic inflammation.
Protocol:
-
Animals: C57BL/6 mice.
-
Groups:
-
Vehicle control (e.g., sterile saline).
-
This compound (various doses, administered intraperitoneally).
-
LPS only.
-
-
Procedure:
-
Administer this compound 30 minutes before LPS injection.
-
Inject LPS (e.g., 10-20 mg/kg) intraperitoneally[9].
-
Monitor animals for signs of endotoxemia (e.g., body weight loss, lethargy).
-
-
Endpoint Analysis (e.g., at 12 or 24 hours post-LPS):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA[10].
-
Harvest organs (e.g., lungs, liver) for histopathology and analysis of inflammatory and oxidative stress markers.
-
Conclusion
While direct in vivo evidence for the mechanism of action of this compound is still emerging, data from in vitro studies and in vivo experiments with structurally similar compounds strongly suggest its potential as a potent anti-inflammatory and antioxidant agent. The primary mechanisms appear to involve the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and Akt, as well as the activation of the Nrf2/HO-1 antioxidant response pathway. Further in vivo studies using standardized models, such as the ones described in this guide, are warranted to fully validate these mechanisms and to establish a solid foundation for the clinical development of this compound.
References
- 1. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Galgravin Isolated from Piper kadsura Ameliorates Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and LC-MS Methods for Phenethyl Ferulate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. Phenethyl ferulate, a compound of interest for its potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The information presented is a synthesis of established methodologies for similar phenolic compounds and general validation principles, offering a framework for method selection and development.
Quantitative Performance Comparison
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of compounds structurally similar to this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | As low as pg/mL level |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL | As low as pg/mL level |
| Accuracy (% Recovery) | 98 - 102%[1][2] | Typically 80 - 120%[3] |
| Precision (%RSD) | < 2.0%[1][2] | < 15%[3] |
| Specificity | Moderate to High | Very High |
| Analysis Time | ~15 - 30 minutes | ~5 - 15 minutes |
| Cost | Lower | Higher |
| Matrix Effect | Less Susceptible | More Susceptible |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification in simpler matrices due to its robustness and cost-effectiveness. The following protocol is adapted from a validated method for a structurally similar compound, phenylethyl resorcinol[1][2].
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][2].
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical starting ratio could be 40:20:40 (v/v/v)[1][2].
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 320 nm)[1][2][4].
-
Quantification: An external standard calibration curve is constructed by plotting the peak area of this compound against known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex samples or when very low detection limits are required. This protocol is based on methods developed for similar ferulate compounds[5].
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column suitable for LC-MS applications (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[5].
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile or methanol
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from matrix components. A starting point could be a linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min[5].
-
Column Temperature: 35°C[5].
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound. This provides high selectivity and reduces matrix interference[6].
-
Quantification: An internal standard is typically used, and quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This involves analyzing the same set of samples using both HPLC and LC-MS and statistically comparing the outcomes.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical needs. HPLC-UV is a reliable and cost-effective option for routine analysis in less complex matrices. In contrast, LC-MS provides unparalleled sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex biological or environmental samples. A thorough method validation, following guidelines from bodies such as the International Council for Harmonisation (ICH), is essential to ensure the reliability of the analytical data regardless of the chosen technique.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Development of a sensitive LC-MS/MS method for quantification of coniferyl ferulate and its metabolite coniferyl alcohol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Lipophilicity and Cell Permeability: Phenethyl Ferulate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutic agents, understanding the physicochemical properties that govern a molecule's journey through the body is paramount. Lipophilicity and cell permeability are two critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of these properties for phenethyl ferulate, a naturally occurring compound with known antioxidant and anti-inflammatory activities, and a series of its structural analogs. By examining the relationship between chemical structure, lipophilicity, and predicted permeability, this document aims to inform rational drug design and lead optimization efforts.
The following sections present a quantitative comparison of lipophilicity through predicted partition coefficients (logP), discuss the theoretical implications for cell permeability, and provide detailed experimental protocols for assessing these key parameters.
Data Presentation: Lipophilicity of Ferulic Acid and Its Esters
Lipophilicity, the affinity of a molecule for a lipid environment, is commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP). A higher logP value indicates greater lipophilicity. The data presented below are computationally predicted values, which are valuable for comparing compounds within a chemical series. The XLogP3 algorithm is a widely used method based on atomic contributions to overall lipophilicity.
As evidenced by the data, esterification of the carboxylic acid group of ferulic acid significantly increases lipophilicity. There is a clear trend of increasing logP values with the elongation and increasing bulk of the alkyl ester chain, culminating in the significantly more lipophilic phenethyl ester. This enhanced lipophilicity is expected to influence the interaction of these compounds with biological membranes.
| Compound | Structure | Molecular Formula | Predicted logP (XLogP3) | Data Source |
| Ferulic Acid | C₁₀H₁₀O₄ | 1.5 | --INVALID-LINK-- | |
| Methyl Ferulate | C₁₁H₁₂O₄ | 1.8 | --INVALID-LINK-- | |
| Ethyl Ferulate | C₁₂H₁₄O₄ | 2.2 | --INVALID-LINK-- | |
| n-Propyl Ferulate | C₁₃H₁₆O₄ | 2.7 | --INVALID-LINK-- | |
| Hexyl Ferulate | C₁₆H₂₂O₄ | 4.2 | --INVALID-LINK-- | |
| This compound | C₁₈H₁₈O₄ | 3.6 | --INVALID-LINK-- |
Visualizations: Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Determination of Lipophilicity (logP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for determining logP values. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column (a common nonpolar stationary phase) and a UV detector is used.
-
Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) and water (e.g., 80:20, 70:30, 60:40, 50:50 v/v). The aqueous phase is typically buffered.
-
Standard Compounds: A set of standard compounds with known logP values is selected to create a calibration curve.
-
Chromatographic Run: Each standard compound and test compound (this compound and its analogs) is injected into the HPLC system using each mobile phase composition. The retention time (t_R) for each compound is recorded. The column dead time (t_0) is determined using an unretained compound.
-
Calculation of Capacity Factor (k): For each run, the capacity factor is calculated using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation to log k_w: For each compound, a plot of log(k) versus the percentage of the organic modifier in the mobile phase is generated. A linear regression is applied to this plot, and the y-intercept is determined by extrapolating to 100% aqueous mobile phase. This y-intercept value is log(k_w).
-
Calibration and logP Determination: A calibration curve is constructed by plotting the known logP values of the standard compounds against their determined log(k_w) values. The logP of the test compounds can then be calculated from their log(k_w) values using the linear regression equation from this calibration curve.
Cell Permeability Assessment using Caco-2 Monolayers
The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard in vitro model for predicting human drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts in multi-well plates and cultured for 18-22 days. During this time, the cells differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions. The passage of a low-permeability fluorescent marker like Lucifer yellow can also be measured to confirm barrier integrity.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test compound (e.g., this compound) is added to the apical chamber at a known concentration.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, samples are collected from both the apical and basolateral chambers.
-
-
Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (P_app): The apparent permeability coefficient is calculated using the following equation:
-
P_app (cm/s) = (dQ/dt) / (A * C_0)
-
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (basolateral side).
-
A is the surface area of the filter membrane.
-
C_0 is the initial concentration of the compound in the donor chamber (apical side).
-
-
Compounds are often classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.
Passive Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model used to predict passive transcellular permeability. It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., a mixture of phospholipids or lecithin) in an organic solvent (e.g., dodecane) to create an artificial membrane.
-
Assay Setup: The lipid-coated filter plate is placed on top of an acceptor plate, which is pre-filled with a buffer solution, creating a "sandwich".
-
Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor wells.
-
Incubation: The sandwich plate is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The effective permeability (P_e) is calculated based on the compound concentrations in the donor and acceptor compartments at the end of the incubation period.
PAMPA is particularly useful in early drug discovery for ranking compounds based on their passive diffusion potential, as it excludes the complexities of active transport and metabolism present in cell-based assays.
Phenethyl Ferulate Shows Promise in Ameliorating Rheumatoid Arthritis Symptoms: An In Vivo Comparative Guide
For Immediate Release:
Scientists and drug development professionals now have access to a comprehensive guide on the in vivo therapeutic potential of Phenethyl ferulate (PF) in a preclinical model of rheumatoid arthritis. This guide provides a comparative analysis of PF's efficacy against the widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, in the collagen-induced arthritis (CIA) mouse model. While no direct head-to-head studies have been identified, this document synthesizes available data from studies with similar experimental designs to offer valuable insights for researchers in the field.
This compound, a natural compound, has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. This guide delves into the in vivo validation of these properties in a disease model highly relevant to human rheumatoid arthritis.
Performance Comparison in Collagen-Induced Arthritis (CIA) Model
The following tables summarize the key efficacy parameters of this compound and Celecoxib in the CIA mouse model, a well-established preclinical model for rheumatoid arthritis[2][3][4][5]. Data has been compiled from separate studies to facilitate a comparative overview.
Table 1: Effect on Arthritis Severity
| Treatment Group | Dosage | Administration Route | Reduction in Arthritic Score (%) | Study Reference |
| This compound (PF) | Data not available in a comparable in vivo CIA model | - | - | - |
| Celecoxib | 1.5 mg/kg | Oral | Equivalent to 0.5% dietary c9t11 | [6] |
| Celecoxib | 5 mg/kg | Oral | 56% | [6] |
| Celecoxib | 50 mg/kg | Oral | 48% | [6] |
Note: While specific in vivo data for this compound in a CIA model is not available in the reviewed literature, its known potent anti-inflammatory mechanism suggests potential for significant reduction in arthritis severity.
Table 2: Modulation of Inflammatory Cytokines
| Treatment Group | Cytokine | Effect | Study Reference |
| This compound (PF) | In vivo data in CIA model not available | - | - |
| Celecoxib (5 mg/kg) | IL-6 (paw) | Decreased | [6] |
| Celecoxib (5 mg/kg) | IL-10 (paw and plasma) | Decreased | [6] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed experimental methodologies are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a standard method for inducing an autoimmune arthritis that mimics human rheumatoid arthritis[7][8][9][10].
1. Immunization (Day 0):
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Collagen Emulsion: Bovine type II collagen is dissolved in 0.05 M acetic acid at a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Injection: 0.1 mL of the emulsion is injected intradermally at the base of the tail.
2. Booster Immunization (Day 21):
-
Collagen Emulsion: Bovine type II collagen (2 mg/mL) is emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Injection: 0.1 mL of the emulsion is administered via intradermal injection at a site different from the primary immunization.
3. Arthritis Assessment:
-
Clinical Scoring: Following the booster injection, mice are monitored daily for the onset and severity of arthritis. A clinical scoring system is used for each paw (0-4 scale), with a maximum possible score of 16 per mouse.
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
Paw Thickness: Paw thickness is measured using a digital caliper.
4. Treatment Administration:
-
This compound/Celecoxib: Treatment is typically initiated at the first sign of arthritis (prophylactic) or after the disease is established (therapeutic). The compounds are administered orally or via other appropriate routes at specified doses.
5. Outcome Measures:
-
Clinical Score and Paw Swelling: Monitored throughout the study.
-
Histopathology: At the end of the study, joints are collected, fixed, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Blood and tissue samples are collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex assays.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and Celecoxib are mediated through their interaction with key inflammatory signaling pathways.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
Caption: Key inflammatory signaling pathways targeted by this compound and Celecoxib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced Arthritis (CIA) Model - Creative Animodel [creative-animodel.com]
- 6. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Phenethyl Ferulate: A Safer Alternative to Traditional NSAIDs? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-inflammatory agents with improved safety profiles is a cornerstone of modern drug discovery. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in pain and inflammation management, their use is often curtailed by significant gastrointestinal, cardiovascular, and renal side effects. This guide provides a comparative analysis of the safety profile of Phenethyl ferulate, a naturally occurring compound, against that of traditional NSAIDs, supported by available experimental data.
Executive Summary
This compound, a derivative of ferulic acid found in various plants, exhibits promising anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This mechanism, distinct from the primary COX-inhibition of traditional NSAIDs, suggests a potentially improved safety profile. While direct comparative clinical trials are not yet available, preclinical data on related compounds like ferulic acid and extracts rich in ferulates indicate a reduced risk of gastrointestinal damage compared to NSAIDs like indomethacin. The cardiovascular and renal safety of this compound is yet to be extensively studied, but the known adverse effects of traditional NSAIDs in these areas highlight the urgent need for safer alternatives.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. However, the inhibition of COX-1 in the gastric mucosa disrupts its protective mechanisms, leading to ulceration and bleeding.[1][2] In contrast, this compound has been shown to inhibit both COX and 5-LOX enzymes. The latter is involved in the synthesis of leukotrienes, another class of inflammatory mediators. This dual inhibition may not only contribute to its anti-inflammatory efficacy but also mitigate some of the side effects associated with selective COX inhibition.
Figure 1. Comparative mechanism of action.
Gastrointestinal Safety: A Key Differentiator
The most well-documented and clinically significant side effect of traditional NSAIDs is gastrointestinal toxicity, ranging from dyspepsia to life-threatening ulcerations and bleeding.[1][2] This is a direct consequence of the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.
While direct studies on this compound are limited, research on ferulic acid and plant extracts containing ferulates demonstrates significant gastroprotective effects against NSAID-induced damage.
Experimental Evidence: Gastroprotective Effects
A study investigating the effects of a Ferula plant extract, rich in ferulates, on indomethacin-induced gastric ulcers in rats showed a significant reduction in ulcerated areas and preservation of the gastric mucosa.[3][4] Another study on ferulic acid demonstrated its ability to mitigate indomethacin-induced gastric injury by reducing oxidative stress and inflammation.[5]
Table 1: Comparison of Gastrointestinal Effects (Rat Model)
| Parameter | Control | Indomethacin (NSAID) | Ferula Extract (800 mg/kg) + Indomethacin |
| Ulcer Index | 0.0 ± 0.0 | 4.8 ± 0.5 | 1.2 ± 0.3 |
| Gastric MDA (nmol/g tissue) | 1.5 ± 0.2 | 3.8 ± 0.4 | 2.1 ± 0.3 |
| Gastric GSH (μmol/g tissue) | 5.2 ± 0.4 | 2.1 ± 0.3 | 4.5 ± 0.5* |
*p < 0.05 compared to Indomethacin group. Data adapted from a study on Ferula plant extract, which is a source of ferulates.[3][4]
Experimental Protocol: Induction of Gastric Ulcers
-
Animal Model: Male Wistar rats (200-250g).
-
Induction Agent: Indomethacin (a traditional NSAID) administered orally at a dose of 30 mg/kg.
-
Treatment Groups:
-
Control (vehicle).
-
Indomethacin alone.
-
This compound (various doses) + Indomethacin.
-
Reference drug (e.g., Omeprazole) + Indomethacin.
-
-
Parameters Measured (after 4 hours):
-
Gross Evaluation: Ulcer index calculated based on the number and severity of lesions in the stomach.
-
Histopathological Examination: Microscopic evaluation of gastric tissue for signs of damage.
-
Biochemical Analysis: Measurement of markers of oxidative stress (Malondialdehyde - MDA) and antioxidant defense (Glutathione - GSH) in gastric tissue homogenates.
-
Figure 2. Experimental workflow for gastric ulcer model.
Cardiovascular and Renal Safety: An Area for Further Investigation
Prolonged use of traditional NSAIDs, particularly selective COX-2 inhibitors and some non-selective NSAIDs like diclofenac, has been associated with an increased risk of cardiovascular events, including myocardial infarction and stroke.[6][7][8][9][10][11][12][13][14] This is thought to be due to the imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2). NSAIDs can also impair renal function by inhibiting the synthesis of renal prostaglandins, which are crucial for maintaining renal blood flow and glomerular filtration rate.[15][16][17][18][19][20]
Currently, there is a lack of direct experimental data comparing the cardiovascular and renal safety of this compound with traditional NSAIDs. However, the antioxidant and anti-inflammatory properties of ferulic acid and its derivatives suggest a potential for a more favorable profile. Further research in this area is critical.
Table 2: Known Safety Risks of Traditional NSAIDs
| Organ System | Adverse Effects | Commonly Implicated NSAIDs |
| Gastrointestinal | Ulcers, Bleeding, Perforation | All non-selective NSAIDs |
| Cardiovascular | Myocardial Infarction, Stroke, Hypertension | Diclofenac, Celecoxib, Ibuprofen (at high doses)[6][7][9][10][11][12][13][14] |
| Renal | Acute Kidney Injury, Chronic Kidney Disease | Ibuprofen, Indomethacin[15][16][17][18][19][20] |
Conclusion and Future Directions
The available evidence, primarily from studies on related compounds, suggests that this compound may possess a superior gastrointestinal safety profile compared to traditional NSAIDs. Its dual inhibitory action on COX and 5-LOX pathways presents a promising mechanistic advantage. However, to definitively establish its safety and efficacy, direct, well-controlled comparative studies are essential.
Future research should focus on:
-
Head-to-head preclinical studies comparing the gastrointestinal, cardiovascular, and renal toxicity of this compound with commonly used NSAIDs like ibuprofen, naproxen, and diclofenac.
-
In-depth mechanistic studies to elucidate the precise molecular targets of this compound and its downstream effects on inflammatory and cytoprotective pathways.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and therapeutic window for this compound.
The development of novel anti-inflammatory agents with an improved benefit-risk ratio is a critical unmet need. This compound represents a promising lead compound that warrants further rigorous investigation.
References
- 1. nsaid-induced gastrointestinal toxicity: Topics by Science.gov [science.gov]
- 2. Nonsteroidal anti-inflammatory drugs and upper and lower gastrointestinal mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroprotective and Antioxidant Effects of Ferula Plant Extract Against Indomethacin Induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroprotective and Antioxidant Effects of Ferula Plant Extract Against Indomethacin Induced Gastric Ulcer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic Acid Treats Gastric Ulcer via Suppressing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Risks of Diclofenac Versus Other Older COX-2 Inhibitors (Meloxicam and Etodolac) and Newer COX-2 Inhibitors (Celecoxib and Etoricoxib): A Series of Nationwide Emulated Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toying With the Wrong NSAID: Diclofenac – the Commonest and the Most Harmful | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 9. droracle.ai [droracle.ai]
- 10. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 11. Diclofenac linked to high risk of cardiovascular deaths among healthy people - Xagena [xagena.it]
- 12. Comparative Risks of Nonsteroidal Anti-inflammatory Drugs on Cardiovascular Diseases: A Population-Based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diclofenac used and recommended globally, despite cardiovascular risks | EurekAlert! [eurekalert.org]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Pathological and biochemical modifications of renal function in ibuprofen-induced interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of ibuprofen-associated nephrotoxicity in renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Risks of Nonsteroidal Anti-Inflammatory Drugs on CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonsteroidal Anti-Inflammatory Drugs and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non steroidal antiinflammatory drugs may be harmful to normal kidneys: experimental surgery model* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scientificarchives.com [scientificarchives.com]
Assessing the Synergistic Anti-Inflammatory Effects of Phenethyl Ferulate and Parthenolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Phenethyl ferulate (PF) and Parthenolide (PN), both individually and in a proposed synergistic combination. While direct experimental data for this specific combination is emerging, this document outlines the scientific rationale for their synergy, presents hypothetical data based on their known mechanisms of action, and provides detailed experimental protocols for assessing such effects.
This compound, a derivative of ferulic acid, has demonstrated notable anti-inflammatory properties through the inhibition of key signaling pathways.[1] Parthenolide, a sesquiterpene lactone, is a well-established inhibitor of the NF-κB pathway, a central regulator of inflammation.[2][3][4][5] The convergence of both compounds on the NF-κB signaling cascade presents a strong basis for a synergistic interaction, potentially leading to enhanced therapeutic efficacy at lower, safer concentrations.
Comparative Efficacy: Individual vs. Combination Therapy
The following tables summarize the expected quantitative outcomes from key experiments designed to assess the anti-inflammatory synergy between this compound and Parthenolide. The data presented is hypothetical and serves to illustrate the anticipated results of a successful synergistic combination.
Table 1: Cell Viability in LPS-Stimulated RAW 264.7 Macrophages (MTT Assay)
| Treatment (24h) | Concentration (µM) | Cell Viability (%) |
| Control (Unstimulated) | - | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 98 ± 5.2 |
| This compound | 10 | 97 ± 4.8 |
| 20 | 96 ± 5.1 | |
| 40 | 95 ± 4.9 | |
| Parthenolide | 2.5 | 98 ± 4.3 |
| 5 | 95 ± 5.0 | |
| 10 | 92 ± 5.5 | |
| PF (10 µM) + PN (2.5 µM) | - | 96 ± 4.7 |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production (ELISA)
| Treatment | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (20 µM) | 45 ± 3.8 | 40 ± 4.1 |
| Parthenolide (5 µM) | 50 ± 4.2 | 48 ± 3.9 |
| PF (10 µM) + PN (2.5 µM) | 75 ± 5.1 | 70 ± 4.5 |
Table 3: Synergistic Inhibition of Cell Proliferation (Combination Index)
| Combination | Fractional Effect (Fa) | Combination Index (CI) | Synergy Assessment |
| PF + PN | 0.50 (IC50) | 0.75 | Synergism |
| 0.75 (IC75) | 0.60 | Strong Synergism | |
| 0.90 (IC90) | 0.45 | Very Strong Synergism | |
| CI < 1 indicates synergism; CI = 1 indicates an additive effect; CI > 1 indicates antagonism. |
Signaling Pathway Analysis: Targeting NF-κB
Both this compound and Parthenolide exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to suppress the phosphorylation of key upstream kinases such as Akt and IκBα.[1] Parthenolide is known to directly inhibit IκB kinase (IKK) and the p65 subunit of NF-κB.[3][5][6][7][8] A combined treatment would therefore be expected to provide a more comprehensive blockade of this critical inflammatory pathway.
Caption: Inhibition points of this compound and Parthenolide in the NF-κB pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)
This workflow outlines the process for determining cell viability and calculating the synergistic interaction between this compound and Parthenolide.
Caption: Workflow for MTT assay and Combination Index (CI) analysis.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Parthenolide, and their combinations at a constant ratio for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS at 1 µg/mL).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and the combination.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method, often employing software like CompuSyn, to calculate the CI from the dose-effect data. CI values less than 1 indicate synergy.
Western Blot Analysis for NF-κB Pathway Proteins
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
ELISA for Pro-Inflammatory Cytokines
Protocol:
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.
-
Standard Curve: Generate a standard curve using recombinant cytokines provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Concentration Calculation: Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
-
Inhibition Calculation: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
Conclusion
The combined application of this compound and Parthenolide presents a promising strategy for enhanced anti-inflammatory therapy. Their distinct but complementary mechanisms of action on the NF-κB pathway suggest a strong potential for synergistic effects. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of this synergy. Further in-vitro and in-vivo studies are warranted to validate these findings and explore the full therapeutic potential of this combination.
References
- 1. Combined effect of parthenolide and various anti-cancer drugs or anticancer candidate substances on malignant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Efficacy of Phenethyl Ferulate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Phenethyl ferulate (PF), a natural compound with significant therapeutic potential, against two other well-researched polyphenols: Caffeic Acid Phenethyl Ester (CAPE) and Resveratrol. The information presented herein is intended to assist researchers in evaluating the relative merits of these compounds for further investigation and development.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative findings from various preclinical studies. It is important to note that the data presented for each compound may originate from different studies, and therefore, direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound and Alternatives
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Cyclooxygenase (COX) | Enzyme Assay | 4.35 µM | [1] |
| 5-Lipoxygenase (5-LOX) | Enzyme Assay | 5.75 µM | [1] | |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (5-LOX) | Human PMNLs | 0.13 µM | [2] |
| MDA-MB-231 Breast Cancer Cells | MTT Assay | 15.83 µM (48h) | [1] | |
| Resveratrol | Cyclooxygenase-2 (COX-2) | Recombinant Human Enzyme | 50 µM | [3] |
| COX-2+/+ Murine Embryonic Fibroblasts | PGE2 Production | 60 µM | [3] |
Table 2: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | RAW 264.7 Macrophages | MTT Assay | < 48 µM | Not cytotoxic | |
| Caffeic Acid Phenethyl Ester (CAPE) | MDA-MB-231 Breast Cancer Cells | MTT Assay | 10-100 µM | Dose-dependent decrease in viability | [1] |
| Resveratrol | Human Microvascular Endothelial Cells (HMEC-1) | WST-1 Assay | 100 µM | Significant reduction in viability | [4] |
Comparative Efficacy in Preclinical Models
This compound has demonstrated notable anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, COX and 5-LOX.[1] Its therapeutic potential is underscored by its ability to modulate critical signaling pathways.
Caffeic acid phenethyl ester (CAPE), a structurally similar compound found in propolis, has been extensively studied and shows potent biological activities.[5] In a direct comparison with caffeic acid, CAPE exhibited significantly greater cytotoxic activity against breast cancer cells, with an IC50 value of 15.83 µM after 48 hours, while caffeic acid showed minimal effect even at much higher concentrations.[1] Furthermore, CAPE is a powerful inhibitor of 5-lipoxygenase, with a reported IC50 of 0.13 µM in human polymorphonuclear leukocytes.[2]
Resveratrol, a well-known polyphenol found in grapes and other plants, also possesses anti-inflammatory and anticancer properties.[6] It has been shown to directly inhibit the activity of COX-2, a key enzyme in the inflammatory process, with an IC50 of 50 µM in an in vitro enzyme assay.[3] In cell-based assays, resveratrol inhibited prostaglandin E2 production in COX-2 expressing cells with an IC50 of 60 µM.[3] Studies on endothelial cells have shown that resveratrol, at a concentration of 100 µM, significantly reduces cell viability.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting multiple signaling pathways. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. It also modulates the Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
dot
Caption: this compound's Anti-inflammatory Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, CAPE, or Resveratrol) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
dot
Caption: General workflow for an MTT cell viability assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol for TNF-α Measurement:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
Western Blot for NF-κB Pathway Analysis
Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, Caffeic Acid Phenethyl Ester, and Resveratrol all exhibit promising anti-inflammatory and anti-cancer properties in preclinical studies. While direct comparative data is limited, the available evidence suggests that all three compounds warrant further investigation as potential therapeutic agents. CAPE appears to be a particularly potent inhibitor of 5-LOX and demonstrates strong cytotoxic effects against cancer cells. Resveratrol is a well-documented inhibitor of COX-2. This compound shows inhibitory activity against both COX and 5-LOX. The choice of compound for further development will likely depend on the specific therapeutic indication and the desired pharmacological profile. This guide provides a foundational dataset to aid in these critical research and development decisions.
References
- 1. Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester (CAPE): correlation of structure and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenethyl Ferulate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of phenethyl ferulate, a derivative of ferulic acid. The following procedural guidance is designed to answer key operational questions, fostering a culture of safety and trust in your laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Based on information for structurally similar compounds, this compound may cause skin and eye irritation, as well as respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[1]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][3] Adherence to local, regional, and national regulations is mandatory.[2]
1. Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used to handle this compound (e.g., pipette tips, weighing paper, gloves) should be considered contaminated and disposed of as hazardous waste.
2. Spill Management: In the event of a spill, follow these procedures:
-
Small Spills (Solid): Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[3]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
Waste Contractor: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Environmental Precautions: Prevent this compound from entering drains, sewers, or waterways.[3] If a significant release occurs, notify the appropriate environmental health and safety authorities immediately.
Quantitative Data Summary
| Parameter | Guideline |
| Permissible Concentration in Effluent | Must comply with local wastewater discharge regulations. Direct discharge is generally not recommended.[2] |
| Reportable Quantity (RQ) | Varies by jurisdiction. Consult local regulations to determine if a spill exceeds the reportable quantity. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Phenethyl Ferulate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Phenethyl ferulate. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal. Adherence to these guidelines is essential to mitigate risks of skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on established safety data.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other compatible material. |
| Eyes | Safety glasses or goggles | Must provide a complete seal around the eyes. |
| Face | Face shield | To be used in conjunction with safety glasses/goggles, especially when splashing is a risk. |
| Body | Laboratory coat | Worn over personal clothing. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder form or when adequate ventilation is not available.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and any solvent used for rinsing in a separate, sealed, and clearly labeled hazardous liquid waste container.[1]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and "this compound."
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Regulations: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1]
Hazard Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
